molecular formula C9H10O2 B1607123 2-(4-Methoxyphenyl)oxirane CAS No. 6388-72-3

2-(4-Methoxyphenyl)oxirane

Cat. No.: B1607123
CAS No.: 6388-72-3
M. Wt: 150.17 g/mol
InChI Key: ARHIWOBUUAPVTB-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)oxirane is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72311. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-10-8-4-2-7(3-5-8)9-6-11-9/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHIWOBUUAPVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6388-72-3
Record name Oxirane, (4-methoxyphenyl)-
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Record name 6388-72-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-methoxyphenyl)oxirane
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Foundational & Exploratory

Technical Guide: 2-(4-Methoxyphenyl)oxirane

[1][2]

Executive Summary

2-(4-Methoxyphenyl)oxirane (CAS: 3199-69-7), commonly referred to as p-methoxystyrene oxide, acts as a critical chiral probe and intermediate in medicinal chemistry. Distinguished by the electron-donating methoxy group at the para position, this molecule exhibits heightened reactivity at the benzylic carbon compared to unsubstituted styrene oxide. This guide details its physicochemical profile, regioselective ring-opening mechanisms, and a validated synthesis protocol, serving as a reference for researchers investigating epoxide hydrolase (EH) kinetics or synthesizing

Part 1: Physicochemical Specifications[3][4]

The following data aggregates experimental and computed values to establish a baseline for identification and quality control.

PropertyValueContext/Notes
IUPAC Name This compoundAlso: p-Methoxystyrene oxide
CAS Registry 3199-69-7
Molecular Formula

Molecular Weight 150.17 g/mol
Appearance Colorless to pale yellow liquidMay darken upon oxidation
Boiling Point 110–112 °C@ 10 mmHg (Reduced pressure required)
Density 1.114 g/cm³@ 25 °C
Refractive Index

Solubility Soluble in DCM, EtOH, DMSOHydrolyzes slowly in aqueous acid
Storage 2–8 °C, Inert AtmosphereHygroscopic; store under Argon/Nitrogen

Part 2: Reactivity & Mechanistic Insight

The utility of this compound lies in its divergent regioselectivity . The methoxy group (

The Electronic vs. Steric Control Paradox

Unlike aliphatic epoxides, p-methoxystyrene oxide does not follow a simple

  • Acid-Catalyzed (Electronic Control):

    • Mechanism: Protonation of the epoxide oxygen creates a formal positive charge.

    • Effect: The bond between the oxygen and the benzylic carbon (

      
      ) weakens.[1] The 
      
      
      -methoxy group stabilizes the developing partial positive charge (
      
      
      ) at
      
      
      via resonance.
    • Outcome: Nucleophiles attack the more substituted (benzylic) carbon, despite steric hindrance.

  • Base-Catalyzed (Steric Control):

    • Mechanism: The epoxide ring remains unprotonated.

    • Effect: The reaction proceeds via a pure

      
       pathway.
      
    • Outcome: Nucleophiles attack the less substituted (terminal) carbon (

      
      ) to minimize steric repulsion.
      
Visualization: Regioselective Pathways

The following diagram illustrates the bifurcation of reaction pathways based on pH conditions.

RegioselectivitySubstrateThis compoundAcidCondAcidic Conditions(H+ / MeOH)Substrate->AcidCondProtonationBaseCondBasic Conditions(NaOY / MeOH)Substrate->BaseCondNucleophilic ApproachIntermed_AcidActivated Complex:Benzylic u03b4+ StabilizationAcidCond->Intermed_AcidBond WeakeningIntermed_BaseTransition State:Steric Approach ControlBaseCond->Intermed_BaseSN2 TrajectoryProd_AlphaProduct A:Benzylic Attack (C-alpha)(Retains Benzylic Alcohol)Intermed_Acid->Prod_AlphaMajor PathwayProd_BetaProduct B:Terminal Attack (C-beta)(Primary Alcohol formed)Intermed_Base->Prod_BetaMajor Pathway

Caption: Divergent ring-opening pathways. Acidic conditions favor C-alpha attack due to electronic stabilization; basic conditions favor C-beta attack due to steric factors.

Part 3: Protocol – High-Purity Synthesis

Objective: Synthesize this compound from 4-methoxystyrene via Prilezhaev reaction. Scale: 10 mmol basis.

Reagents & Equipment
  • Precursor: 4-Methoxystyrene (Caution: Polymerizes easily; ensure inhibitor is removed or fresh distillation).

  • Oxidant: m-Chloroperoxybenzoic acid (mCPBA), 77% max purity.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Quench: Sat.

    
     and Sat. 
    
    
    .
Step-by-Step Methodology
  • Preparation (0 min):

    • Dissolve 4-methoxystyrene (1.34 g, 10 mmol) in 50 mL DCM in a round-bottom flask.

    • Cool to 0 °C using an ice bath. Rationale: Controls the exothermicity of the oxidation and prevents polymerization of the styrene.

  • Oxidation (0–2 hours):

    • Add mCPBA (2.5 g, ~11-12 mmol) portion-wise over 15 minutes.

    • Self-Validating Check: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (high

      
      ) should disappear, replaced by the epoxide spot (lower 
      
      
      ).
    • Allow to warm to room temperature and stir for 2–3 hours.

  • Workup (Critical for Purity):

    • Quench: Add 20 mL saturated

      
      . Stir vigorously for 10 mins. Rationale: Reduces unreacted mCPBA to m-chlorobenzoic acid.
      
    • Neutralization: Wash the organic layer with saturated

      
       (
      
      
      mL). Rationale: Removes the acidic byproduct (m-chlorobenzoic acid) as a water-soluble salt.
    • Drying: Dry organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • If TLC shows minor impurities, purify via flash column chromatography (Silica gel, Hexane/EtOAc 9:1).

    • Note: Distillation is risky due to thermal instability; column chromatography is preferred for small batches.

Workflow Diagram

SynthesisWorkflowStartStart: 4-Methoxystyrene(in DCM, 0°C)ReactionAdd mCPBA(Portion-wise)Start->ReactionCheckTLC Check(Disappearance of Alkene)Reaction->CheckCheck->ReactionIncompleteQuenchQuench: Na2SO3(Destroy Peroxides)Check->QuenchCompleteWashWash: NaHCO3(Remove Acid Byproduct)Quench->WashDryDry & ConcentrateWash->DryFinalPure this compoundDry->Final

Caption: Synthesis workflow ensuring safe removal of peroxide and acid byproducts before isolation.

Part 4: Biological Applications (Enzymology)[6][7][8][9]

In drug development, this compound serves as a surrogate substrate for characterizing Microsomal Epoxide Hydrolase (mEH).

  • Assay Principle: mEH hydrolyzes the epoxide to the corresponding vicinal diol (1-(4-methoxyphenyl)ethane-1,2-diol).

  • Chiral Discrimination: The enzyme often displays enantioselectivity. Researchers use racemic p-methoxystyrene oxide to determine the kinetic resolution capabilities of wild-type vs. mutant hydrolases.

  • Detection: The reaction rate is typically monitored via HPLC (chiral column) or by colorimetric assays if coupled with periodate oxidation of the resulting diol.

Part 5: Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation H315: Causes skin irritationWear nitrile gloves (0.11 mm min thickness).
Eye Irritation H319: Causes serious eye irritationUse safety goggles; access to eye wash station.
Sensitization H317: May cause allergic skin reactionAvoid inhalation of vapors; work in fume hood.
Aquatic Toxicity H411: Toxic to aquatic lifeCollect all raffinate as hazardous organic waste.

Emergency Protocol:

  • Skin Contact: Wash immediately with soap and water. Do not use solvents (enhances absorption).

  • Spill: Absorb with inert material (vermiculite). Do not use combustible materials like sawdust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98048, this compound. Retrieved from [Link]

  • Organic Syntheses. m-Chloroperoxybenzoic Acid (MCPBA) in Organic Synthesis. (General protocol reference). Retrieved from [Link]

  • Master Organic Chemistry. Epoxide Ring Opening – Acidic vs Basic Conditions. Retrieved from [Link]

  • Carl Roth GmbH. Safety Data Sheet: 4-Methoxyphenol (Precursor Safety). Retrieved from [Link]

Technical Whitepaper: 2-(4-Methoxyphenyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Profiling, Synthetic Utility, and Enzymatic Applications

CAS Number: 6388-72-3 Synonyms: 4-Methoxystyrene oxide, p-Methoxyphenyloxirane, (4-Methoxyphenyl)oxirane Molecular Formula: C₉H₁₀O₂[1][2][3]

Executive Technical Summary

2-(4-Methoxyphenyl)oxirane serves as a critical electrophilic probe in organic synthesis and biocatalysis. Unlike simple aliphatic epoxides, the presence of the para-methoxy group on the phenyl ring introduces a strong electron-donating effect (+M effect). This electronic perturbation significantly destabilizes the epoxide ring, enhancing its reactivity toward nucleophiles and altering the regiochemical outcome of ring-opening reactions.

This guide provides an in-depth analysis of its physicochemical behavior, specific protocols for its synthesis and application in epoxide hydrolase profiling, and the mechanistic logic governing its reactivity.

Physicochemical Profile

The following data consolidates physical properties essential for experimental design and process scaling.

PropertyValueExperimental Context
Molecular Weight 150.17 g/mol Stoichiometric calculations
Physical State Colorless to pale yellow liquidNeat standard
Density 1.109 g/mL (at 25 °C)Volumetric dosing
Boiling Point ~234 °C (Predicted)High boiling point requires vacuum distillation for purification
LogP 1.6 - 1.8Lipophilicity indicates membrane permeability in cell assays
Solubility DMSO, Ethanol, DCM, ChloroformPoor water solubility; requires co-solvent for enzymatic assays
Mechanistic Architecture: Regioselectivity & Electronic Influence

The utility of this compound lies in its regiodivergent reactivity . The p-methoxy group is not merely a bystander; it drives the reaction pathway via resonance stabilization.

The Electronic Effect (The "Why")

In unsubstituted styrene oxide, nucleophilic attack is competing between steric hindrance (favoring


-attack) and electronic stabilization of the transition state (favoring 

-attack). In this compound, the methoxy group donates electron density into the benzene ring, which stabilizes the developing positive charge at the benzylic (

) position during ring opening.
  • Acidic Conditions (SN1-like): Protonation of the epoxide oxygen weakens the C

    
    -O bond. The p-OMe group stabilizes the incipient benzylic carbocation, driving nucleophilic attack almost exclusively to the 
    
    
    
    -carbon
    , often with retention of configuration (if SN1) or inversion (if loose SN2).
  • Basic Conditions (SN2): Strong nucleophiles typically attack the less hindered

    
    -carbon . However, the electronic weakening of the C
    
    
    
    -O bond makes the
    
    
    -position more susceptible than in non-activated epoxides, leading to mixed product profiles if the nucleophile is small.
Visualization: Regiodivergent Pathways

The following diagram illustrates the mechanistic bifurcation based on reaction conditions.

Regioselectivity Start This compound Acid Acidic Conditions (H+) (Weak Nucleophile) Start->Acid Protonation Base Basic Conditions (Strong Nucleophile) Start->Base Direct Attack TransitionAlpha Transition State: Benzylic C+ Stabilization (via p-OMe) Acid->TransitionAlpha C-O Bond Weakening TransitionBeta Transition State: Steric Control Base->TransitionBeta Attack at Less Hindered Carbon ProdAlpha Alpha-Attack Product (Benzylic Substitution) TransitionAlpha->ProdAlpha Major Pathway ProdBeta Beta-Attack Product (Terminal Substitution) TransitionBeta->ProdBeta Major Pathway

Figure 1: Mechanistic bifurcation of ring-opening pathways driven by the p-methoxy substituent.

Operational Protocols
Protocol A: Synthesis via Prilezhaev Reaction

Objective: Synthesis of this compound from 4-methoxystyrene.

Expertise Note: This reaction is exothermic. The p-methoxy group makes the alkene electron-rich, increasing its reactivity toward mCPBA but also making the product susceptible to acid-catalyzed hydrolysis (opening to the diol) by the m-chlorobenzoic acid byproduct. Buffering is critical.

Materials:

  • 4-Methoxystyrene (1.0 eq)[3]

  • m-Chloroperoxybenzoic acid (mCPBA) (1.2 eq, 70-75%)

  • Dichloromethane (DCM) (Anhydrous)

  • Saturated NaHCO₃ solution

  • Saturated Na₂SO₃ solution

Step-by-Step Methodology:

  • Preparation: Dissolve 4-methoxystyrene (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask. Cool to 0 °C using an ice bath.

  • Oxidation: Slowly add mCPBA (12 mmol) portion-wise over 20 minutes. Do not add all at once to prevent thermal runaway.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor via TLC (Hexane/EtOAc 4:1). The alkene spot will disappear.

  • Quenching (Critical): Once complete, cool back to 0 °C. Quench excess peroxide by adding saturated Na₂SO₃ solution (20 mL) slowly. Test with starch-iodide paper (should be negative).

  • Workup: Transfer to a separatory funnel.

    • Wash organic layer with Sat. NaHCO₃ (3 x 30 mL) to remove m-chlorobenzoic acid. CO₂ evolution will occur; vent frequently.

    • Wash with Brine (1 x 30 mL).

  • Isolation: Dry organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via Kugelrohr distillation or flash chromatography (Silica gel, pre-treated with 1% Et₃N to prevent acid-catalyzed ring opening on silica).

Protocol B: Enzymatic Profiling (Epoxide Hydrolase Assay)

Objective: Assessing hydrolytic activity of Microsomal Epoxide Hydrolase (mEH) using CAS 6388-72-3.

Expertise Note: 4-Methoxystyrene oxide is a classic surrogate substrate. The rate of hydrolysis is measured by the formation of the corresponding diol, 1-(4-methoxyphenyl)-1,2-ethanediol.

Workflow Diagram:

EnzymaticAssay Substrate Substrate Preparation This compound (Dissolved in DMSO) Incubation Incubation Enzyme: mEH or sEH Buffer: Phosphate pH 7.4 Temp: 37°C Substrate->Incubation Initiate Termination Termination Add Ethyl Acetate or Acetonitrile Incubation->Termination Time: 5-30 min Extraction Extraction/Derivatization Extract Diol Product Termination->Extraction Analysis Quantification HPLC-UV (224 nm) or LC-MS/MS Extraction->Analysis Measure Diol

Figure 2: Standard workflow for Epoxide Hydrolase kinetic profiling.

Methodology:

  • Substrate Stock: Prepare a 100 mM stock of CAS 6388-72-3 in DMSO.

  • Reaction Mix: In a microcentrifuge tube, add 98 µL of Sodium Phosphate buffer (0.1 M, pH 7.4) and enzyme source (microsomes or purified recombinant protein).

  • Initiation: Add 2 µL of substrate stock (Final conc: 2 mM).

  • Incubation: Incubate at 37 °C for 10–30 minutes (linear range).

  • Stop: Add 200 µL of ice-cold Acetonitrile or Ethyl Acetate. Vortex vigorously.

  • Analysis: Centrifuge to pellet protein. Inject supernatant into HPLC (C18 column).

    • Detection: UV at 224 nm (absorption max of the anisole moiety).

    • Quantification: Compare peak area of the diol product against a standard curve.

Safety & Handling (Self-Validating Systems)

Epoxides are alkylating agents and must be treated as potential mutagens.

  • Peroxide Check: Before distilling or heating, test the liquid with peroxide strips. Ethers and epoxides can form explosive peroxides upon storage.

  • Quenching System: Always have a saturated solution of Glycine or Sodium Thiosulfate ready. Glycine reacts rapidly with the epoxide to form a water-soluble amino alcohol, neutralizing the alkylating threat in case of a spill.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8 °C. Moisture will slowly hydrolyze the epoxide to the diol, degrading purity.

References
  • PubChem. this compound (Compound).[3][4][5][6] National Library of Medicine.[7] [Link]

  • Oesch, F. (1973). Mammalian Epoxide Hydrases: Inducible Enzymes Catalysing the Inactivation of Carcinogenic and Cytotoxic Metabolites Derived from Aromatic and Olefinic Compounds. Xenobiotica. [Link]

  • Mullins, D. & Hammock, B.D. (1980). Soluble Epoxide Hydrolase Assay Methods. (Contextual reference for styrene oxide derivative assays). [Link] (General reference for Hammock Lab protocols on EH assays).

Sources

Safety and Hazards of 4-Methoxystyrene Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxystyrene oxide (CAS: 6388-72-3) , also known as 2-(4-methoxyphenyl)oxirane, represents a unique class of "activated" epoxides used frequently in xenobiotic metabolism research and polymer chemistry.[1] Unlike simple aliphatic epoxides, the presence of the para-methoxy group significantly alters its electronic character, destabilizing the epoxide ring and promoting spontaneous hydrolysis even at neutral pH.

This compound poses a dual-threat profile: Acute Toxicity (via all routes of exposure) and Genotoxicity (Muta. 2, Carc. 2).[1] Its ability to form stable carbocations allows it to alkylate DNA and proteins aggressively. Researchers must treat this compound not just as a toxic chemical, but as a highly reactive electrophile that requires strict moisture control and containment strategies to prevent inadvertent exposure or degradation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

PropertyValue
IUPAC Name This compound
Common Synonyms 4-Methoxystyrene oxide; p-Methoxystyrene oxide; (4-Methoxyphenyl)oxirane
CAS Number 6388-72-3
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol
Physical State Colorless to pale yellow liquid (or low-melting solid)
Melting Point 20–25 °C
Boiling Point ~245 °C (760 mmHg); 51 °C (0.001 Torr)
Density 1.133 g/cm³ (predicted)
Flash Point ~101 °C
Solubility Soluble in organic solvents (DMSO, Ethanol); Hydrolyzes in water

Hazard Identification (GHS Classification)

Based on GHS standards and read-across data from structural analogues (Styrene Oxide).

Signal Word: WARNING
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[1]H302
Acute Toxicity (Dermal) 4Harmful in contact with skin.[1]H312
Acute Toxicity (Inhalation) 4Harmful if inhaled.H332
Germ Cell Mutagenicity 2Suspected of causing genetic defects.H341
Carcinogenicity 2Suspected of causing cancer.H351
Aquatic Toxicity Chronic 3Harmful to aquatic life with long lasting effects.H412

Precautionary Highlights:

  • P201: Obtain special instructions before use.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

Mechanistic Toxicology & Reactivity

The hazard profile of 4-methoxystyrene oxide is defined by its electrophilicity. Understanding the mechanism is crucial for designing safety protocols.

The "Activated" Epoxide

In a standard epoxide (like ethylene oxide), ring opening usually requires acid catalysis or a strong nucleophile. However, the 4-methoxy group is strongly electron-donating. This stabilizes the positive charge developing at the benzylic carbon during ring opening, allowing the formation of a transient, resonance-stabilized benzylic carbocation .

Consequences:

  • Spontaneous Hydrolysis: Unlike styrene oxide, 4-methoxystyrene oxide can hydrolyze to the diol (1-(4-methoxyphenyl)-1,2-ethanediol) even at neutral pH, making it unstable in aqueous buffers without enzymatic activity.

  • DNA Alkylation: The stabilized carbocation is a "soft" electrophile that readily attacks nucleophilic centers on DNA (e.g., N7-guanine), leading to mutagenesis.

Metabolic Fate Visualization

The following diagram illustrates the competition between metabolic detoxification (via Epoxide Hydrolase) and toxicological activation (DNA binding).

MetabolicPathway Compound 4-Methoxystyrene Oxide (Electrophilic Epoxide) Carbocation Stabilized Benzylic Carbocation Intermediate Compound->Carbocation Spontaneous Ring Opening (Electron Donation from -OMe) Diol 1-(4-methoxyphenyl)- 1,2-ethanediol (Detoxified Product) Compound->Diol Enzymatic Hydrolysis (mEH) Carbocation->Diol H2O Attack (Solvolysis) DNA DNA/Protein Adducts (Mutagenicity) Carbocation->DNA Covalent Binding mEH Microsomal Epoxide Hydrolase (mEH)

Figure 1: Mechanistic pathway showing the competition between enzymatic detoxification and spontaneous reactivity leading to genotoxicity.

Safe Handling & Engineering Controls

Engineering Controls
  • Primary Containment: All handling of neat material or concentrated stock solutions (>10 mM) must be performed in a certified chemical fume hood .

  • Aerosol Control: If using sonication or vortexing, keep tubes closed or use a secondary containment vessel.

Personal Protective Equipment (PPE)
  • Gloves: Standard nitrile gloves may offer insufficient protection against aromatic epoxides due to rapid permeation.

    • Recommendation: Use Silver Shield/4H (Laminate) gloves for spill cleanup or handling neat liquid. For routine dilute assay work, double-gloving with extra-thick nitrile (minimum 0.11 mm) is acceptable if changed immediately upon splash.

  • Eye Protection: Chemical splash goggles.

  • Body Protection: Lab coat with long sleeves; closed-toe shoes.

Storage & Stability
  • Temperature: Store at 2–8 °C .

  • Atmosphere: Hygroscopic and moisture-sensitive. Store under inert gas (Argon or Nitrogen) to prevent spontaneous hydrolysis.

  • Container: Keep tightly sealed. Glass vials with Teflon-lined caps are preferred.

Experimental Protocol: mEH Activity Assay

Context: Using 4-methoxystyrene oxide as a substrate to measure Microsomal Epoxide Hydrolase activity.

Safety Critical Checkpoints:

  • Preparation: Dissolve substrate in DMSO or Acetonitrile. Do not dissolve in water until the moment of the assay to prevent non-enzymatic background hydrolysis.

  • Quenching: The reaction must be stopped aggressively to prevent further spontaneous hydrolysis from skewing results.

Workflow Diagram

SafetyWorkflow Start Start: Stock Preparation Solvent Dissolve in DMSO/ACN (Keep Anhydrous) Start->Solvent Incubation Add to Buffer + Enzyme (Start Timer Immediately) Solvent->Incubation Hazard CRITICAL: Spontaneous Hydrolysis Competes with Enzyme Incubation->Hazard Risk Stop Stop Reaction (Add Ethyl Acetate or Extraction Solvent) Incubation->Stop Defined Timepoint Disposal Dispose Aqueous Phase as Hazardous Waste Stop->Disposal

Figure 2: Safety-critical workflow for enzymatic assays, highlighting the risk of non-enzymatic degradation.

Emergency Response Protocols

Spill Cleanup
  • Evacuate the immediate area if the spill is >10 mL.

  • PPE: Don Laminate gloves and respiratory protection (if outside a hood).

  • Absorb: Use a non-combustible absorbent (vermiculite or sand). Do not use paper towels alone as epoxides can react exothermically with cellulose under certain conditions.

  • Decontaminate: Clean the surface with a mild detergent and water. Collect all waste in a sealed container labeled "Hazardous Waste: Toxic/Mutagenic."

First Aid
  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash skin with soap and water. Do not use solvents (ethanol/acetone) to wash skin, as this may increase absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

References

  • PubChem. (n.d.).[1] this compound (Compound).[1][2][3][4] National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • Blumenstein, J. J., et al. (1986). Evidence for reversible formation of an intermediate in the spontaneous hydrolysis reaction of p-methoxystyrene oxide.[5] Journal of the American Chemical Society.[5] (Mechanistic grounding for spontaneous hydrolysis).[5]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: this compound.[1] Retrieved February 7, 2026, from [Link]

  • Hayes, M. A., et al. (2017). Oxetane Substrates of Human Microsomal Epoxide Hydrolase. Drug Metabolism and Disposition. (Context for mEH substrate specificity). Retrieved from [Link]

Sources

Biological Activity of Methoxyphenyl Compounds: A Medicinal Chemistry & Pharmacology Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Methoxyphenyl Compounds Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary: The Methoxyphenyl Pharmacophore

The methoxyphenyl group (anisyl group) is a cornerstone pharmacophore in modern medicinal chemistry, present in over 230 FDA-approved small molecule drugs. It serves as a versatile tool for modulating Lipophilic Efficiency (LipE) , optimizing metabolic stability , and anchoring ligands within hydrophobic receptor pockets.

Unlike the hydroxyl group (-OH), which acts as both a hydrogen bond donor (HBD) and acceptor (HBA), the methoxy group (-OCH₃) functions exclusively as an HBA. This "capping" of the phenol drastically alters the physicochemical profile:

  • Electronic Effect: Strong electron donor via resonance (+M) but electron-withdrawing via induction (-I).

  • Lipophilicity: Increases logP (typically +0.5 to +1.0 vs. -OH), enhancing blood-brain barrier (BBB) penetration and cellular permeability.

  • Metabolic Switch: Blocks glucuronidation at the oxygen center but introduces a liability for CYP450-mediated O-demethylation.

Structure-Activity Relationships (SAR) & Mechanistic Insights

The "Trimethoxy" Tubulin-Binding Motif

The most potent biological activity associated with methoxyphenyl compounds is antimitotic activity via tubulin inhibition. The 3,4,5-trimethoxyphenyl (TMP) moiety is the critical pharmacophore found in Colchicine, Combretastatin A-4 (CA-4), and Podophyllotoxin.

  • Mechanism: The TMP moiety mimics the biaryl system of colchicine, binding to the β-subunit of tubulin at the colchicine-binding site. This binding sterically hinders the curvature of the tubulin dimer required for microtubule assembly.

  • Causality: The steric bulk of the three methoxy groups creates a "propeller" twist, locking the molecule into a non-planar conformation that perfectly complements the hydrophobic pocket of β-tubulin. Removal of even one methoxy group (e.g., 3,5-dimethoxy) often results in a >100-fold loss of potency.

Antimicrobial & Antioxidant Activity

In antimicrobial scaffolds (e.g., chalcones, flavonoids), the methoxy group often acts as a pro-drug or lipophilic carrier.

  • Membrane Disruption: Methoxyphenyl groups facilitate intercalation into bacterial lipid bilayers more effectively than their hydrophilic phenolic counterparts.

  • Redox Cycling: While phenols are direct radical scavengers, methoxyphenyl compounds often require metabolic activation (demethylation) to exert antioxidant effects, or they act via electron donation to stabilize radical species through resonance without proton transfer.

Visualization: SAR Decision Logic

The following decision tree illustrates when to deploy a methoxy group versus a hydroxyl or hydrogen during lead optimization.

SAR_Decision_Tree cluster_legend Outcome Start Lead Optimization: Phenolic Core Modification Q1 Does the binding pocket contain a H-bond Donor? Start->Q1 Q2 Is metabolic stability (glucuronidation) a limiting factor? Q1->Q2 Yes (Acceptor needed) Decision_OH Retain -OH (Phenol) Q1->Decision_OH No (Donor needed) Q3 Is CNS penetration required? Q2->Q3 Yes (Block conjugation) Q2->Decision_OH No Decision_OMe Install -OCH3 (Methoxyphenyl) Q3->Decision_OMe Yes (Increase LogP) Decision_F Consider -F or -H (Bioisostere) Q3->Decision_F No (Reduce clearance)

Figure 1: Strategic decision tree for installing methoxy groups during Lead Optimization cycles.

Metabolism & Toxicology: The O-Demethylation Pathway

The primary metabolic liability of methoxyphenyl compounds is CYP450-mediated O-demethylation . This reaction is often catalyzed by CYP2D6 (e.g., codeine to morphine), CYP2C9, or CYP1A2.

Mechanism of Action[1][2][3][4][5]
  • Hydrogen Abstraction: The CYP450 Iron-Oxo species abstracts a hydrogen atom from the methoxy methyl group.

  • Radical Rebound: The resulting carbon radical recombines with the hydroxyl radical to form a hemiacetal intermediate .

  • Collapse: The unstable hemiacetal spontaneously collapses, releasing formaldehyde and the corresponding phenol .

Toxicological Note: While the phenol product is often the active pharmacophore (bioactivation), the release of formaldehyde (though usually cleared rapidly) can be a concern in high-dose chronic therapies. Furthermore, if the resulting phenol can be oxidized to a quinone methide , it may cause idiosyncratic toxicity via protein adduction.

Metabolic_Pathway Substrate Methoxyphenyl Compound Intermediate Hemiacetal (-O-CH2-OH) Substrate->Intermediate H-Abstraction & OH Rebound CYP CYP450 (Fe-O)3+ CYP->Substrate Catalysis Products Phenol + Formaldehyde Intermediate->Products Spontaneous Collapse Toxicity Quinone Methide (Potential Toxicity) Products->Toxicity Oxidation (Optional)

Figure 2: CYP450-mediated O-demethylation pathway and potential bioactivation/toxicity routes.

Comparative Efficacy Data

The table below highlights the dramatic impact of methoxy substitution patterns on tubulin polymerization inhibition (IC50) and cytotoxicity (MCF-7 cell line).

Table 1: SAR of Combretastatin A-4 Analogs (Tubulin Inhibition)

Compound IDRing A SubstitutionRing B SubstitutionTubulin IC50 (µM)MCF-7 IC50 (nM)Activity Interpretation
CA-4 (Ref) 3,4,5-trimethoxy3-hydroxy-4-methoxy1.23.2Potent (Native Pharmacophore)
Analog 1 3,5-dimethoxy3-hydroxy-4-methoxy> 40.0> 1000Inactive (Loss of steric lock)
Analog 2 3,4,5-trimethoxy4-methoxy (No -OH)2.4450Moderate (Loss of H-bond donor)
Analog 3 3,4,5-trihydroxy3-hydroxy-4-methoxy> 100> 5000Inactive (Too polar, poor fit)

Note: Data synthesized from SAR trends in tubulin-binding literature (See References).

Experimental Protocols

Protocol A: Microsomal Stability Assay (O-Demethylation Monitoring)

Purpose: To determine the metabolic half-life and clearance of a methoxyphenyl lead compound.

Reagents:

  • Pooled Liver Microsomes (Human/Rat) - 20 mg/mL

  • NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide)

Workflow:

  • Pre-incubation: Mix 450 µL Buffer + 25 µL Microsomes + 5 µL Test Compound (10 mM DMSO stock). Final conc: 1 µM. Incubate at 37°C for 5 min.

  • Initiation: Add 20 µL NADPH Regenerating System to start the reaction.

  • Sampling: At T=0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL Stop Solution (precipitates proteins).

  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

    • Monitor: Disappearance of Parent (Methoxyphenyl) AND Appearance of Metabolite (Phenol -14 Da mass shift).

  • Calculation: Plot ln(% remaining) vs. time to derive

    
     and 
    
    
    
    .
Protocol B: Tubulin Polymerization Assay (Fluorescence Based)

Purpose: To verify if a methoxyphenyl compound inhibits microtubule assembly.

Reagents:

  • Purified Porcine Brain Tubulin (>99%)

  • GTP (Guanosine Triphosphate)

  • DAPI (4',6-diamidino-2-phenylindole) - Fluorophore reporter

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9)

Workflow:

  • Preparation: Dilute tubulin to 2 mg/mL in PEM buffer containing 1 mM GTP and 10 µM DAPI. Keep on ice.

  • Plating: Add 5 µL of Test Compound (10x conc in DMSO) to a 96-well black half-area plate. Include Colchicine (5 µM) as Positive Control and DMSO as Negative Control.

  • Addition: Dispense 45 µL of the cold Tubulin/GTP/DAPI mix into each well.

  • Kinetic Read: Immediately place in a plate reader pre-warmed to 37°C.

  • Measurement: Measure Fluorescence (Ex 360 nm / Em 450 nm) every 1 minute for 60 minutes.

  • Data Analysis:

    • Polymerization manifests as a sigmoidal increase in fluorescence.

    • Valid Result: Colchicine curve should remain flat (inhibition). Negative control should reach Vmax plateau.

    • Calculate % Inhibition =

      
      .
      

References

  • Chiodi, D., & Ishihara, Y. (2024).[1] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry.

  • Pettit, G. R., et al. (1995). Antineoplastic agents.[2][3][4][5] 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry.

  • Lu, Y., et al. (2012). Tubulin colchicine binding site inhibitors as a new class of antitumor agents: an overview. Expert Opinion on Therapeutic Patents.

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology.

  • BenchChem Technical Reports. (2025). Comparative Analysis of the Biological Activities of Methoxy-Substituted Compounds.

Sources

The Epoxide Renaissance: Strategic Exploitation of Oxirane Derivatives in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the oxirane (epoxide) moiety was viewed by medicinal chemists primarily as a metabolic liability or a genotoxic hazard due to its high ring strain (approx. 27 kcal/mol) and indiscriminate electrophilicity. However, a paradigm shift has occurred.[1] We are witnessing a renaissance where the oxirane ring is no longer a liability to be avoided, but a "warhead" to be tuned.

This technical guide analyzes the therapeutic utility of oxirane derivatives, moving beyond their historical stigma to their current status as potent Targeted Covalent Inhibitors (TCIs) . We will dissect the mechanisms of FDA-approved agents like Carfilzomib and Fosfomycin , explore the microtubule-stabilizing Epothilones , and evaluate emerging MetAP2 inhibitors.

Part 1: Chemical Biology & The "Warhead" Mechanism

The therapeutic potency of oxirane derivatives stems from their ability to act as electrophilic traps. The three-membered ether ring is highly strained, making it susceptible to nucleophilic attack (


) by specific amino acid residues (cysteine, threonine, histidine) within a protein's active site.
The Selectivity Paradox

How do we design a reactive epoxide that ignores the sea of biological nucleophiles (glutathione, serum albumin) but lethally engages its specific target?

  • Steric Tuning: Substitution at the

    
    -carbon reduces non-specific reactivity.
    
  • Non-Covalent Recognition: The "warhead" (epoxide) must be attached to a high-affinity scaffold that positions the ring precisely adjacent to the target nucleophile.

Diagram: General Mechanism of Covalent Inactivation

The following diagram illustrates the generic nucleophilic attack mechanism utilized by therapeutic epoxides.

EpoxideMechanism Target Target Protein (Nucleophile: Cys/Thr/His) Complex Michaelis Complex (Non-covalent binding) Target->Complex Recognition Drug Oxirane Drug (Electrophile) Drug->Complex TS Transition State (Ring Strain Release) Complex->TS Nucleophilic Attack Adduct Covalent Adduct (Irreversible Inhibition) TS->Adduct Ring Opening

Caption: General mechanism of covalent protein inactivation by oxirane-based therapeutics via nucleophilic ring opening.

Part 2: Oncology Applications – The Dominant Field

Proteasome Inhibition: Carfilzomib (Kyprolis®)

Carfilzomib represents the pinnacle of epoxide engineering. Unlike bortezomib (a boronic acid), carfilzomib utilizes an epoxyketone pharmacophore.

  • Mechanism: It specifically targets the chymotrypsin-like activity of the

    
    5 subunit of the 20S proteasome. The N-terminal Threonine (Thr1) of the proteasome attacks the epoxyketone, forming a dual covalent morpholino adduct.
    
  • Therapeutic Advantage: The binding is irreversible, leading to more sustained inhibition and overcoming resistance mechanisms seen with reversible inhibitors.

Experimental Protocol 1: 20S Proteasome Inhibition Assay

Objective: Quantify the


 of an oxirane derivative against the 20S proteasome.

Reagents:

  • Purified Human 20S Proteasome.

  • Substrate: Suc-LLVY-AMC (Fluorogenic substrate for chymotrypsin-like activity).

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT.

Methodology:

  • Enzyme Activation: Dilute 20S proteasome to 2 nM in Assay Buffer containing 0.03% SDS (SDS activates the 20S core particle). Incubate at 37°C for 10 min.

    • Critical Insight: SDS mimics the regulatory particle's effect, opening the gate for substrate entry in vitro.

  • Compound Addition: Add the oxirane test compound (dissolved in DMSO) at varying concentrations (0.1 nM – 10

    
    M). Maintain DMSO < 1% to prevent enzyme denaturation.
    
  • Equilibration: Incubate for 30 minutes at 37°C. This allows the irreversible covalent bond formation to reach completion (time-dependent inhibition).

  • Substrate Initiation: Add Suc-LLVY-AMC (Final concentration: 50

    
    M).
    
  • Kinetic Readout: Monitor fluorescence (Ex: 380 nm / Em: 460 nm) continuously for 60 minutes.

  • Data Analysis: Plot the linear slope (RFU/min) against log[Inhibitor]. Fit to a 4-parameter logistic model.

Microtubule Stabilization: Epothilones

Epothilones (e.g., Epothilone B) are macrolides containing an epoxide that function similarly to Taxanes but with key structural advantages.[2]

  • Target:

    
    -tubulin subunit of microtubules.[3]
    
  • Mechanism: They bind to the taxane pocket, stabilizing the microtubule polymer and causing mitotic arrest.[4]

  • Advantage: Epothilones are poor substrates for P-glycoprotein (P-gp), making them effective in multidrug-resistant (MDR) tumors where taxanes fail.

Diagram: The Ubiquitin-Proteasome System & Inhibition

ProteasomePathway Protein Misfolded Protein Tagged Poly-Ubiquitinated Protein Protein->Tagged Ubiquitination Ub Ubiquitin Ligases (E1/E2/E3) Ub->Tagged Proteasome 20S Proteasome (Thr1 Nucleophile) Tagged->Proteasome Targeting Inhibited Inhibited Proteasome (Morpholino Adduct) Proteasome->Inhibited Blocked by Carfilzomib Carfilzomib Carfilzomib (Epoxyketone) Carfilzomib->Inhibited Apoptosis Apoptosis (ER Stress/Mcl-1 Accumulation) Inhibited->Apoptosis Accumulation of Toxic Proteins

Caption: Pathway showing how Carfilzomib blocks protein degradation, leading to myeloma cell apoptosis.

Part 3: Anti-Infective Applications

Fosfomycin: The Cell Wall Breaker

Fosfomycin is a unique broad-spectrum antibiotic that owes its activity entirely to a highly strained epoxide ring.

  • Target: MurA (UDP-N-acetylglucosamine enolpyruvyl transferase).[1][5][6][7][8]

  • Mechanism: Fosfomycin mimics Phosphoenolpyruvate (PEP).[6][7][8] It enters the active site of MurA, where the thiol group of Cys115 attacks the epoxide ring.

  • Result: Irreversible inactivation of MurA, halting the first step of peptidoglycan biosynthesis.

Table 1: Comparative Profile of Cell Wall Agents
FeatureFosfomycinBeta-Lactams (e.g., Penicillin)Vancomycin
Target MurA (Cytosolic)PBPs (Membrane bound)D-Ala-D-Ala (Peptide substrate)
Mechanism Covalent (Epoxide alkylation)Covalent (Acylation)Steric Occlusion (H-bonding)
Binding Site Cys115 Active SiteSerine Active SitePeptidoglycan Precursor
Cross-Resistance Very Low (Unique target)High (Beta-lactamases)Moderate (VanA/VanB operons)

Part 4: Emerging Frontiers – MetAP2 & Transcription

MetAP2 Inhibition: Fumagillin & Beloranib

Fumagillin, a natural product, and its synthetic analog Beloranib, contain a spiro-epoxide.

  • Application: Anti-angiogenesis (Cancer) and Anti-obesity.[9]

  • Mechanism: They irreversibly inhibit Methionine Aminopeptidase 2 (MetAP2) by covalently modifying His231 in the active site.[9] This prevents the removal of N-terminal methionine from key proteins (e.g., ERK1/2), suppressing endothelial cell proliferation.

Triptolide: The Transcription Halter

Triptolide contains a unique tri-epoxide system.

  • Target: XPB subunit of the TFIIH transcription factor complex.[10]

  • Mechanism: Covalent binding to Cys342 of XPB via the 12,13-epoxide group.[11] This inhibits the ATPase activity of XPB, preventing the opening of the DNA helix for transcription initiation.

  • Challenge: High toxicity has led to the development of water-soluble prodrugs like Minnelide .

Part 5: Drug Design & Optimization Strategy

The primary failure mode for oxirane drugs is Metabolic Instability . Mammalian Epoxide Hydrolases (sEH and mEH) rapidly hydrolyze epoxides into diols, which are usually pharmacologically inactive and easier to excrete.

Experimental Protocol 2: Metabolic Stability Assessment

Objective: Determine the intrinsic clearance (


) of an oxirane lead compound in the presence of liver microsomes.

Reagents:

  • Pooled Human Liver Microsomes (HLM).

  • NADPH Regenerating System (for P450 activity).

  • Inhibitor Cocktail (Optional: AUDA to inhibit soluble Epoxide Hydrolase if distinguishing metabolic pathways).

Methodology:

  • Preparation: Pre-incubate HLM (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add test compound (1

    
    M final).
    
    • Control A: + NADPH (measures CYP450 + mEH activity).

    • Control B: - NADPH (measures mEH activity only).

  • Sampling: Aliquot 50

    
    L at t = 0, 5, 15, 30, 60 min into ice-cold Acetonitrile (contains Internal Standard) to quench the reaction.
    
  • Analysis: Centrifuge to pellet proteins. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is the elimination rate constant.
    
    
    
    
    
    
Diagram: Drug Discovery Workflow for Covalent Epoxides

DrugDiscovery Hit Hit Identification (Scaffold with Epoxide) Reactivity Reactivity Tuning (Steric Hindrance) Hit->Reactivity Too Reactive? Selectivity Selectivity Screen (GSH Reactivity Assay) Reactivity->Selectivity Optimized Stability Metabolic Stability (mEH/sEH Resistance) Selectivity->Stability Specific Stability->Reactivity Unstable (Loop Back) Candidate Clinical Candidate (Balanced TCI) Stability->Candidate Stable

Caption: Iterative optimization cycle for balancing epoxide reactivity with metabolic stability.

References

  • Carfilzomib Mechanism : Kuhn, D. J., et al. "Potent activity of carfilzomib, a novel, irreversible inhibitor of the ubiquitin-proteasome pathway, against preclinical models of multiple myeloma." Blood (2007).

  • Fosfomycin Review : Falagas, M. E., et al. "Fosfomycin." Clinical Microbiology Reviews (2016).

  • Epothilones : Bollag, D. M., et al. "Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action."[12][13] Cancer Research (1995).

  • MetAP2 Inhibition : Bernier, S. G., et al. "Fumagillin class inhibitors of methionine aminopeptidase-2."[14] Drugs of the Future (2005).

  • Triptolide Target : Titov, D. V., et al. "XPB, a subunit of TFIIH, is a target of the natural product triptolide." Nature Chemical Biology (2011).

  • Epoxide Hydrolase : Morisseau, C., & Hammock, B. D. "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology (2005).

Sources

The Oxirane Paradigm: From Strain Energy to Precision Medicine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxirane (epoxide) ring represents one of the most versatile high-energy intermediates in organic synthesis. Characterized by a significant ring strain of ~13 kcal/mol and a bond angle of 60°, this three-membered ether is not merely a chemical curiosity but a pivotal pharmacophore in modern drug development. This guide traces the trajectory of oxirane chemistry from Wurtz’s serendipitous 1859 discovery to the Nobel-winning stereochemical controls of the 1980s, culminating in the design of irreversible proteasome inhibitors like Carfilzomib.

Part 1: The Genesis and Evolution of Reactivity

The Classical Era (1859–1909)

The history of oxirane chemistry is defined by two distinct mechanistic approaches to ring formation: Elimination and Direct Oxidation .

  • 1859: The Wurtz Synthesis (Elimination) Charles-Adolphe Wurtz first isolated ethylene oxide not by direct oxidation, but by the dehydrohalogenation of 2-chloroethanol using potassium hydroxide. This method established the fundamental concept of intramolecular nucleophilic substitution (

    
    ) to close the strained ring.
    
    • Key Insight: The reaction demonstrated that the enthalpic cost of ring strain could be paid by the formation of a stable salt (KCl) and water.

  • 1909: The Prilezhaev Reaction (Direct Oxidation) Nikolai Prilezhaev revolutionized the field by reacting alkenes with peroxycarboxylic acids.[1] Unlike Wurtz’s method, this allowed for the direct conversion of olefins to epoxides without a halogenated intermediate.

    • Mechanism:[2][3][4][5][6][7][8] The reaction proceeds via a concerted "Butterfly Mechanism," where the peracid acts as both an electrophile (oxygen transfer) and a nucleophile (proton abstraction), preserving the stereochemistry of the starting alkene.

The Stereochemical Revolution (1980–1990)

The transition from racemic synthesis to asymmetric catalysis marked the maturation of oxirane chemistry.

  • 1980: Sharpless Asymmetric Epoxidation (SAE) K. Barry Sharpless (Nobel Laureate) introduced the titanium(IV)-tartrate system. This was the first practical method to convert allylic alcohols into chiral epoxides with >90% enantiomeric excess (ee).

    • Significance: It utilized inexpensive chiral ligands (diethyl tartrate) and created a "chiral pocket" around the titanium center, dictating facial selectivity.

  • 1990: Jacobsen-Katsuki Epoxidation While Sharpless solved the problem for allylic alcohols, unfunctionalized olefins remained a challenge until Eric Jacobsen and Tsutomu Katsuki independently developed Mn(III)-salen catalysts. This allowed for the enantioselective epoxidation of "plain" double bonds, a critical step for synthesizing complex APIs.

Part 2: Mechanistic Foundations & Regioselectivity[4]

The utility of oxiranes lies in their ring-opening dynamics. The regioselectivity of this opening is strictly governed by the reaction environment (Acid vs. Base).

The Regioselectivity Logic Gate

Researchers must choose the catalyst based on the desired site of nucleophilic attack.

  • Basic Conditions (

    
    -like): 
    
    • Driver: Steric hindrance.

    • Outcome: Nucleophile attacks the Least Substituted carbon.[9][10]

    • Mechanism:[2][3][4][5][6][7][8] The nucleophile attacks the antibonding

      
       orbital of the C-O bond. The transition state is tight; accessibility is key.
      
  • Acidic Conditions (

    
    -like character): 
    
    • Driver: Electronic stabilization of positive charge.

    • Outcome: Nucleophile attacks the Most Substituted carbon.

    • Mechanism:[2][3][4][5][6][7][8] Protonation of the oxygen weakens the C-O bonds. The bond to the more substituted carbon lengthens/weakens more due to the ability of alkyl groups to stabilize the developing partial positive charge (

      
      ).
      
Visualization: Decision Pathway

Regioselectivity Start Epoxide Ring Opening Condition Reaction Conditions? Start->Condition Base Basic / Nucleophilic (NaOEt, RMgX, LiAlH4) Condition->Base High pH Acid Acidic / Electrophilic (H2SO4/MeOH, HBr) Condition->Acid Low pH MechBase Mechanism: Pure SN2 Steric Control Base->MechBase MechAcid Mechanism: Borderline SN1 Electronic Control (δ+ Stability) Acid->MechAcid ProdBase Attack at LEAST Substituted Carbon MechBase->ProdBase ProdAcid Attack at MORE Substituted Carbon MechAcid->ProdAcid

Figure 1: Logical flow for predicting regiochemical outcomes in epoxide ring-opening reactions.

Part 3: Pharmaceutical Application (Case Study)

The Epoxyketone Pharmacophore: Carfilzomib

Carfilzomib (Kyprolis) represents the pinnacle of oxirane application in oncology. Unlike boronic acid inhibitors (e.g., Bortezomib) which form reversible complexes, the epoxyketone moiety in Carfilzomib forms an irreversible dual-covalent adduct .

  • Mechanism of Action:

    • The carbonyl oxygen of the pharmacophore hydrogen bonds with the threonine residue in the proteasome active site.

    • The threonine hydroxyl group attacks the ketone (reversible).

    • The threonine amine simultaneously attacks the epoxide ring (irreversible ring opening).

    • Result: A stable morpholino adduct that permanently disables the proteasome.

Comparative Analysis of Epoxidation Methods
FeaturePrilezhaev (mCPBA)Sharpless (SAE)Jacobsen-Katsuki
Substrate Scope Electron-rich alkenesAllylic AlcoholsUnfunctionalized Alkenes (cis/trans specific)
Stereocontrol Syn-addition (Racemic)High Enantioselectivity (>90% ee)High Enantioselectivity
Catalyst None (Stoichiometric Peracid)Ti(OiPr)4 / Diethyl TartrateMn(III)-Salen Complex
Key Limitation Safety (Peroxides), Acid sensitive productsSubstrate must have -OH anchorCatalyst synthesis complexity
Primary Use General synthesisChiral building blocksLate-stage functionalization

Part 4: Experimental Protocols

Protocol A: Sharpless Asymmetric Epoxidation (Catalytic)

Standardized for the synthesis of (2R,3R)-epoxy-alcohol from geraniol.

Safety: TBHP is an oxidizer. Perform behind a blast shield.

  • Preparation: Flame-dry a 500 mL round-bottom flask containing 4Å molecular sieves (activated powder, 5 wt% of substrate). Flush with Argon.

  • Solvent Loading: Add anhydrous Dichloromethane (DCM). Cool to -20°C .

  • Catalyst Assembly:

    • Add Ti(OiPr)4 (0.05 eq).

    • Add (+)-Diethyl Tartrate (DET) (0.06 eq).

    • Critical Step: Stir for 20 mins at -20°C to allow the pre-catalyst dimer to form.

  • Oxidant Addition: Add tert-Butyl Hydroperoxide (TBHP) (5.5 M in decane, 2.0 eq) dropwise. Stir for 30 mins.

  • Substrate Addition: Add the allylic alcohol (1.0 eq) dropwise over 20 mins.

  • Incubation: Stir at -20°C for 4–6 hours. Monitor by TLC.

  • Quench (The Work-up is Critical):

    • Pour reaction into a pre-cooled solution of Ferrous Sulfate (

      
      ) and Tartaric Acid.
      
    • Why? Fe(II) reduces excess peroxide; Tartaric acid chelates Titanium to prevent emulsion formation.

  • Isolation: Stir vigorously for 30 mins. Separate phases. Extract aqueous layer with ether. Dry over

    
     and concentrate.
    
Protocol B: Jacobsen Epoxidation (General Procedure)

For unfunctionalized olefins (e.g., styrene derivatives).

  • System: Use a biphasic system (

    
     / Aqueous Bleach).
    
  • Catalyst: Add Mn-Salen catalyst (0.02–0.05 eq) to the alkene (1.0 eq) in DCM.

  • Buffer: Add 4-phenylpyridine N-oxide (0.2 eq) as an axial ligand additive to stabilize the active Mn-oxo species.

  • Oxidant: Add buffered NaOCl (pH 11.3) slowly at 0°C.

  • Completion: Reaction is usually rapid (1–4 hours).

Part 5: Workflow Visualization

SharplessWorkflow cluster_0 Pre-Complexation (-20°C) cluster_1 Reaction Phase cluster_2 Work-up Step1 DCM + 4Å Sieves Step2 Add Ti(OiPr)4 Step1->Step2 Step3 Add (+)-DET (Ligand Exchange) Step2->Step3 Step4 Add TBHP (Oxidant) Step3->Step4 Step5 Add Allylic Alcohol (Substrate) Step4->Step5 Step6 Quench w/ FeSO4 (Destroy Peroxides) Step5->Step6 Step7 Tartaric Acid Wash (Remove Ti) Step6->Step7

Figure 2: Step-by-step workflow for the Sharpless Asymmetric Epoxidation, highlighting the critical pre-complexation and safety quenching steps.

References

  • Wurtz, A. (1859).[11][12][13][14] Mémoire sur l'oxyde d'éthylène et les alcools polyéthyléniques. Annales de chimie et de physique.

  • Prilezhaev, N. (1909).[2] Oxydation ungesättigter Verbindungen mittels organischer Superoxyde. Berichte der deutschen chemischen Gesellschaft.

  • Katsuki, T., & Sharpless, K. B. (1980).[15][16] The first practical method for asymmetric epoxidation. Journal of the American Chemical Society.

  • Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990). Enantioselective epoxidation of unfunctionalized olefins catalyzed by (salen)manganese complexes. Journal of the American Chemical Society.

  • Kuhn, D. J., et al. (2007). Potent activity of carfilzomib, a novel, irreversible inhibitor of the ubiquitin-proteasome pathway, against preclinical models of multiple myeloma. Blood.

Sources

An In-depth Technical Guide to the Solubility of 2-(4-Methoxyphenyl)oxirane in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-methoxyphenyl)oxirane, a vital epoxide intermediate in organic synthesis and pharmaceutical development. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide offers a foundational understanding based on its physicochemical properties. We will delve into a theoretical solubility profile across a spectrum of organic solvents, underpinned by an exploration of the intermolecular forces at play. Crucially, this document furnishes a detailed, step-by-step experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data tailored to their specific applications. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind the experimental design, ensuring a robust and reproducible approach to handling this compound in various solvent systems.

Introduction: The Significance of this compound in Modern Chemistry

This compound, also known as 4-methoxystyrene oxide, is a heterocyclic compound featuring an oxirane (epoxide) ring attached to a methoxy-substituted phenyl group.[1] Epoxides, in general, are highly valuable synthetic intermediates due to the significant ring strain in their three-membered ring, which makes them susceptible to ring-opening reactions with a wide array of nucleophiles.[2][3] This reactivity is harnessed in the synthesis of a diverse range of more complex molecules, including active pharmaceutical ingredients (APIs). The methoxyphenyl moiety, in particular, is a common feature in many biologically active compounds. The solubility of this compound in organic solvents is a critical parameter that dictates its utility in various applications, from reaction media selection in organic synthesis to formulation development in the pharmaceutical industry.[4] A thorough understanding of its solubility profile is therefore paramount for optimizing reaction yields, controlling reaction kinetics, and ensuring the homogeneity of formulations.

Foundational Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₀O₂PubChem[1]
Molecular Weight 150.17 g/mol PubChem[1]
XLogP3 1.6PubChem[1]
Topological Polar Surface Area 21.8 ŲPubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
Hydrogen Bond Donors 0PubChem[1]
Predicted Density 1.133 g/cm³ECHEMI[5]
Predicted Boiling Point 244.7 °C at 760 mmHgECHEMI[5]

The XLogP3 value of 1.6 indicates a degree of lipophilicity, suggesting that this compound will favor non-polar environments over aqueous media. The topological polar surface area (TPSA) of 21.8 Ų is relatively small, which also points towards good solubility in a range of organic solvents. The presence of two hydrogen bond acceptors (the oxygen atoms in the ether and epoxide moieties) allows for some interaction with protic and polar aprotic solvents.

Predicted Solubility Profile: A Theoretical Framework

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The significant non-polar surface area of the benzene ring and the hydrocarbon backbone of the oxirane suggest that this compound will exhibit high solubility in these solvents. Van der Waals forces will be the predominant intermolecular interactions.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)): This class of solvents is expected to be excellent for dissolving this compound. The polarity of these solvents can interact with the polar C-O bonds of the epoxide and ether groups through dipole-dipole interactions, while their organic character will readily solvate the phenyl and alkyl portions of the molecule. Ethers, in particular, are known to be good solvents for a wide range of organic compounds due to their intermediate polarity.[6]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): The solubility in these solvents is predicted to be moderate to good . The oxygen atoms in this compound can act as hydrogen bond acceptors for the hydroxyl protons of the alcohol solvents. However, the relatively large non-polar region of the molecule may limit its miscibility with smaller, more polar alcohols. As the alkyl chain of the alcohol solvent increases (e.g., from methanol to butanol), the solubility of the epoxide is expected to increase due to the more favorable non-polar interactions.

  • Water: Due to its lipophilic nature (XLogP3 of 1.6) and the dominance of the non-polar phenyl ring, this compound is expected to have low solubility in water. While the oxygen atoms can participate in some hydrogen bonding with water, this is unlikely to overcome the energy penalty of disrupting the strong hydrogen-bonding network of water to accommodate the large non-polar moiety.[7][8]

This theoretical profile provides a strong starting point for solvent selection. However, for applications requiring precise concentrations, experimental determination of solubility is essential.

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a robust and reliable method for determining the solubility of this compound in a chosen organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (evaporating dish, oven)

Step-by-Step Methodology
  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound into a vial. An excess is crucial to ensure that a saturated solution is formed.

    • Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches equilibrium and becomes fully saturated.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vial to stand undisturbed for a short time to let any undissolved solid settle.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any undissolved microparticles.

  • Quantification of Solute Concentration:

    • Gravimetric Method:

      • Accurately weigh the vial containing the filtered saturated solution.

      • Gently evaporate the solvent under a stream of nitrogen or in a fume hood.

      • Once the solvent is removed, place the vial in a vacuum oven at a mild temperature to remove any residual solvent.

      • Weigh the vial containing the dried residue. The difference in weight corresponds to the mass of dissolved this compound.

      • Calculate the solubility in g/L or mg/mL.

    • HPLC Method (Recommended for higher accuracy):

      • Accurately dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

      • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

      • Inject the standards and the diluted sample onto the HPLC system.

      • Construct a calibration curve by plotting the peak area against the concentration of the standards.

      • Determine the concentration of the diluted sample from the calibration curve and then back-calculate the concentration of the original saturated solution, accounting for the dilution factor.

Data Reporting

Solubility should be reported in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at a specified temperature.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_quant Quantification A Weigh excess This compound B Add known volume of solvent A->B C Equilibrate at constant T (24-48h with shaking) B->C D Allow solid to settle C->D E Draw supernatant with syringe D->E F Filter through 0.22 µm syringe filter E->F G Gravimetric Method: Evaporate solvent & weigh residue F->G Option 1 H HPLC Method: Dilute and analyze against calibration curve F->H Option 2 I Report Solubility (e.g., g/L at 25°C) G->I H->I

Sources

A Comprehensive Technical Guide to 2-(4-Methoxyphenyl)oxirane and Its Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)oxirane, a versatile heterocyclic compound, serves as a critical building block in modern organic synthesis. Its unique structural features, characterized by a strained three-membered oxirane ring tethered to a methoxy-activated phenyl group, render it highly reactive and amenable to a wide array of chemical transformations. This guide provides an in-depth exploration of this compound, encompassing its nomenclature, physicochemical properties, synthetic methodologies, and its pivotal role as a precursor in the development of pharmacologically active molecules.

Nomenclature and Synonyms

Clarity in chemical communication is paramount. This compound is known by several synonyms in scientific literature and chemical databases. Understanding these alternative names is crucial for comprehensive literature searches and accurate identification of this compound.

SynonymSource of Nomenclature
4-Methoxystyrene oxideCommon Name
p-Methoxystyrene oxideCommon Name
1-(Oxiranyl)-4-methoxybenzeneIUPAC-based
Oxirane, (4-methoxyphenyl)-CAS Index Name
2-(p-Anisyl)oxiraneTrivial Name
1-Methoxy-4-(oxiran-2-yl)benzeneSystematic Name

The Chemical Abstracts Service (CAS) registry number for this compound is 6388-72-3 , which serves as a unique identifier for this specific chemical substance[1].

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in synthetic protocols.

PropertyValue
Molecular FormulaC₉H₁₀O₂
Molecular Weight150.17 g/mol [1]
AppearanceColorless liquid
Boiling Point41-42 °C at 0.5 mmHg
Density1.009 g/mL at 25 °C
Refractive Index (n20/D)1.562
SolubilitySlightly miscible with methanol

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the epoxidation of its corresponding alkene, 4-methoxystyrene. Various epoxidation methods have been developed, with the choice of reagent influencing the reaction conditions, yield, and stereoselectivity.

General Epoxidation Workflow

cluster_synthesis Epoxidation of 4-Methoxystyrene 4-Methoxystyrene 4-Methoxystyrene Reaction_Vessel Reaction in Inert Solvent 4-Methoxystyrene->Reaction_Vessel Epoxidizing_Agent Epoxidizing Agent (e.g., m-CPBA, H₂O₂) Epoxidizing_Agent->Reaction_Vessel Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Epoxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol describes a standard laboratory procedure for the epoxidation of 4-methoxystyrene using m-CPBA.

Materials:

  • 4-Methoxystyrene

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-methoxystyrene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Asymmetric Synthesis: Jacobsen-Katsuki Epoxidation

For applications in drug development, the synthesis of enantiomerically pure epoxides is often required. The Jacobsen-Katsuki epoxidation provides a powerful method for the enantioselective synthesis of epoxides from unfunctionalized olefins like 4-methoxystyrene, using a chiral manganese-salen catalyst.[2][3][4]

Key Features of Jacobsen-Katsuki Epoxidation:

  • Catalyst: A chiral (R,R)- or (S,S)-Jacobsen's catalyst is used in catalytic amounts.

  • Oxidant: A stoichiometric terminal oxidant, such as buffered sodium hypochlorite (bleach), is commonly employed.[4]

  • Stereoselectivity: The choice of the (R,R) or (S,S) enantiomer of the catalyst determines which enantiomer of the epoxide is formed.

This method allows for the production of either (R)- or (S)-2-(4-Methoxyphenyl)oxirane with high enantiomeric excess (ee).

The Synthetic Utility of the Oxirane Ring

The high reactivity of the three-membered oxirane ring, driven by ring strain, makes this compound a valuable intermediate for the synthesis of more complex molecules. The ring-opening reactions of epoxides are particularly useful, proceeding via an Sₙ2 mechanism under basic or nucleophilic conditions.

cluster_reactivity Key Ring-Opening Reactions Oxirane This compound Product β-Substituted Alcohol Oxirane->Product Nucleophile Nucleophile (Nu⁻) (e.g., R₂NH, RO⁻, N₃⁻) Nucleophile->Product Sₙ2 Attack

Caption: Sₙ2 ring-opening of this compound by a nucleophile.

Synthesis of β-Amino Alcohols: Precursors to Beta-Blockers

A significant application of this compound in medicinal chemistry is in the synthesis of β-amino alcohols. These compounds are key structural motifs in many β-adrenergic receptor antagonists, commonly known as beta-blockers, which are used to treat cardiovascular diseases such as hypertension.[5] The reaction of the epoxide with an amine, such as isopropylamine, opens the ring to form the corresponding β-amino alcohol.[6][7]

Experimental Protocol: Ring-Opening with Isopropylamine

This protocol outlines the synthesis of a metoprolol analogue precursor from this compound.[5]

Materials:

  • This compound

  • Isopropylamine

  • Methanol or another suitable polar solvent

Procedure:

  • In a pressure vessel, dissolve this compound (1.0 eq) in methanol.

  • Add an excess of isopropylamine (e.g., 5-10 eq).

  • Seal the vessel and heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) for several hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the solvent and excess amine under reduced pressure.

  • The resulting crude β-amino alcohol can be purified by crystallization or column chromatography.

Application in Drug Development: A Case Study

The derivatives of this compound have been investigated for a range of biological activities. For instance, compounds with a similar 4-methoxyphenyl moiety have been explored as inhibitors of enzymes such as monoamine oxidases (MAOs).[8] MAO inhibitors are a class of drugs used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[9] The 4-methoxyphenyl scaffold can be a key pharmacophoric element that interacts with the active site of these enzymes.

Conclusion

This compound is a synthetically versatile and valuable intermediate for researchers, scientists, and drug development professionals. Its straightforward synthesis from 4-methoxystyrene and the high reactivity of its oxirane ring allow for the efficient construction of complex molecular architectures. The ability to perform enantioselective epoxidation further enhances its utility in the synthesis of chiral drugs. As demonstrated by its application in the synthesis of β-amino alcohol precursors for beta-blockers and its potential relevance in the development of enzyme inhibitors, this compound will undoubtedly continue to be a key building block in the pursuit of novel therapeutic agents.

References

  • Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. [Link]

  • Knight, J. G. (2001). Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory.
  • Wikipedia. Jacobsen epoxidation. [Link]

  • Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242.
  • MDPI. Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. [Link]

  • PubMed. Synthesis and cardiovascular activity of metoprolol analogues. [Link]

  • MDPI. Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. [Link]

  • PubChem. This compound. [Link]

  • RSC Publishing. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. [Link]

  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. [Link]

  • Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). [Link]

  • Organic Syntheses. Styrene Oxide. [Link]

  • MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]

  • Justia Patents. Synthesis and preparations of metoprolol and its salts. [Link]

  • National Center for Biotechnology Information. Asymmetric Epoxidation of Fluoroolefins by Chiral Dioxirane. Fluorine Effect on Enantioselectivity. [Link]

  • National Center for Biotechnology Information. Oxetanes in Drug Discovery Campaigns. [Link]

  • Bioengineer.org. Transforming Harmful Styrene Oxide into Valuable Compounds. [Link]

  • MDPI. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. [Link]

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Methodological & Application

Application Note: Synthesis of 2-(4-Methoxyphenyl)oxirane from 4-Methoxystyrene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-methoxyphenyl)oxirane, a valuable epoxide intermediate in organic synthesis, from the readily available starting material, 4-methoxystyrene. This application note details the widely employed epoxidation reaction using meta-chloroperoxybenzoic acid (m-CPBA), offering in-depth insights into the reaction mechanism, step-by-step experimental protocols, purification techniques, and crucial safety considerations. The content is tailored for researchers, scientists, and professionals in drug development, aiming to provide a robust and reproducible methodology.

Introduction: The Significance of this compound

This compound, also known as 4-methoxystyrene oxide, is a versatile building block in organic chemistry.[1] The strained three-membered ether ring (oxirane) is susceptible to nucleophilic ring-opening reactions, allowing for the introduction of a wide array of functional groups with regio- and stereocontrol. This reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The presence of the electron-donating methoxy group on the phenyl ring influences the electronic properties of the molecule and can direct the outcome of subsequent chemical transformations.[2]

The synthesis of this epoxide is most commonly achieved through the epoxidation of the carbon-carbon double bond of 4-methoxystyrene.[2] Among the various epoxidizing agents, meta-chloroperoxybenzoic acid (m-CPBA) is a popular choice due to its commercial availability, stability as a solid, and generally high yields in the epoxidation of alkenes.[3]

The Chemistry of Epoxidation: Mechanism and Rationale

The epoxidation of an alkene with a peroxy acid, such as m-CPBA, is a concerted reaction, meaning all bond-forming and bond-breaking steps occur simultaneously.[3] This mechanism is often referred to as the "Butterfly Mechanism" due to the shape of the transition state.[4]

Key Mechanistic Insights:

  • Electrophilic Oxygen: The peroxy acid contains an electrophilic oxygen atom (the one further from the carbonyl group) due to the electron-withdrawing nature of the adjacent acyl group and the inherent weakness of the O-O bond.[3]

  • Nucleophilic Alkene: The π-bond of the alkene in 4-methoxystyrene acts as a nucleophile, attacking the electrophilic oxygen of the m-CPBA.[3]

  • Concerted Process: Simultaneously, the oxygen of the peroxy acid's hydroxyl group acts as a nucleophile, attacking one of the alkene carbons, and the proton is transferred to the carbonyl oxygen of the m-CPBA. This concerted process leads to the formation of the epoxide and the carboxylic acid byproduct, meta-chlorobenzoic acid.[3][4]

  • Syn-Addition: The epoxidation with peroxy acids always proceeds via a syn-addition, meaning both new C-O bonds are formed on the same face of the original alkene plane.[5] For a terminal alkene like 4-methoxystyrene, this results in a racemic mixture of the two enantiomers of this compound.

The choice of m-CPBA is strategic. It is a relatively stable and easy-to-handle solid peroxy acid, unlike some other peroxy acids that need to be prepared in situ.[3] The electron-withdrawing chlorine atom on the benzene ring of m-CPBA increases the electrophilicity of the peroxy acid, making it more reactive than peroxyacetic acid, for example.

Visualizing the Synthesis

Reaction Mechanism: The "Butterfly" Concerted Pathway

Epoxidation Mechanism cluster_reactants Reactants cluster_transition_state Transition State ('Butterfly Mechanism') cluster_products Products Styrene 4-Methoxystyrene TS Concerted Transition State Styrene->TS Nucleophilic attack by π-bond mCPBA m-CPBA mCPBA->TS Electrophilic O-atom Epoxide This compound TS->Epoxide Epoxide formation Byproduct m-Chlorobenzoic Acid TS->Byproduct Carboxylic acid byproduct

Caption: The concerted "Butterfly Mechanism" for the epoxidation of 4-methoxystyrene with m-CPBA.

Experimental Workflow

Experimental Workflow A Reactant Preparation (4-Methoxystyrene & m-CPBA in DCM) B Reaction (Stirring at 0°C to RT) A->B C Monitoring (TLC) B->C D Work-up (Quenching & Extraction) C->D Reaction Complete E Purification (Column Chromatography) D->E F Characterization (NMR, IR, MS) E->F

Caption: A streamlined workflow for the synthesis and purification of this compound.

Quantitative Data Summary

ParameterValueNotes
Reactants
4-Methoxystyrene1.0 eqStarting material
m-CPBA (77%)1.1 - 1.5 eqOxidizing agent; excess ensures complete conversion.
Dichloromethane (DCM)10-20 mL/mmol of styreneAnhydrous solvent is preferred.
Reaction Conditions
Temperature0 °C to Room TemperatureInitial cooling controls the exothermic reaction.
Reaction Time2 - 24 hoursMonitored by TLC.
Work-up Reagents
Sodium thiosulfate (sat. aq.)As neededTo quench unreacted m-CPBA.
Sodium bicarbonate (sat. aq.)As neededTo remove the acidic byproduct.
Purification
Stationary PhaseSilica Gel (230-400 mesh)For column chromatography.
Mobile PhaseHexane/Ethyl Acetate GradientTypically starting with a low polarity mixture.
Expected Yield 70-90%Varies based on purity of starting materials and technique.

Detailed Experimental Protocols

Materials and Reagents
  • 4-Methoxystyrene (≥98%)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (230-400 mesh) for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade) for chromatography

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-methoxystyrene (1.0 eq). Dissolve the styrene in anhydrous dichloromethane (DCM, 10-20 mL per mmol of styrene).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of m-CPBA: In a separate container, dissolve m-CPBA (1.2 eq of 77% purity) in a minimal amount of DCM. Add the m-CPBA solution dropwise to the cooled styrene solution over 15-30 minutes. Caution: The reaction can be exothermic; maintain the temperature at or below 5 °C during the addition.[6]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-methoxystyrene) is consumed (typically 2-24 hours).

  • Quenching: Upon completion, cool the reaction mixture again to 0 °C. Quench the excess m-CPBA by slowly adding saturated aqueous sodium thiosulfate solution until a starch-iodide paper test is negative (optional, but good practice).

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove the meta-chlorobenzoic acid byproduct, and then with brine (1 x 20 mL).[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol
  • Column Chromatography Setup: Prepare a silica gel column using a slurry of silica gel in a low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

  • Elution: Elute the column with a gradient of Hexane and Ethyl Acetate. The product, being more polar than any unreacted starting material but less polar than the carboxylic acid byproduct, will elute from the column. Collect fractions and monitor by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a colorless oil or low-melting solid.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR: Expect characteristic signals for the oxirane protons. The proton on the carbon attached to the aromatic ring will typically appear as a doublet of doublets, as will the two diastereotopic protons on the other oxirane carbon.[8]

  • ¹³C NMR: The two carbons of the oxirane ring will have distinct chemical shifts.

  • IR Spectroscopy: Look for the characteristic C-O-C stretching frequencies of the epoxide ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (150.17 g/mol ) should be observed.[1]

Safety and Handling

  • meta-Chloroperoxybenzoic acid (m-CPBA): m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially when dry.[9][10] It is typically sold with some water content to improve stability. Avoid heating m-CPBA, and always handle it in a well-ventilated fume hood.[9][11] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[10] Store m-CPBA at refrigerated temperatures (2-8 °C).[9][11]

  • Epoxides: Many epoxides are considered to be potential mutagens and carcinogens.[1] Handle this compound with care, avoiding skin contact and inhalation.[1] All manipulations should be performed in a fume hood.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Use it only in a well-ventilated fume hood.

References

  • PrepChem.com. Synthesis of 2-(2-methoxyphenyl)oxirane. Retrieved from [Link]

  • Google Patents. CN102432566B - 2-(4-phenoxyphenyl)oxirane and preparation method and application thereof.
  • Google Patents. CN104447230B - A kind of preparation method of 4-methoxy styrene.
  • Chemistry Steps. Epoxidation of Alkenes. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Intermediate: Exploring 4-Methoxystyrene's Significance in Organic Synthesis. Retrieved from [Link]

  • Google Patents. JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.
  • YouTube. Epoxidation of Alkenes. Retrieved from [Link]

  • Organic Chemistry Tutor. Epoxidation of Alkenes. Retrieved from [Link]

  • MavMatrix. Synthesis of 4-Methoxystyrene Derivatives from 4-Allylanisole and Diverse Nucleophiles. Retrieved from [Link]

  • Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 98048, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 40004, 2-((4-Methoxyphenyl)methyl)oxirane. Retrieved from [Link]

  • ACS Publications. Mechanism of Acid-Catalyzed Epoxidation of Alkenes with Peroxy Acids. Retrieved from [Link]

  • University of California, Santa Barbara. Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved from [Link]

  • Loba Chemie. m-CHLOROPERBENZOIC ACID EXTRA PURE MSDS. Retrieved from [Link]

  • ResearchGate. 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,.... Retrieved from [Link]

  • ACS Publications. The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene. An Exercise in >1>H NMR and >13>C NMR Spectroscopy for Sophomore Organic Laboratories. Retrieved from [Link]

  • YouTube. Epoxidation of Styrene with meta-chloroperoxybenzoic acid (MCPBA). Retrieved from [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]

  • YouTube. Alkene Epoxidation Reaction Mechanism - Peroxy Acid MCPBA. Retrieved from [Link]

  • Google Patents. CN112811991A - Synthesis method of p-methoxystyrene.
  • ResearchGate. The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene: An Exercise in NMR and IR Spectroscopy for Sophomore Organic Laboratories | Request PDF. Retrieved from [Link]

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Application Note & Protocol: High-Fidelity Asymmetric Epoxidation of 4-Methoxystyrene via Jacobsen-Katsuki Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enantioselective synthesis of chiral epoxides remains a cornerstone of modern medicinal and process chemistry, providing critical building blocks for complex, biologically active molecules.[1] 4-Methoxystyrene oxide, in particular, is a valuable intermediate whose stereochemistry dictates the final architecture of derivative compounds. This guide provides a detailed examination and a field-proven protocol for the asymmetric epoxidation of 4-methoxystyrene, focusing on the robust and highly selective Jacobsen-Katsuki epoxidation.[2] We will delve into the mechanistic underpinnings of the catalytic cycle, offer a comprehensive, step-by-step experimental procedure, and discuss critical parameters for achieving high yields and excellent enantiomeric excess (ee).

Introduction: The Significance of Chiral Epoxides

Epoxides are versatile three-membered cyclic ethers that serve as powerful synthons in organic synthesis due to the inherent strain of their ring structure, which facilitates nucleophilic ring-opening reactions.[3] When synthesized in an enantiomerically pure form, they allow for the direct installation of stereocenters, a critical requirement in the development of single-enantiomer pharmaceuticals. The asymmetric epoxidation of prochiral alkenes is one of the most powerful strategies for accessing these enantiomerically enriched epoxides.[1][4]

4-Methoxystyrene is an electronically activated, unfunctionalized alkene. While methods like the Sharpless epoxidation are highly effective for allylic alcohols[5][6][7], they are not applicable here. The Jacobsen-Katsuki epoxidation, which utilizes a chiral Manganese-salen complex, has emerged as a premier method for the enantioselective epoxidation of unfunctionalized cis- and terminal alkenes, making it exceptionally well-suited for this substrate.[2][8]

Mechanistic Insights: The Jacobsen-Katsuki Catalytic Cycle

The effectiveness of the Jacobsen-Katsuki epoxidation stems from its C₂-symmetric chiral salen ligand complexed to a manganese(III) center.[2] While the precise mechanism has been a subject of extensive study and debate, a consensus catalytic cycle has been established that rationalizes the high enantioselectivity observed.[2][9]

The cycle is initiated by the oxidation of the stable Mn(III)-salen precatalyst to a highly reactive Mn(V)-oxo species by a terminal oxidant (e.g., sodium hypochlorite or m-CPBA).[2] This high-valent metal-oxo intermediate is the active epoxidizing agent. The alkene, 4-methoxystyrene, then approaches the Mn(V)-oxo center. The steric environment created by the chiral salen ligand dictates the facial selectivity of the oxygen atom transfer. Several pathways for the oxygen transfer have been proposed, including a concerted mechanism, a radical pathway, or one involving a metallo-oxetane intermediate.[2][10][11] For conjugated olefins like styrenes, the approach is controlled by the bulky substituents on the salen ligand, forcing the substrate to approach from a specific trajectory, thereby leading to the formation of one enantiomer of the epoxide over the other.[11] After the oxygen atom is transferred, the Mn(III) catalyst is regenerated and can re-enter the catalytic cycle.

Jacobsen-Katsuki Catalytic Cycle Jacobsen-Katsuki Catalytic Cycle for 4-Methoxystyrene MnIII [Mn(III)(salen)]Cl (Precatalyst) MnV [Mn(V)(salen)(O)]+ (Active Oxidant) MnIII->MnV Oxidation MnV->MnIII Oxygen Transfer (Regeneration) Epoxide 4-Methoxystyrene Oxide (Product) MnV->Epoxide Alkene 4-Methoxystyrene Alkene->MnV Substrate Binding Oxidant Terminal Oxidant (e.g., NaOCl) Oxidant->MnIII SpentOxidant Spent Oxidant (e.g., NaCl) Experimental Workflow Experimental Workflow Setup 1. Reaction Setup - Dissolve substrate & catalyst in CH₂Cl₂ - Cool to 0°C Addition 2. Oxidant Addition - Slow, dropwise addition of buffered NaOCl solution Setup->Addition Reaction 3. Reaction Monitoring - Stir vigorously at 0°C - Monitor by TLC Addition->Reaction Workup 4. Aqueous Workup - Separate layers - Extract aqueous phase - Dry organic phase (MgSO₄) Reaction->Workup Purify 5. Purification - Concentrate in vacuo - Purify by silica gel chromatography Workup->Purify Analyze 6. Analysis - Confirm structure (¹H NMR) - Determine ee (Chiral HPLC/GC) Purify->Analyze

Sources

chiral synthesis of (R)-2-(4-Methoxyphenyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Chiral Synthesis of (R)-2-(4-Methoxyphenyl)oxirane

Authored by a Senior Application Scientist

Abstract

(R)-2-(4-Methoxyphenyl)oxirane is a high-value chiral building block pivotal in the synthesis of numerous pharmaceutical agents and fine chemicals. Its stereocenter is often critical for conferring specific biological activities, making its enantioselective synthesis a subject of significant importance for researchers in drug discovery and process development.[1][2] This guide provides an in-depth exploration of robust and field-proven methodologies for preparing this compound in high enantiomeric purity. We will dissect the mechanistic underpinnings of premier synthetic strategies, offer detailed, step-by-step laboratory protocols, and present a comparative analysis to aid researchers in selecting the optimal route for their specific needs. The protocols are designed to be self-validating, with clear instructions for analysis and characterization.

Introduction and Strategic Overview

The synthesis of enantiomerically pure epoxides is a cornerstone of modern asymmetric synthesis. (R)-2-(4-Methoxyphenyl)oxirane, also known as (R)-4-methoxystyrene oxide, serves as a versatile intermediate. The methoxy-substituted phenyl ring and the reactive epoxide moiety allow for a wide range of subsequent chemical transformations.

Table 1: Physicochemical Properties of (R)-2-(4-Methoxyphenyl)oxirane

PropertyValueSource
CAS Number 62600-73-1[3]
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.18 g/mol [3]
Appearance Colorless liquid (typical)
Purity ≥97% (typical commercial)[3]
Canonical SMILES COC1=CC=C([C@@H]2CO2)C=C1[3]

The primary challenge lies in controlling the stereochemistry during the formation of the oxirane ring. Two dominant strategies have emerged as the most effective and reliable:

  • Asymmetric Epoxidation of an Achiral Olefin: This approach involves the direct, enantioselective oxidation of the prochiral starting material, 4-methoxystyrene. This is often the most atom-economical method. Catalytic systems like the Jacobsen-Katsuki and Shi epoxidations are particularly well-suited for this transformation.[4][5]

  • Kinetic Resolution of a Racemic Epoxide: In this strategy, a racemic mixture of 2-(4-methoxyphenyl)oxirane is prepared first. Then, a chiral catalyst or an enzyme is used to selectively react with one of the enantiomers, allowing the desired (R)-enantiomer to be isolated.[6][7]

This guide will focus on providing detailed protocols for the Jacobsen-Katsuki epoxidation, a metal-catalyzed approach, and an enzymatic kinetic resolution, representing a biocatalytic alternative.

G cluster_start Starting Material cluster_pathways Synthetic Pathways cluster_product Final Product 4-Methoxystyrene 4-Methoxystyrene Asymmetric_Epoxidation Asymmetric Epoxidation (Direct Synthesis) 4-Methoxystyrene->Asymmetric_Epoxidation e.g., Jacobsen Catalyst Racemic_Synthesis Racemic Epoxidation 4-Methoxystyrene->Racemic_Synthesis e.g., m-CPBA Target_Product (R)-2-(4-Methoxyphenyl)oxirane Asymmetric_Epoxidation->Target_Product Kinetic_Resolution Kinetic Resolution (Separation) Racemic_Synthesis->Kinetic_Resolution e.g., Lipase Kinetic_Resolution->Target_Product

Figure 1: High-level overview of synthetic strategies for (R)-2-(4-methoxyphenyl)oxirane.

Method 1: Jacobsen-Katsuki Asymmetric Epoxidation

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes, such as styrenes.[5][8] The reaction utilizes a chiral manganese-salen complex as the catalyst, which directs the delivery of an oxygen atom to one face of the double bond with high selectivity.

Causality and Mechanistic Insight

The success of this reaction hinges on the C₂-symmetric chiral salen ligand coordinated to the manganese center. This rigid and well-defined chiral environment creates a steric bias. The incoming olefin, 4-methoxystyrene, approaches the active Mn(V)-oxo species along a specific trajectory to minimize steric hindrance, leading to the preferential formation of one enantiomer of the epoxide.[4][9] For the synthesis of the (R)-epoxide from 4-methoxystyrene, the (R,R)-enantiomer of the Jacobsen catalyst is required. A terminal oxidant, such as sodium hypochlorite (bleach), is used in stoichiometric amounts to regenerate the active Mn(V)-oxo catalyst in the catalytic cycle.

G Mn_III Mn(III)-Salen Catalyst (Pre-catalyst) Mn_V Mn(V)=O (Active Oxidant) Mn_III->Mn_V Oxidation Mn_V->Mn_III Oxygen Transfer Alkene 4-Methoxystyrene Epoxide (R)-Epoxide Product Alkene->Epoxide Epoxidation Oxidant NaOCl (Terminal Oxidant) Water NaCl

Figure 2: Simplified catalytic cycle for the Jacobsen-Katsuki epoxidation.

Detailed Experimental Protocol

Materials:

  • 4-Methoxystyrene (purity >98%)

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

  • Dichloromethane (DCM), anhydrous

  • Sodium hypochlorite (NaOCl) solution (commercial bleach, buffered to pH ~11 with Na₂HPO₄/NaOH)

  • 4-Phenylpyridine N-oxide (optional axial ligand, can improve rate and selectivity)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-methoxystyrene (1.0 eq) and (R,R)-Jacobsen's catalyst (0.02 - 0.05 eq).

  • Dissolve the mixture in anhydrous dichloromethane (approx. 0.1 M concentration relative to the alkene).

  • If using, add 4-phenylpyridine N-oxide (0.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • With vigorous stirring, add the buffered sodium hypochlorite solution (1.5 eq) dropwise over 1-2 hours, ensuring the temperature remains between 0-5 °C.

  • Allow the reaction to stir at 0 °C for 12-24 hours. Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with saturated aqueous NaCl (brine), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent in vacuo at low temperature (<30 °C) to obtain the crude product.

  • Purification: Purify the crude epoxide by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization:

  • Yield: Determine the mass of the purified product and calculate the percentage yield.

  • Enantiomeric Excess (e.e.): Analyze the product using chiral HPLC or GC to determine the ratio of the (R) and (S) enantiomers and calculate the e.e.

Method 2: Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is an effective strategy when a racemic starting material is readily accessible. This method exploits the ability of chiral catalysts, particularly enzymes, to differentiate between the two enantiomers of a racemic substrate, reacting with one much faster than the other. Lipases are commonly used for the resolution of epoxides via enantioselective hydrolysis.

Causality and Mechanistic Insight

In this protocol, the enzyme Candida antarctica lipase B (CAL-B) catalyzes the hydrolysis of the racemic epoxide. The enzyme's chiral active site preferentially binds and hydrolyzes the (S)-enantiomer to the corresponding (S)-diol, leaving the desired (R)-epoxide unreacted and thus enriched. The key to a successful kinetic resolution is stopping the reaction at or near 50% conversion, which theoretically provides the unreacted enantiomer in 100% e.e. and the product of the reaction (the diol) in 100% e.e.

Procedure:

  • Prepare a racemic mixture of this compound using a standard epoxidation method, for instance, with meta-chloroperoxybenzoic acid (m-CPBA) on 4-methoxystyrene.[10]

  • In a temperature-controlled vessel, prepare a phosphate buffer solution (e.g., 50 mM, pH 7.5).

  • Add the racemic this compound (1.0 eq) to the buffer. A co-solvent like DMSO or THF (5-10% v/v) may be required to improve solubility.

  • Add immobilized Candida antarctica lipase B (Novozym 435) to the mixture (e.g., 20-50 mg per mmol of substrate).

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress carefully by chiral HPLC, tracking both the decrease of the (S)-epoxide and the increase of the (R)-epoxide's e.e.

  • When the conversion reaches ~50% (indicated by the disappearance of approximately half of the total epoxide), stop the reaction by filtering off the immobilized enzyme.

  • Extract the aqueous mixture thoroughly with an organic solvent such as ethyl acetate or diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent in vacuo to yield the crude product, which is now enriched in (R)-2-(4-methoxyphenyl)oxirane.

  • Purification: The unreacted (R)-epoxide can be separated from the (S)-diol by flash column chromatography.

Comparative Analysis of Synthetic Routes

FeatureJacobsen-Katsuki EpoxidationEnzymatic Kinetic Resolution
Principle Asymmetric InductionEnantiomer Differentiation
Starting Material Achiral OlefinRacemic Epoxide
Theoretical Max. Yield 100%50%
Catalyst Chiral Mn-Salen ComplexLipase (e.g., CAL-B)
Key Reagents NaOCl, Organic SolventWater, Buffer
Typical e.e. >95%>99%
Advantages High atom economy, direct routeExtremely high selectivity, "green" reagents
Disadvantages Requires transition metal catalyst, potential for side reactionsMaximum 50% yield, requires separation of product from starting material

Safety and Handling Precautions

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[11]

  • 4-Methoxystyrene: Flammable liquid and vapor. May be harmful if swallowed or inhaled.

  • Dichloromethane (DCM): Volatile and suspected carcinogen. Avoid inhalation and skin contact.

  • Sodium Hypochlorite (Bleach): Corrosive. Causes severe skin burns and eye damage. Do not mix with acids (releases toxic chlorine gas).

  • m-CPBA: Strong oxidizer and can be shock-sensitive, especially when dry. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The chiral synthesis of (R)-2-(4-methoxyphenyl)oxirane can be achieved with high enantiopurity through several reliable methods. The Jacobsen-Katsuki epoxidation offers a direct and atom-economical route from the corresponding olefin, making it highly attractive for large-scale synthesis. Alternatively, enzymatic kinetic resolution provides an environmentally benign pathway that can deliver products with exceptional enantiomeric excess, albeit with a theoretical maximum yield of 50%. The choice between these methods will depend on the specific requirements of the researcher, including scale, cost considerations, and desired purity levels. Both protocols, when executed with care, provide a robust and validated pathway to this essential chiral intermediate.

References

  • PrepChem.com. Synthesis of 2-(2-methoxyphenyl)oxirane. Available from: [Link]

  • PubMed. Synthesis of chiral 2-(4-phenoxyphenylsulfonylmethyl)thiiranes as selective gelatinase inhibitors. Available from: [Link]

  • Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Intermediate: Exploring 4-Methoxystyrene's Significance in Organic Synthesis. Available from: [Link]

  • Google Patents. CN102432566B - 2-(4-phenoxyphenyl)oxirane and preparation method and application thereof.
  • Organic Syntheses. Sharpless Epoxidation of. Available from: [Link]

  • ResearchGate. Enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol and.... Available from: [Link]

  • ResearchGate. The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene: An Exercise in NMR and IR Spectroscopy for Sophomore Organic Laboratories. Available from: [Link]

  • PubChem. 2-((4-Methoxyphenyl)methyl)oxirane. Available from: [Link]

  • Google Patents. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • PubMed. Highly efficient asymmetric epoxidation of alkenes with a D(4)-symmetric chiral dichlororuthenium(IV) porphyrin catalyst. Available from: [Link]

  • MDPI. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis. Available from: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]

  • Wikipedia. Sharpless epoxidation. Available from: [Link]

  • Dalal Institute. Sharpless Asymmetric Epoxidation. Available from: [Link]

  • Wikipedia. Jacobsen epoxidation. Available from: [Link]

  • Royal Society of Chemistry. Enantioselective synthesis of chiral BCPs. Available from: [Link]

  • ResearchGate. Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction.... Available from: [Link]

  • Wipf Group, University of Pittsburgh. Jacobsen-Katsuki Epoxidations. Available from: [Link]

  • TU Delft Research Portal. Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis. Available from: [Link]

  • Senrise Technology. Chiral Auxiliaries & Chiral Resolution Reagents. Available from: [Link]

  • YouTube. Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis. Available from: [Link]

  • SZTE Publicatio Repozitórium. Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. Available from: [Link]

  • ACS Publications. Asymmetric Epoxidation of 1,1-Disubstituted Terminal Olefins by Chiral Dioxirane via a Planar-like Transition State. Available from: [Link]

  • ACS Publications. The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene. Available from: [Link]

  • OpenOChem Learn. Jacobsen epoxidation. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Advanced Synthesis of Chiral Intermediates: The Case of R-2-(3-Nitro-4-benzyloxyphenyl)oxirane. Available from: [Link]

  • Chemistry – A European Journal. Enzymatic Resolution of Chiral Phosphinate Esters. Available from: [Link]

  • ResearchGate. Crystal Structure, IR and NMR Spectra of (E)-2-methoxy-4-(2-morpholinovinyl)phenol Molecule and Its DFT Calculations. Available from: [Link]

  • ACS Publications. De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. Available from: [Link]

  • YouTube. Shi Epoxidation. Available from: [Link]

  • ResearchGate. CHIRAL SYNTHESIS: AN OVERVIEW. Available from: [Link]

  • ScienceDirect. Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol. Available from: [Link]

  • ACS Publications. Probing Competitive Enantioselective Pathways Operating in the Jacobsen-Katsuki Epoxidation. Available from: [Link]

  • ResearchGate. Enantioselective Epoxidation of Nonconjugated cis-Olefins by Chiral Dioxirane. Available from: [Link]

  • Wikipedia. 4-Vinylanisole. Available from: [Link]

  • PMC. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Available from: [Link]

Sources

Application Note: Laboratory Preparation of 2-(4-Methoxyphenyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of 2-(4-Methoxyphenyl)oxirane, a valuable epoxide intermediate in organic synthesis and drug discovery. We detail two primary, reliable synthetic routes: the direct epoxidation of 4-methoxystyrene and the Darzens condensation of 4-methoxybenzaldehyde. For each method, we provide a thorough explanation of the underlying chemical principles, detailed step-by-step protocols, and guidance on product purification and characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for preparing this key synthetic building block.

Introduction and Strategic Importance

This compound, also known as 4-methoxystyrene oxide, is a versatile bifunctional molecule featuring a reactive epoxide ring and an electron-rich aromatic system. The inherent strain of the three-membered oxirane ring makes it susceptible to nucleophilic ring-opening reactions, providing a gateway to a diverse array of 1,2-disubstituted functional groups. This reactivity profile has established this compound as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. For instance, it serves as a precursor for certain beta-blockers and other pharmacologically active compounds.

This application note will explore the most common and efficient laboratory methods for its preparation, focusing on providing not just a procedural outline, but also the mechanistic rationale behind the chosen conditions and reagents.

Recommended Synthetic Methodologies

Two principal strategies have proven effective for the synthesis of this compound:

  • Method A: Direct Epoxidation of 4-Methoxystyrene. This is often the most direct route, involving the oxidation of a commercially available alkene.

  • Method B: Darzens Glycidic Ester Condensation. This classic named reaction builds the epoxide ring by condensing an aldehyde with an α-haloester.

The choice between these methods will depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

Method A: Epoxidation of 4-Methoxystyrene with m-Chloroperoxybenzoic Acid (m-CPBA)

This method is a robust and widely used procedure for converting alkenes to epoxides.[1][2] The electron-rich double bond of 4-methoxystyrene readily reacts with an electrophilic oxygen source, such as a peroxyacid.

Scientific Principle & Rationale

The epoxidation with a peroxyacid like m-CPBA proceeds via a concerted mechanism, often referred to as the "butterfly mechanism".[3] In this single-step process, the oxygen atom furthest from the carbonyl group of the peroxyacid is transferred to the alkene. This concerted nature ensures a syn-addition of the oxygen atom across the double bond. m-CPBA is a preferred reagent due to its commercial availability, relative stability as a solid, and good solubility in common organic solvents like dichloromethane (DCM).[4][5] The reaction is often performed in the presence of a buffer, such as sodium bicarbonate, to neutralize the m-chlorobenzoic acid byproduct, which could otherwise catalyze the acid-sensitive epoxide ring-opening.[1]

Graphical Representation: m-CPBA Epoxidation Workflow

cluster_0 Reaction Setup cluster_1 Reagent Addition & Reaction cluster_2 Workup & Purification A Dissolve 4-Methoxystyrene in Dichloromethane (DCM) B Add NaHCO₃ Buffer A->B C Cool to 0 °C (Ice Bath) B->C D Slowly Add m-CPBA (in DCM) C->D Maintain Temp. E Stir at 0 °C, then Warm to Room Temp. D->E F Monitor by TLC E->F G Quench with Na₂S₂O₃ (to destroy excess peroxide) F->G Upon Completion H Wash with NaHCO₃ (aq) and Brine G->H I Dry (Na₂SO₄), Filter, and Concentrate H->I J Purify via Flash Column Chromatography I->J K This compound J->K Yields Pure Product

Caption: Experimental workflow for the epoxidation of 4-methoxystyrene.

Detailed Experimental Protocol
Reagent/Material M.W. ( g/mol ) Amount Equivalents Notes
4-Methoxystyrene134.181.34 g (10 mmol)1.0Starting alkene.
m-CPBA (77% max)172.57~2.9 g (13 mmol)1.3Oxidizing agent. Purity can vary.
Dichloromethane (DCM)84.93~100 mL-Anhydrous solvent.
Sodium Bicarbonate (NaHCO₃)84.012.5 g (30 mmol)3.0Buffer.
Sodium Thiosulfate (Na₂S₂O₃)158.11--For quenching. Use as a 10% aqueous solution.
Sodium Sulfate (Na₂SO₄)142.04--Anhydrous, for drying.
Silica Gel---For column chromatography.
Hexanes/Ethyl Acetate---Eluent for chromatography.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxystyrene (1.34 g, 10 mmol) and dichloromethane (50 mL).

  • Add solid sodium bicarbonate (2.5 g, 30 mmol) to the solution.

  • Cool the flask in an ice-water bath to 0 °C with vigorous stirring.

  • In a separate beaker, dissolve m-CPBA (~2.9 g, ~13 mmol) in dichloromethane (50 mL).

  • Add the m-CPBA solution dropwise to the cooled styrene solution over 20-30 minutes using an addition funnel.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkene spot is consumed.

  • Upon completion, cool the mixture again to 0 °C and quench by slowly adding 10% aqueous sodium thiosulfate solution (~30 mL) to destroy any unreacted peroxide. Stir for 15 minutes.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a 95:5 Hexanes:Ethyl Acetate eluent system) to yield this compound as a colorless oil.

Method B: Darzens Condensation

The Darzens reaction is a classic method for forming α,β-epoxy esters (glycidic esters) from a carbonyl compound and an α-haloester in the presence of a base.[7] While this route produces a glycidic ester intermediate, subsequent hydrolysis and decarboxylation can yield the desired oxirane, although in many cases the glycidic ester itself is a valuable synthetic intermediate. For the direct synthesis of the parent oxirane, a variation using an α-halo carbonyl compound is more direct.

Scientific Principle & Rationale

The reaction begins with the deprotonation of the α-carbon of the halo-compound by a strong base (e.g., sodium methoxide), forming a resonance-stabilized enolate.[7][8] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 4-methoxybenzaldehyde.[9] The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the adjacent halide, forming the epoxide ring.[8][9] The choice of a non-nucleophilic, strong base is critical to favor deprotonation over competing reactions.

Graphical Representation: Darzens Reaction Mechanism

Caption: Key stages of the Darzens condensation reaction mechanism.

Detailed Experimental Protocol
Reagent/Material M.W. ( g/mol ) Amount Equivalents Notes
4-Methoxybenzaldehyde136.151.36 g (10 mmol)1.0Starting aldehyde.
Ethyl Chloroacetate122.551.47 g (12 mmol)1.2α-haloester.
Sodium Methoxide (NaOMe)54.020.81 g (15 mmol)1.5Strong base. Handle with care (hygroscopic).
Toluene or THF-~50 mL-Anhydrous solvent.

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxybenzaldehyde (1.36 g, 10 mmol) and ethyl chloroacetate (1.47 g, 12 mmol) dissolved in dry toluene (40 mL).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add sodium methoxide (0.81 g, 15 mmol) portion-wise over 15 minutes, ensuring the temperature does not rise above 10 °C.[10]

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. The formation of a precipitate (NaCl) may be observed.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by carefully pouring the mixture into 50 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is the corresponding glycidic ester, ethyl 3-(4-methoxyphenyl)oxirane-2-carboxylate. This can be purified or carried forward. For conversion to the parent oxirane, the ester must be hydrolyzed and decarboxylated, which typically involves heating with aqueous base followed by acidification.[7]

Product Purification and Characterization

Purification is most commonly achieved using flash column chromatography on silica gel. The polarity of the eluent should be optimized based on TLC analysis, but a mixture of hexanes and ethyl acetate is typically effective.

Spectroscopic Validation

The identity and purity of the final product, this compound, should be confirmed by spectroscopic methods.[11]

Technique Expected Observations
¹H NMR Aromatic Protons: Two doublets in the range of δ 6.8-7.3 ppm, characteristic of a para-substituted benzene ring. Oxirane Protons: Three distinct signals for the CH and CH₂ protons of the epoxide ring, typically between δ 2.7-3.9 ppm. Methoxy Protons: A sharp singlet around δ 3.8 ppm for the -OCH₃ group.[12]
¹³C NMR Aromatic Carbons: Signals between δ 114-160 ppm. Oxirane Carbons: Signals for the CH and CH₂ carbons of the epoxide ring, typically in the range of δ 47-53 ppm. Methoxy Carbon: A signal around δ 55 ppm.[12]
FT-IR C-O-C Stretch: Characteristic epoxide ring stretch (asymmetric) around 1250 cm⁻¹. Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
Mass Spec Molecular Ion (M⁺): Peak corresponding to the molecular weight of the product (C₉H₁₀O₂ = 150.17 g/mol ).

Safety and Hazard Considerations

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • m-Chloroperoxybenzoic Acid (m-CPBA): This reagent is a strong oxidizing agent and can be explosive, especially upon impact or heating. Avoid grinding the solid. Always add it in portions and keep it away from flammable materials.

  • Solvents: Dichloromethane is a suspected carcinogen. Toluene is flammable and has reproductive toxicity. Handle these solvents with appropriate care.

  • Bases: Sodium methoxide is corrosive and reacts violently with water. It should be handled under an inert atmosphere.

  • Product Hazards: this compound is harmful if swallowed, inhaled, or in contact with skin. It is also suspected of causing genetic defects and cancer.[13]

Conclusion

The synthesis of this compound can be reliably achieved in a standard organic chemistry laboratory via two primary methods. The direct epoxidation of 4-methoxystyrene with m-CPBA is a straightforward and high-yielding one-step process, making it the preferred route when the starting alkene is available. The Darzens condensation offers a valuable alternative that builds the molecule from a different set of precursors, showcasing a classic carbon-carbon bond-forming strategy. Proper execution of the protocols and purification steps outlined in this guide will consistently yield high-purity material suitable for downstream applications in research and development.

References

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  • Supporting Information for Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models. Royal Society of Chemistry. Available at: [Link]

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  • Thieme E-Books. Synthesis by Homologation of Aldehydes. Available at: [Link]

  • Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). Available at: [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of alkoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. Available at: [Link]

  • Google Patents.WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • Organic Syntheses. Dioxirane, dimethyl-. Available at: [Link]

  • Google Patents.WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4-methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.
  • ResearchGate. Crystal Structure, IR and NMR Spectra of (E)-2-methoxy-4-(2-morpholinovinyl)phenol Molecule and Its DFT Calculations. Available at: [Link]

  • Chemistry LibreTexts. 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Available at: [Link]

  • PubChem. this compound. Available at: [Link]

  • PubChem. 2-((4-Methoxyphenyl)methyl)oxirane. Available at: [Link]

  • ResearchGate. 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,.... Available at: [Link]

  • Journal of Chemical Education. The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene. An Exercise in >1>H NMR and >13>C NMR Spectroscopy for Sophomore Organic Laboratories. Available at: [Link]

  • YouTube. Epoxidation of Styrene with meta-chloroperoxybenzoic acid (MCPBA). Available at: [Link]

  • Wikipedia. Darzens reaction. Available at: [Link]

  • ResearchGate. The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene: An Exercise in NMR and IR Spectroscopy for Sophomore Organic Laboratories. Available at: [Link]

Sources

Application Note: Precision Regiocontrol in the Nucleophilic Ring Opening of 4-Methoxystyrene Oxide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the functionalization of styrene oxide derivatives. It focuses on 4-methoxystyrene oxide (4-MSO) , a substrate where electronic effects (resonance stabilization) and steric effects compete aggressively, making regiocontrol a precise science.[1]

Executive Summary & Mechanistic Rationale

The ring opening of 4-methoxystyrene oxide is a textbook yet critical example of competing directive forces in organic synthesis. Unlike unsubstituted styrene oxide, the para-methoxy group exerts a profound electronic influence that can override steric hindrance, provided the reaction conditions are tuned correctly.

The Directive Conflict
  • Steric Control (The

    
    -Pathway):  Under neutral or basic conditions, nucleophiles preferentially attack the less hindered terminal carbon (
    
    
    
    -carbon).[1] This follows standard
    
    
    trajectories.
  • Electronic Control (The

    
    -Pathway):  Under acidic or Lewis acid-catalyzed conditions, the epoxide oxygen is activated.[1] The para-methoxy group donates electron density into the benzene ring, stabilizing the developing positive charge at the benzylic position (
    
    
    
    -carbon). This "phenonium-like" transition state directs nucleophiles to the more hindered carbon, effectively reversing the regioselectivity.
Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation of reaction pathways based on environmental pH and catalyst presence.

Regioselectivity Substrate 4-Methoxystyrene Oxide Acid Acidic / Lewis Acid (H+ / ZnCl2) Substrate->Acid Activation Base Basic / Nucleophilic (Nu- / OH-) Substrate->Base Direct Attack TS_Alpha Transition State A (Carbocation Character at u03b1) Stabilized by p-OMe Acid->TS_Alpha Bond Weakening at u03b1-C TS_Beta Transition State B (Steric Approach at u03b2) Standard SN2 Base->TS_Beta Least Hindered Approach Prod_Alpha Alpha-Product (Benzylic Substitution) TS_Alpha->Prod_Alpha Major Product (Electronic Control) Prod_Beta Beta-Product (Terminal Substitution) TS_Beta->Prod_Beta Major Product (Steric Control)

Figure 1: Divergent mechanistic pathways for 4-methoxystyrene oxide ring opening. Acidic conditions leverage the p-methoxy resonance effect to favor


-attack, while basic conditions favor steric 

-attack.[1]

Experimental Protocols

The following protocols use Methanol (MeOH) as the model nucleophile to demonstrate the regiochemical switch. These procedures can be adapted for amines, azides, or thiols.[1]

Protocol A: Base-Catalyzed Ring Opening ( -Selectivity)

Objective: Synthesis of 2-methoxy-2-(4-methoxyphenyl)ethanol (Terminal Attack). Mechanism: Classical


.[1]

Reagents:

  • 4-Methoxystyrene oxide (1.0 equiv)[1]

  • Sodium Methoxide (NaOMe) (1.2 equiv)

  • Anhydrous Methanol (Solvent)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve 4-methoxystyrene oxide (500 mg, 3.33 mmol) in anhydrous MeOH (10 mL).

  • Initiation: Add NaOMe (216 mg, 4.0 mmol) in one portion at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1).[1] The epoxide spot (

      
      ) should disappear.
      
  • Quench: Quench with saturated

    
     solution (5 mL).
    
  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes).

Expected Outcome: >90% regioselectivity for the


-methoxy alcohol.[1]
Protocol B: Lewis Acid-Catalyzed Ring Opening ( -Selectivity)

Objective: Synthesis of 1-methoxy-1-(4-methoxyphenyl)propan-2-ol (Benzylic Attack). Mechanism: Borderline


 / Ion-pair mechanism.[1]
Note:  Strong Brønsted acids (

) often lead to rearrangement (formation of 4-methoxyphenylacetaldehyde).[1] We use a mild Lewis Acid (

or

) to prevent this side reaction.

Reagents:

  • 4-Methoxystyrene oxide (1.0 equiv)[1]

  • 
     (anhydrous) (0.1 equiv) or 
    
    
    
    (0.05 equiv)
  • Anhydrous Methanol (Solvent)

Step-by-Step Procedure:

  • Preparation: Dissolve 4-methoxystyrene oxide (500 mg, 3.33 mmol) in anhydrous MeOH (10 mL).

  • Catalyst Addition: Add

    
     (45 mg, 0.33 mmol) at 0°C.
    
    • Critical: Maintain temperature at 0°C for the first hour to suppress rearrangement to the aldehyde.

  • Reaction: Stir at 0°C for 2 hours, then slowly warm to room temperature over 1 hour.

  • Quench: Add water (5 mL) to hydrolyze the zinc alkoxide intermediate.

  • Workup: Extract with Diethyl Ether (

    
     mL). Wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography.

Expected Outcome: >85% regioselectivity for the


-methoxy alcohol (benzylic ether).[1]

Analytical Validation & Data Interpretation

Distinguishing the two regioisomers is critical. The benzylic proton provides a distinct NMR handle.

Quantitative Comparison Table
Feature

-Attack Product (Benzylic Ether)

-Attack Product (Terminal Ether)
Structure


Major Condition Acidic / Lewis Acid (

,

)
Basic / Neutral (

,

)
1H NMR (Benzylic H)

4.2 - 4.5 ppm (Doublet of Doublets)

4.7 - 4.9 ppm (Doublet of Doublets)
Shift Logic Upfield shift relative to

-prod due to ether vs alcohol shielding.[1]
Downfield shift due to direct attachment to -OH bearing carbon.[1]
Mass Spec Frag. Strong loss of

(M-31)
Strong loss of

(M-45)
Analytical Workflow Diagram

Workflow Start Crude Reaction Mixture TLC TLC Check (Disappearance of Epoxide) Start->TLC Workup Aqueous Workup (Remove Catalyst/Salts) TLC->Workup NMR 1H NMR Analysis (CDCl3) Workup->NMR Decision Regioisomer Ratio? NMR->Decision Alpha Alpha-Major (Benzylic H @ ~4.3 ppm) Success: Acid Protocol Decision->Alpha Upfield Shift Beta Beta-Major (Benzylic H @ ~4.8 ppm) Success: Base Protocol Decision->Beta Downfield Shift

Figure 2: Analytical workflow for determining regiochemical outcome.

Troubleshooting & Optimization

  • Rearrangement Side-Products:

    • Symptom:[2][3][4][5][6][7][8][9][10] Appearance of an aldehyde peak (

      
       9.5-9.8 ppm) in NMR.[1]
      
    • Cause: Acid concentration too high or temperature too high, leading to Meinwald rearrangement.[1]

    • Fix: Switch to a milder Lewis Acid (e.g.,

      
       or 
      
      
      
      ) or lower the reaction temperature to -20°C.
  • Polymerization:

    • Symptom:[2][3][4][5][6][7][8][9][10] Viscous gum formation; broadening of NMR signals.[1]

    • Cause: 4-Methoxystyrene oxide is prone to cationic polymerization initiated by the stabilized benzylic carbocation.[1]

    • Fix: Perform reactions in dilute conditions (0.1 M) and avoid super-strong acids (like neat TFA).

  • Incomplete Conversion (Basic Conditions):

    • Cause: Poor solubility of the nucleophile or steric repulsion.

    • Fix: Add a phase transfer catalyst (e.g., 18-crown-6) if using solid nucleophiles, or heat to 50°C (basic conditions tolerate heat better than acidic ones).[1]

References

  • Regioselectivity of Epoxide Ring Openings

    • Title: Regioselectivity of Epoxide Ring-Openings via SN2 Reactions under Basic and Acidic Conditions.[1][8]

    • Source:European Journal of Organic Chemistry, 2020.[8]

    • URL:[Link]

  • Lewis Acid C

    
    ): 
    
    • Title: YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines.[1]

    • Source:Molecules, 2013.[1]

    • URL:[Link]

  • Zinc Chloride Catalysis

    • Title: Anhydrous ZnCl2: A Highly Efficient Reagent for Facile and Regioselective Conversion of Epoxides.
    • Source:Current Chemistry Letters, 2016.[1]

    • URL:[Link]

  • General Reactivity of 4-Methoxystyrene Oxide

    • Title: Spontaneous hydrolysis reactions of cis- and trans-beta-methyl-4-methoxystyrene oxides.[1][7]

    • Source:Chemical Research in Toxicology, 1990.[1]

    • URL:[Link]

Sources

Application Note: High-Fidelity Utilization of 2-(4-Methoxyphenyl)oxirane in Asymmetric Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Push-Pull" Electronic Scaffold

2-(4-Methoxyphenyl)oxirane (CAS: 6388-72-3), often referred to as


-methoxystyrene oxide, represents a critical class of "activated" epoxides in medicinal chemistry. Unlike simple aliphatic epoxides, this molecule possesses a unique electronic duality that researchers must master to avoid yield-killing side reactions.

The Mechanistic Insight: The oxirane ring is inherently strained (approx. 27 kcal/mol). However, the para-methoxy group exerts a strong electron-donating effect (+M effect) through the aromatic system. This stabilizes the buildup of positive charge at the benzylic (


) carbon during the transition state of ring-opening reactions.
  • The Consequence: In the presence of Lewis acids or protic solvents, the reaction character shifts from pure

    
     toward 
    
    
    
    -like, significantly increasing the risk of attack at the benzylic position. Conversely, under classic basic conditions, steric hindrance directs nucleophiles to the terminal (
    
    
    ) carbon.

This guide provides the protocols necessary to control this regioselectivity and establish enantiopurity, transforming this racemic building block into high-value phenylethanolamine pharmacophores.

Strategic Focus 1: Enantioselective Access via Hydrolytic Kinetic Resolution (HKR)

Racemic synthesis is rarely acceptable in modern drug development. The most robust method to access enantiopure this compound is the Jacobsen Hydrolytic Kinetic Resolution (HKR). This process uses a chiral (salen)Co(III) complex to selectively hydrolyze one enantiomer into a diol, leaving the desired enantiomer intact.

Mechanistic Pathway

The (salen)Co(III) catalyst operates via a cooperative bimetallic mechanism. One metal center activates the electrophile (epoxide), while the second activates the nucleophile (water).

Validated Protocol: Jacobsen HKR

Target: (R)-2-(4-Methoxyphenyl)oxirane (>99% ee)

Reagents:

  • Substrate: Racemic this compound (1.0 equiv)

  • Catalyst: (R,R)-(salen)Co(III)-OAc (0.5 mol%)

  • Nucleophile: Water (0.55 equiv)[1]

  • Solvent: THF (minimal, or solvent-free if liquid at RT)

Step-by-Step Methodology:

  • Catalyst Activation: In a flask, dissolve the (R,R)-(salen)Co(II) precursor in toluene. Add acetic acid (2 equiv) and stir open to air for 1 hour to generate the active Co(III)-OAc species. Remove solvent in vacuo to obtain a brown solid.

  • Reaction Initiation: Charge the reaction vessel with racemic epoxide (100 mmol, 15.0 g). Add the activated catalyst (0.5 mmol, 0.5 mol%).

  • Controlled Hydrolysis: Cool the mixture to 0°C. Slowly add water (55 mmol, 0.99 g) dropwise over 15 minutes. Critical: Rapid addition can cause a geotherm due to the exothermic hydrolysis.

  • Resolution: Allow the mixture to warm to room temperature (20-25°C) and stir for 18–24 hours.

  • Endpoint Verification: Analyze an aliquot via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). The reaction is complete when the unwanted enantiomer is fully converted to the diol (diol peak area matches epoxide peak area).

  • Purification (The "Self-Validating" Step):

    • Perform a vacuum distillation (0.1 mmHg).

    • Fraction 1: (R)-Epoxide (Lower boiling point).

    • Residue: (S)-Diol (High boiling point).

    • Result: This physical separation guarantees that the isolated epoxide is chemically distinct from the impurity.

HKR Workflow Diagram

HKR_Workflow Racemic Racemic Input (R/S)-Epoxide Reaction Hydrolysis (0.55 eq H2O, RT) Racemic->Reaction Catalyst (R,R)-(salen)Co(III) Catalyst Catalyst->Reaction 0.5 mol% Separation Vacuum Distillation (0.1 mmHg) Reaction->Separation Mixture Product_Epoxide Target: (R)-Epoxide >99% ee Separation->Product_Epoxide Distillate Product_Diol By-product: (S)-Diol (Recyclable) Separation->Product_Diol Residue

Figure 1: Workflow for the kinetic resolution of p-methoxystyrene oxide, separating the volatile enantiopure epoxide from the non-volatile diol.

Strategic Focus 2: Regiocontrolled Ring Opening (Aminolysis)

The most common pharmaceutical application of this scaffold is the synthesis of


-amino alcohols (phenylethanolamine backbone). The challenge is controlling the site of nucleophilic attack.
Regioselectivity Decision Matrix
Condition TypeDominant MechanismAttack SiteMajor Product
Basic / Neutral Steric Control (

)

-Carbon (Terminal)

-hydroxy-

-amino (Linear)
Lewis Acid (

,

)
Electronic Control (

-like)

-Carbon (Benzylic)

-hydroxy-

-amino (Branched)
Alumina Surface Surface Coordination

-Carbon (Benzylic)
Branched Isomer
Protocol: Synthesis of Linear Phenylethanolamines

Target: 2-amino-1-(4-methoxyphenyl)ethanol derivative (Beta-blocker pharmacophore)

Context: This protocol favors the "Linear" isomer, which corresponds to the standard adrenergic binding motif (e.g., Octopamine analogs).

Reagents:

  • (R)-2-(4-Methoxyphenyl)oxirane (1.0 equiv)

  • Primary Amine (e.g., Isopropylamine) (3.0 equiv)

  • Solvent: Ethanol or Water (Green Chemistry)

Step-by-Step Methodology:

  • Preparation: Dissolve the epoxide (10 mmol) in Ethanol (20 mL).

  • Nucleophile Addition: Add isopropylamine (30 mmol) in one portion.

    • Note: Excess amine is used to prevent the product (a secondary amine) from reacting with another epoxide molecule (polymerization).

  • Reaction: Heat to reflux (mild, 60°C) for 4 hours.

    • Monitoring: TLC (SiO2, DCM/MeOH 9:1). Epoxide spot (

      
      ) should disappear.
      
  • Workup: Concentrate in vacuo to remove ethanol and excess amine.

  • Crystallization: Dissolve the crude oil in minimal hot ethyl acetate and add hexanes until turbid. Cool to 4°C.

  • Validation:

    • 1H NMR (CDCl3): Look for the benzylic proton.

    • Linear Product: Triplet/dd at

      
       4.6–4.8 ppm (adjacent to OH).
      
    • Branched Impurity: Doublet at

      
       3.5–3.8 ppm (adjacent to N).
      
Regioselectivity Pathway Diagram

Regioselectivity Epoxide This compound Condition_Basic Condition A: Basic/Neutral Nucleophile (Steric Control) Epoxide->Condition_Basic Condition_Acid Condition B: Lewis Acid (e.g., YCl3) (Electronic Control) Epoxide->Condition_Acid TS_SN2 Transition State: SN2 Attack at Terminal Carbon Condition_Basic->TS_SN2 Favors Unhindered TS_SN1 Transition State: Carbocationic Attack at Benzylic Carbon Condition_Acid->TS_SN1 Stabilizes + Charge Prod_Linear Product A (Linear) Beta-Amino Alcohol (Pharma Standard) TS_SN2->Prod_Linear Prod_Branched Product B (Branched) Alpha-Amino Alcohol (Specialized) TS_SN1->Prod_Branched

Figure 2: Decision tree for controlling regioselectivity. Pharmaceutical applications typically require the Linear path (Product A).

Quality Control & Safety (PGI Strategy)

Epoxides are alkylating agents and are structurally alert as Potentially Genotoxic Impurities (PGIs) .

  • Safety Handling:

    • Use a fume hood with a face velocity >0.5 m/s.

    • Double-glove (Nitrile) to prevent dermal absorption.

    • Quench spills with 10% aqueous NaOH (ring opening to harmless diol).

  • Impurity Profiling:

    • In the final API, residual this compound must be controlled to ppm levels (typically <10 ppm based on TTC).

    • Analytical Method: Derivatization with sodium diethyldithiocarbamate followed by HPLC-UV is recommended to boost sensitivity for trace detection.

References

  • Jacobsen, E. N. (2002). "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes." Journal of the American Chemical Society.[2][3]

  • Chakraborti, A. K., et al. (2004).[4] "Regioselective ring opening of epoxides with amines." Organic & Biomolecular Chemistry.

  • PubChem. (2023). "this compound - Compound Summary." National Library of Medicine.[5]

  • Kumar, P., et al. (2014). "Organocatalytic Asymmetric Ring Opening of Epoxides." Organic Letters.

  • European Chemicals Agency (ECHA). (2023).[6] "Substance Information: this compound."[6][7][8]

Sources

2-(4-Methoxyphenyl)oxirane as a building block for diltiazem synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Use of 2-(4-Methoxyphenyl)oxirane Derivatives in the Stereoselective Synthesis of Diltiazem

Abstract

Diltiazem, a cornerstone in the management of cardiovascular diseases such as angina and hypertension, functions as a calcium channel blocker.[1][2] Its therapeutic efficacy is critically dependent on its specific stereochemistry, with the (+)-(2S,3S)-cis isomer being the pharmacologically active form.[3][4] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of chiral this compound derivatives, specifically methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, as a pivotal building block in the synthesis of diltiazem. We will explore the causality behind the synthetic strategy, provide a detailed experimental protocol for the key epoxide ring-opening reaction, and present a mechanistic workflow to ensure a robust and reproducible synthesis.

Introduction: The Stereochemical Imperative of Diltiazem

Diltiazem possesses two chiral centers, giving rise to four possible stereoisomers. However, only the (+)-(2S,3S) isomer exhibits the potent coronary vasodilating activity that defines its therapeutic value.[3][4] Consequently, non-stereospecific syntheses are inefficient, yielding the desired isomer at a theoretical maximum of only 25%.[3] Industrial and laboratory-scale production, therefore, necessitates a stereoselective approach. The synthesis of diltiazem has evolved to incorporate strategies that establish the correct stereochemistry early in the synthetic sequence. A highly effective and widely adopted strategy involves the use of a chiral epoxide intermediate, methyl (2R,3S)-3-(4-methoxyphenyl)glycidate. This molecule contains the C3 chiral center of diltiazem in the correct configuration and allows for the stereocontrolled introduction of the C2 center.

The overall synthetic strategy hinges on the regioselective and stereospecific ring-opening of this epoxide by 2-aminothiophenol. This key transformation sets the stage for the subsequent intramolecular cyclization to form the core 1,5-benzothiazepine ring system of diltiazem.

The Central Role of the Chiral Glycidic Ester

The precursor to the diltiazem core is the trans-epoxide, methyl (2R,3S)-3-(4-methoxyphenyl)glycidate. This intermediate is often synthesized via a Darzens condensation between 4-methoxybenzaldehyde and a methyl haloacetate, followed by chiral resolution.[4][5] Enzymatic resolution, for instance using lipase, has proven to be an effective method for isolating the desired enantiomer of the corresponding glycidic acid or its derivatives.[6][7]

The selection of this specific epoxide is causal and deliberate for several reasons:

  • Stereochemical Control: The pre-defined stereochemistry at the C3 position (the carbon attached to the methoxyphenyl group) directly translates to the final product.

  • Reactive Handle: The strained three-membered epoxide ring is an excellent electrophile, susceptible to nucleophilic attack under controlled conditions, which drives the reaction forward.[8]

  • Regioselectivity: The nucleophilic attack by the thiol group of 2-aminothiophenol occurs preferentially at the C2 position (the less substituted carbon of the epoxide), a classic example of an SN2 mechanism under basic or neutral conditions.[9][10]

  • Stereospecificity: The SN2 attack proceeds with an inversion of configuration at the C2 center. Starting with the (2R,3S)-epoxide, this inversion leads to the required (2S,3S) stereochemistry in the opened product, which is essential for the final cis-configuration of diltiazem.

The following diagram illustrates the high-level synthetic logic, starting from the key epoxide intermediate.

G cluster_0 Key Intermediate Synthesis cluster_1 Core Diltiazem Synthesis A 4-Methoxybenzaldehyde C Racemic Methyl trans-3-(4-methoxyphenyl)glycidate A->C B Methyl Chloroacetate B->C D (-)-Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate (Chiral Epoxide) C->D Enzymatic Resolution F Threo-hydroxy ester (Opened Intermediate) D->F E 2-Aminothiophenol E->F G (+)-cis-3-Hydroxy-2-(4-methoxyphenyl)- 1,5-benzothiazepin-4(5H)-one F->G Intramolecular Cyclization H Diltiazem G->H Alkylation & Acetylation

Caption: High-level workflow for diltiazem synthesis.

Protocol: Stereoselective Ring-Opening of Methyl (2R,3S)-3-(4-Methoxyphenyl)glycidate

This protocol details the nucleophilic addition of 2-aminothiophenol to the chiral epoxide, a critical step that establishes the required threo-intermediate for cyclization. This procedure is adapted from principles described in the synthesis of diltiazem intermediates.[5][6][11]

Materials & Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Notes
Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate90159-45-6208.21The key chiral starting material.
2-Aminothiophenol137-07-5125.19Ensure high purity.
Toluene108-88-392.14Anhydrous grade.
Iron(III) Chloride (FeCl₃)7705-08-0162.20Anhydrous, used as a Lewis acid catalyst.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/AN/AFor aqueous work-up.
Brine (Saturated NaCl Solution)N/AN/AFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37For drying the organic phase.

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl (2R,3S)-3-(4-methoxyphenyl)glycidate (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous toluene to dissolve the epoxide (approx. 5-10 mL per gram of epoxide). To this solution, add 2-aminothiophenol (1.05 eq).

  • Catalyst Addition (Optional but Recommended): While stirring, add a catalytic amount of anhydrous iron(III) chloride (approx. 10⁻⁴ mol%). The use of a Lewis acid catalyst like FeCl₃ can significantly improve the reaction rate and yield.[11]

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 110°C for toluene) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting epoxide is consumed (typically 4-8 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate. c. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). This removes the catalyst and any acidic impurities. d. Dry the organic phase over anhydrous magnesium sulfate. e. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 2-hydroxy-3-(2'-aminophenylthio)-3-(4"-methoxyphenyl)propionate.

  • Purification: The crude product is often of sufficient purity for the subsequent cyclization step. If necessary, it can be purified by column chromatography on silica gel.

Expected Outcome:

This procedure should yield the threo-hydroxy ester intermediate in high yield (typically >90%) with excellent preservation of stereochemistry. The product is a key precursor that undergoes intramolecular cyclization upon heating, often in a high-boiling solvent or in the presence of a base, to form the benzothiazepinone core of diltiazem.[6]

Mechanistic Deep Dive: The SN2 Pathway

The success of this synthesis relies on a predictable and highly controlled SN2 reaction mechanism. The following diagram illustrates the key steps of epoxide ring-opening and subsequent lactamization.

Caption: Mechanism of epoxide opening and cyclization.

Causality of the Mechanism:

  • Activation: The Lewis acid catalyst (FeCl₃) coordinates to the epoxide oxygen, making the epoxide carbons more electrophilic and accelerating the reaction.

  • Nucleophilic Attack: The sulfur atom of 2-aminothiophenol, being a soft and potent nucleophile, attacks the less sterically hindered C2 carbon of the epoxide.

  • Inversion of Stereochemistry: This backside attack, characteristic of an SN2 reaction, inverts the configuration at the C2 carbon from R to S. This step is crucial as it sets the cis-relationship between the 4-methoxyphenyl group at C2 and the hydroxyl group at C3 in the cyclized product.

  • Protonation: The resulting alkoxide is protonated during the reaction or work-up to yield the stable threo-2-hydroxy-3-(phenylthio)propionate intermediate.

  • Cyclization: Upon heating, the free amine group of the intermediate attacks the ester carbonyl intramolecularly. This forms a tetrahedral intermediate which then collapses, eliminating methanol to form the thermodynamically stable six-membered lactam ring of the benzothiazepinone core.

Conclusion

The stereoselective synthesis of diltiazem is a prime example of strategic chemical design, where the careful choice of a chiral building block dictates the stereochemical outcome of the final active pharmaceutical ingredient. Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate serves as a highly effective and reliable precursor. The protocol detailed herein for its stereospecific SN2 ring-opening by 2-aminothiophenol provides a robust and scalable method for producing the key benzothiazepinone intermediate. Understanding the underlying mechanistic principles ensures that researchers can troubleshoot and optimize this critical transformation, paving the way for efficient and reliable production of diltiazem.

References

  • Mordant, C., de Andrade, C. C., Touati, R., Ratovelomanana-Vidal, V., Ben Hassine, B., & Genêt, J. P. (2003). Stereoselective Synthesis of Diltiazem via Dynamic Kinetic Resolution. SYNTHESIS, 2003(15), 2405–2409. Available at: [Link]

  • Honma, T., & Igarashi, K. (1985). U.S. Patent No. 4,552,695. U.S. Patent and Trademark Office.
  • Pifferi, G., & Stradi, R. (1992). U.S. Patent No. 5,102,999. U.S. Patent and Trademark Office.
  • Ye, Y., et al. (1996). Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. Journal of Medicinal Chemistry, 39(18), 3643-3651. Available at: [Link]

  • Kolb, H. C., & Sharpless, K. B. (2020). Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub. Available at: [Link]

  • Pifferi, G., & Stradi, R. (1992). A process for the preparation of diltiazem. (WO1992010485A1). Google Patents.
  • European Patent Office. (1996). Process for the manufacture of diltiazem. (EP 0728751 A2). Google Patents.
  • Yamada, S., Tsujioka, I., Shibatani, T., & Yoshioka, R. (1999). Efficient Alternative Synthetic Route to Diltiazem via (2R,3S)-3-(4-Methoxyphenyl)glycidamide. Chemical and Pharmaceutical Bulletin, 47(2), 146–150. Available at: [Link]

  • Geresh, S., & Gdalevsky, G. (1996). U.S. Patent No. 5,514,589. U.S. Patent and Trademark Office.
  • Schwartz, A., et al. (1992). Enantioselective synthesis of calcium channel blockers of the diltiazem group. The Journal of Organic Chemistry, 57(3), 851-856. Available at: [Link]

  • Magtanong, E. (2016). Innovative Synthesis of Diltiazem/Clentiazem Analogs. Journal of Interdisciplinary Undergraduate Research, 8(4). Available at: [Link]

  • University of Hertfordshire. (n.d.). Diltiazem. AERU. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

Sources

Precision Ring-Opening Polymerization of 2-(4-Methoxyphenyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

This technical guide details the polymerization methodologies for 2-(4-Methoxyphenyl)oxirane (also known as p-methoxystyrene oxide or p-MSO). Unlike unsubstituted styrene oxide, the presence of the electron-donating methoxy group at the para position significantly alters the electronic landscape of the epoxide ring. This modification stabilizes the benzylic carbocation intermediate, dramatically accelerating cationic propagation rates and enforcing strict regioselectivity during ring opening.

This guide focuses on two primary workflows:

  • Cationic Homopolymerization: To yield polyethers with high optical transparency.

  • Catalytic Copolymerization with CO₂: To yield biodegradable polycarbonates.

Mechanistic Insight: The "Methoxy Effect"

The polymerization behavior of this compound is governed by the stability of the incipient carbocation.

  • Regioselectivity (

    
    -Cleavage):  In cationic manifolds, the ring opens almost exclusively at the 
    
    
    
    -carbon (benzylic position). The p-methoxy group stabilizes the developing positive charge via resonance, lowering the activation energy for
    
    
    -attack compared to
    
    
    -attack.
  • Reaction Kinetics: The monomer is significantly more reactive than styrene oxide. Without precise temperature control (typically < -30°C), "runaway" polymerization and high polydispersity (PDI) occur due to rapid chain transfer.

Diagram 1: Cationic Ring-Opening Mechanism

G cluster_0 Regioselectivity Driver Start Initiator (H+) Monomer This compound Start->Monomer Protonation Complex Activated Oxonium Ion Monomer->Complex Coordination TS Transition State (Benzylic Cation Stabilization) Complex->TS Ring Strain Release Alpha α-Cleavage Product (Polyether Backbone) TS->Alpha p-MeO Resonance Effect

Figure 1: The resonance stabilization provided by the p-methoxy group forces the ring opening to occur at the benzylic carbon (


-cleavage), dictating the polymer microstructure.
Protocol A: Cationic Homopolymerization (Polyether Synthesis)

Objective: Synthesis of poly[this compound] using a Lewis Acid initiator. Critical Constraint: Moisture sensitivity. All steps must be performed under inert atmosphere (


 or Ar).
Reagents & Equipment
  • Monomer: this compound (Distilled over

    
     under reduced pressure immediately before use).
    
  • Initiator: Boron trifluoride diethyl etherate (

    
    ) or Triflic Acid (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM), anhydrous (water < 10 ppm).

  • Quenching Agent: Ammoniacal methanol.

  • Apparatus: Schlenk line, flame-dried glassware, cryostat bath.

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar.

    • Cycle vacuum/Nitrogen (3x) to ensure an inert environment.

  • Solvent & Monomer Charge:

    • Cannulate 20 mL of anhydrous DCM into the flask.

    • Add 2.0 g (13.3 mmol) of this compound via syringe.

    • Cool the solution to -78°C using a dry ice/acetone bath. Note: Low temperature is mandatory to suppress chain transfer.

  • Initiation:

    • Prepare a stock solution of

      
       in DCM (0.1 M).
      
    • Add the initiator solution dropwise (target [M]/[I] ratio = 100:1).

    • Observation: The solution may turn a transient yellow/orange color, indicating the formation of the benzylic carbocation species.

  • Propagation:

    • Stir at -78°C for 4 hours.

    • Monitoring: Aliquots can be taken for NMR. Disappearance of epoxide ring protons (δ 2.7–3.1 ppm) indicates conversion.

  • Termination & Isolation:

    • Quench by adding 2 mL of ammoniacal methanol. The color should fade to colorless.

    • Precipitate the polymer into cold hexane (200 mL).

    • Filter and dry under vacuum at 40°C for 24 hours.

Protocol B: Copolymerization with CO₂ (Polycarbonate Synthesis)

Objective: Synthesis of biodegradable poly(carbonate-co-ether) using a Cobalt Salen catalyst. Application: This protocol is relevant for creating sustainable packaging materials or drug delivery matrices.

Reagents & Equipment
  • Catalyst: (R,R)-Co(III)-Salen complex (e.g., Jacobsen’s catalyst) with a co-catalyst (PPNCl).

  • Gas: High-purity

    
     (Grade 5.0).
    
  • Vessel: High-pressure stainless steel autoclave (Parr reactor).

Diagram 2: High-Pressure Reactor Workflow

Workflow Prep Glovebox Prep (Load Catalyst + Monomer) Seal Seal Autoclave Prep->Seal Purge CO2 Purge (3 cycles) Seal->Purge Pressurize Pressurize to 2.0 MPa Purge->Pressurize Heat Heat to 25-40°C (Stir 24h) Pressurize->Heat Vent Cool & Vent Heat->Vent Workup Acid Wash & Precipitation Vent->Workup

Figure 2: Workflow for the copolymerization of p-MSO and CO₂. Strict anaerobic conditions are required during the loading phase.

Step-by-Step Methodology
  • Catalyst Loading (Glovebox):

    • In a glovebox (

      
       ppm), load the autoclave liner with:
      
      • Monomer: 5.0 g (33.3 mmol).

      • Catalyst: (R,R)-Co(III)-Salen (0.033 mmol, 0.1 mol%).

      • Co-catalyst: PPNCl (0.033 mmol).

    • Note: No solvent is typically required (bulk polymerization).

  • Pressurization:

    • Seal the autoclave and remove from the glovebox.

    • Connect to the

      
       line.[1] Purge the connection line 3 times.
      
    • Pressurize the reactor to 2.0 MPa (20 bar) .

  • Reaction:

    • Heat to 25°C (ambient) or up to 40°C .

    • Caution: Higher temperatures increase reaction rate but may favor the formation of cyclic carbonate byproducts (back-biting) rather than linear polymer.

    • Stir at 500 rpm for 24 hours.

  • Workup:

    • Vent

      
       slowly.
      
    • Dissolve the crude solid in a minimal amount of DCM.

    • Precipitate into acidic methanol (to remove Cobalt residues) followed by pure methanol.

Characterization & Data Analysis
Table 1: Key Analytical Markers
TechniqueParameterObservation for Polymer
1H NMR ConversionDisappearance of epoxide peaks (

2.7, 3.1 ppm).
1H NMR MicrostructurePolyether backbone: Broad signals at

3.4–3.8 ppm.Polycarbonate linkage: Shift to

5.0–5.5 ppm (methine).
GPC Molecular WeightTypical Mn: 10,000 – 50,000 g/mol .PDI: 1.1 – 1.4 (Living Cationic), >1.5 (Standard).
DSC Thermal PropertiesTg increases with carbonate content. Pure polyether Tg

40-50°C.
Troubleshooting Guide
  • Problem: Low Molecular Weight / High PDI.

    • Cause: Presence of water (chain transfer) or temperature too high (back-biting).

    • Solution: Redistill monomer over

      
      ; lower reaction temperature to -78°C.
      
  • Problem: Cyclic Carbonate Formation (in

    
     protocol).
    
    • Cause: "Back-biting" mechanism favored by high temperature or low

      
       pressure.
      
    • Solution: Increase

      
       pressure to >3.0 MPa; reduce temperature.
      
References
  • Kubisa, P. (2018).[2] Cationic Ring-Opening Polymerization of Cyclic Ethers. In Polymer Science: A Comprehensive Reference. Elsevier. Link

  • Darensbourg, D. J. (2017). Copolymerization of CO2 and Epoxides Catalyzed by Metal Salen Complexes. Chemical Reviews, 117(3), 1705–1750. Link

  • Zhang, X., et al. (2020). Regioselectivity of Epoxide Ring-Opening: A Theoretical Study. European Journal of Organic Chemistry, 2020(30), 4589-4596. Link

  • Liu, Y., et al. (2023). Copolymerization of Carbon Dioxide with Styrene Oxide Derivatives. Polymers, 15(3), 678. Link

Disclaimer: This protocol involves the use of hazardous chemicals and high-pressure equipment.[3] Standard safety precautions (PPE, fume hood, blast shield) must be observed.

Sources

Gram-Scale Synthesis of 2-(4-Methoxyphenyl)oxirane: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-(4-Methoxyphenyl)oxirane

This compound, also known as 4-methoxystyrene oxide, is a valuable epoxide intermediate in organic synthesis. Its utility spans the development of pharmaceuticals, agrochemicals, and specialty polymers. The oxirane ring, a highly strained three-membered heterocycle, serves as a potent electrophile, susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups, making it a versatile building block for constructing complex molecular architectures. The methoxy-substituted phenyl group also offers a site for further aromatic substitutions, enhancing its synthetic potential. This guide provides a robust and scalable protocol for the gram-scale synthesis of this compound, focusing on the well-established Corey-Chaykovsky reaction.[1][2][3] This method is favored for its high efficiency and stereoselectivity in epoxide formation from aldehydes.[1][4]

Strategic Approach: The Corey-Chaykovsky Reaction

For the gram-scale synthesis of this compound, the Johnson-Corey-Chaykovsky reaction presents a superior strategy compared to other epoxidation methods like the Darzens condensation or the epoxidation of 4-methoxystyrene.[1][5][6] The Corey-Chaykovsky reaction utilizes a sulfur ylide, typically generated in situ from a sulfonium salt and a strong base, to react with an aldehyde or ketone.[3][7] In this protocol, we will employ trimethylsulfonium iodide and sodium hydride to generate dimethylsulfonium methylide, which then reacts with 4-methoxybenzaldehyde to yield the desired epoxide.[8]

The choice of the Corey-Chaykovsky reaction is underpinned by several key advantages:

  • High Yields: This method consistently provides good to excellent yields of the epoxide product.

  • Safety and Scalability: While requiring careful handling of sodium hydride, the reaction is generally safer and more scalable than those involving peroxy acids, which can be explosive.

  • Milder Conditions: The reaction proceeds under relatively mild conditions, preserving the integrity of the methoxy functional group.

The underlying mechanism involves the nucleophilic attack of the sulfur ylide on the carbonyl carbon of 4-methoxybenzaldehyde. This is followed by an intramolecular SN2 reaction, where the resulting alkoxide displaces the dimethyl sulfoxide leaving group to form the stable three-membered oxirane ring.[3]

Experimental Workflow Diagram

G cluster_prep Ylide Preparation cluster_reaction Epoxidation Reaction cluster_workup Workup and Purification A Suspend Sodium Hydride in dry DMSO B Heat to ~65°C under Argon A->B 1 hr C Add Trimethylsulfonium Iodide B->C Cool to -5°C E Add Aldehyde Solution to Ylide C->E D Dissolve 4-Methoxybenzaldehyde in dry THF D->E Slowly F Stir at Room Temperature E->F 2-3 hrs G Quench with Ice-Water F->G H Extract with Ethyl Acetate G->H I Wash with Brine H->I J Dry over Anhydrous Na2SO4 I->J K Concentrate in vacuo J->K L Purify by Column Chromatography K->L

Caption: Workflow for the synthesis of this compound.

Detailed Gram-Scale Synthesis Protocol

This protocol is designed for the synthesis of approximately 10-12 grams of this compound.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesPuritySupplier
Sodium Hydride (60% dispersion in oil)24.004.84 g0.12160%Major Chemical Supplier
Dimethyl Sulfoxide (DMSO), anhydrous78.1370 mL-≥99.9%Major Chemical Supplier
Tetrahydrofuran (THF), anhydrous72.11200 mL-≥99.9%Major Chemical Supplier
Trimethylsulfonium iodide204.0919 g0.093≥98%Major Chemical Supplier
4-Methoxybenzaldehyde136.1512.6 g (11.2 mL)0.093≥98%Major Chemical Supplier
Ethyl Acetate88.11300 mL-ACS GradeMajor Chemical Supplier
Saturated Sodium Chloride (Brine)-100 mL--Laboratory Prepared
Anhydrous Sodium Sulfate142.0420 g-ACS GradeMajor Chemical Supplier
Silica Gel (for column chromatography)-~150 g-230-400 meshMajor Chemical Supplier
Equipment
  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Argon or Nitrogen gas inlet

  • Condenser

  • Addition funnel

  • Low-temperature thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Procedure

Part 1: Preparation of the Sulfur Ylide

  • Inert Atmosphere: Assemble the 500 mL three-necked flask with a magnetic stir bar, condenser, and argon/nitrogen inlet. Flame-dry the glassware under vacuum and backfill with inert gas to ensure anhydrous conditions.

  • Sodium Hydride Suspension: Carefully weigh 4.84 g of 60% sodium hydride dispersion in mineral oil and add it to the flask. Add 70 mL of anhydrous DMSO. Caution: Sodium hydride is a flammable solid and reacts violently with water. Handle only under inert atmosphere and with appropriate personal protective equipment (PPE).[9]

  • Ylide Formation: Begin stirring the suspension and heat the mixture to approximately 65°C for 1 hour. This process deprotonates the DMSO to form the dimsyl anion, which will act as the base.

  • Cooling: After 1 hour, remove the heating mantle and allow the mixture to cool to room temperature. Then, cool the flask to -5°C using an ice-salt bath.

  • Addition of Sulfonium Salt: Add 75 mL of anhydrous THF to the cooled solution. Slowly add 19 g of trimethylsulfonium iodide to the reaction mixture in portions, maintaining the temperature below 0°C. Stir for an additional 5 minutes after the addition is complete. The formation of the ylide is indicated by the dissolution of the sulfonium salt.[8]

Part 2: Epoxidation Reaction

  • Aldehyde Solution: In a separate flask, dissolve 12.6 g (11.2 mL) of 4-methoxybenzaldehyde in 120 mL of anhydrous THF.

  • Addition of Aldehyde: Slowly add the 4-methoxybenzaldehyde solution to the ylide solution via an addition funnel over 30 minutes, keeping the reaction temperature below 0°C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

Part 3: Workup and Purification

  • Quenching: Carefully pour the reaction mixture into a beaker containing 300 mL of ice-water with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with saturated brine (2 x 50 mL) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[10]

  • Purification: The crude product, a pale yellow oil, is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate). The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield this compound as a colorless oil.

Expected Yield and Characterization
  • Yield: 10-12 g (70-80%)

  • Appearance: Colorless oil

  • ¹H NMR (400 MHz, CDCl₃): δ 7.27 (d, J = 8.6 Hz, 2H), 6.90 (d, J = 8.6 Hz, 2H), 3.82 (s, 3H), 3.80 (dd, J = 4.0, 2.6 Hz, 1H), 3.14 (dd, J = 5.5, 4.0 Hz, 1H), 2.76 (dd, J = 5.5, 2.6 Hz, 1H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 159.6, 130.4, 127.0, 114.0, 55.3, 52.4, 51.1.

  • IR (neat, cm⁻¹): 3005, 2958, 1612, 1514, 1248, 1176, 1033, 831.

  • GC-MS: The purity of the final product can be confirmed by GC-MS analysis.[11]

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

  • Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere.[9]

  • Dimethyl Sulfoxide (DMSO): Can be absorbed through the skin. Handle with care.

  • Tetrahydrofuran (THF): Flammable liquid. Can form explosive peroxides upon storage. Use freshly distilled or inhibitor-free solvent.

  • Trimethylsulfonium iodide: Irritant. Avoid inhalation and contact with skin and eyes.

  • 4-Methoxybenzaldehyde: Irritant. Avoid inhalation and contact with skin and eyes.

  • This compound: The final product is suspected of causing genetic defects and cancer.[12] Handle with appropriate caution and avoid exposure.

Conclusion

This protocol provides a reliable and scalable method for the gram-scale synthesis of this compound via the Corey-Chaykovsky reaction. The detailed procedure, from reagent handling to purification and characterization, is designed to ensure a high yield of the pure product. The provided safety information is crucial for the safe execution of this synthesis. The versatility of this compound as a synthetic intermediate makes this protocol valuable for researchers in medicinal chemistry, materials science, and other areas of chemical research.

References

  • Payne, M. E., et al. Gram-scale synthesis of two-dimensional polymer crystals and their structure analysis by X-ray diffraction. Nature Chemistry, 2015, 7(1), 25-31. [Link]

  • PrepChem. Synthesis of 2-(2-methoxyphenyl)oxirane. Accessed February 7, 2026. [Link]

  • Google Patents. CN102432566B - 2-(4-phenoxyphenyl)oxirane and preparation method and application thereof. Accessed February 7, 2026.
  • Google Patents. CN1300080C - Method for synthesizing 4-methoxy styrene. Accessed February 7, 2026.
  • ResearchGate. Gram‐scale synthesis of 2 h. Reaction Conditions: 4‐methoxyiodobenzene.... Accessed February 7, 2026. [Link]

  • MavMatrix. Synthesis of 4-Methoxystyrene Derivatives from 4-Allylanisole and Diverse Nucleophiles. McNair Scholars Research Journal, 2018, 22. [Link]

  • ResearchGate. Gram‐scale synthesis of (E)‐3‐(4‐methoxyphenyl)‐N‐phenylacrylamide. Accessed February 7, 2026. [Link]

  • Wikipedia. Johnson–Corey–Chaykovsky reaction. Accessed February 7, 2026. [Link]

  • PrepChem. Synthesis of p-methoxystyrene oxide. Accessed February 7, 2026. [Link]

  • Google Patents. CN104447230A - Method for preparing 4-methoxystyrene. Accessed February 7, 2026.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Intermediate: Exploring 4-Methoxystyrene's Significance in Organic Synthesis. Accessed February 7, 2026. [Link]

  • ResearchGate. Selective and Gram-Scale Synthesis of[13]Cycloparaphenylene | Request PDF. Accessed February 7, 2026. [Link]

  • Organic Syntheses. Dioxirane, dimethyl-. Accessed February 7, 2026. [Link]

  • PubChem. 4-Methoxystyrene. Accessed February 7, 2026. [Link]

  • PubChem. This compound. Accessed February 7, 2026. [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. Accessed February 7, 2026. [Link]

  • ResearchGate. The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene: An Exercise in NMR and IR Spectroscopy for Sophomore Organic Laboratories | Request PDF. Accessed February 7, 2026. [Link]

  • ResearchGate. Crystal Structure, IR and NMR Spectra of (E)-2-methoxy-4-(2-morpholinovinyl)phenol Molecule and Its DFT Calculations | Request PDF. Accessed February 7, 2026. [Link]

  • Organic Chemistry Portal. Darzens Reaction. Accessed February 7, 2026. [Link]

  • Supporting Information for a research article.
  • ACS Publications. The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene. An Exercise in >1>H NMR and >13>C NMR Spectroscopy for Sophomore Organic Laboratories. Journal of Chemical Education, 2002, 79(2), 226. [Link]

  • Wikipedia. Darzens reaction. Accessed February 7, 2026. [Link]

  • PubChem. 2-((4-Methoxyphenyl)methyl)oxirane. Accessed February 7, 2026. [Link]

  • YouTube. Epoxidation of Styrene with meta-chloroperoxybenzoic acid (MCPBA). Accessed February 7, 2026. [Link]

  • ACS GCI Pharmaceutical Roundtable. Darzens Epoxide Synthesis. Accessed February 7, 2026. [Link]

  • PMC. Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 2021, 77(Pt 9), 960–964. [Link]

  • ResearchGate. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. Accessed February 7, 2026. [Link]

  • National Center for Biotechnology Information. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 2023, 13(24), 16335-16357. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Methoxyphenol. Accessed February 7, 2026. [Link]

  • Toxicologia UnB. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatogra. Journal of Chromatography B, 2020, 1158, 122363. [Link]

  • L.S.College, Muzaffarpur. Darzens reaction. Accessed February 7, 2026. [Link]

Sources

Application Note: Advanced Catalytic Strategies for the Synthesis of 2-(4-Methoxyphenyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details three distinct catalytic protocols for the synthesis of 2-(4-methoxyphenyl)oxirane (also known as 4-methoxystyrene oxide). As a critical chiral building block for


-blockers and other pharmaceutical intermediates, the efficient and enantioselective synthesis of this epoxide is of high value.

We present three methodologies ranging from traditional transition-metal catalysis to modern biocatalysis:

  • Jacobsen-Katsuki Epoxidation: Best for scalability and high enantiomeric excess (ee).

  • Shi Epoxidation: A metal-free organocatalytic route avoiding toxic heavy metals.

  • Biocatalytic Epoxidation (Styrene Monooxygenase): The "greenest" approach with superior regioselectivity.

Critical Technical Note: The p-methoxy substituent significantly increases the electron density of the alkene, making it highly reactive toward electrophilic oxidants. However, the resulting epoxide is acid-sensitive and prone to hydrolysis (opening to the diol). All protocols below emphasize strict pH control during workup.

Chemical Background & Challenges[1][2]

  • Substrate: 4-Methoxystyrene (CAS: 637-69-4)

  • Product: this compound (CAS: 6388-72-3)[1]

  • Key Challenge: The electron-donating methoxy group stabilizes the benzylic carbocation character during ring opening. Consequently, traces of acid during purification can lead to rapid racemization or hydrolysis.

Method A: Mn(III)-Salen Catalyzed Epoxidation (Jacobsen Type)[4]

Principle

This method utilizes a


-symmetric Manganese(III)-Salen complex.[2][3] The reaction proceeds via a radical or concerted pathway involving a high-valent Mn(V)-oxo species. The addition of an axial ligand (N-oxide) is critical for stabilizing the active oxidant and improving turnover.
Mechanistic Pathway

JacobsenCycle Mn3 Mn(III)-Salen (Resting State) Mn5 Mn(V)=O (Active Species) Mn3->Mn5 Oxidation Oxidant NaOCl (Bleach) + PPNO Oxidant->Mn5 Transition Transition State (Steric Approach) Mn5->Transition + Alkene Substrate 4-Methoxystyrene Substrate->Transition Transition->Mn3 Regeneration Product This compound Transition->Product O-Transfer

Figure 1: Catalytic cycle of the Jacobsen epoxidation showing the shuttle between Mn(III) and Mn(V).

Detailed Protocol

Reagents:

  • 4-Methoxystyrene (1.0 equiv)[1]

  • (R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's Catalyst, 2-5 mol%)

  • 4-Phenylpyridine N-oxide (PPNO) (0.2 equiv)

  • Buffered NaOCl (0.55 M, pH 11.3)

  • Dichloromethane (DCM)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxystyrene (134 mg, 1.0 mmol) and Jacobsen’s catalyst (15 mg, 0.02 mmol) in DCM (2 mL).

  • Additive: Add PPNO (34 mg, 0.2 mmol). The system is biphasic; vigorous stirring is essential.

  • Temperature Control: Cool the mixture to 0°C. Enantioselectivity drops at higher temperatures.

  • Oxidant Addition: Slowly add buffered NaOCl (2.0 mL, 0.55 M) over 15 minutes.

  • Reaction: Stir vigorously at 0°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The brown catalyst solution may turn dark green/black (active species).

  • Quench & Workup: Separate the organic layer. Wash the aqueous layer with DCM (2 x 2 mL).

  • Washing: Wash combined organics with saturated NaHCO₃ (Critical step to remove trace acid) and then brine.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo (bath < 30°C). Purify via flash chromatography on silica gel pre-treated with 1% triethylamine (to neutralize silica acidity).

Expected Results: Yield: 80-90%; ee: 92-96%.

Method B: Organocatalytic Shi Epoxidation

Principle

This method uses a fructose-derived chiral ketone (Shi Catalyst) which forms a dioxirane in situ using Oxone (potassium peroxymonosulfate). It is strictly metal-free, making it ideal for pharmaceutical applications where metal scavenging is costly.

Mechanistic Pathway

ShiCycle Ketone Shi Ketone (Pre-catalyst) Dioxirane Chiral Dioxirane (Active Oxidant) Ketone->Dioxirane Oxidation Oxone Oxone (KHSO5) Oxone->Dioxirane Dioxirane->Ketone Regeneration Product Epoxide Dioxirane->Product O-Transfer Substrate 4-Methoxystyrene Substrate->Product Base K2CO3 (pH Control) Base->Oxone Maintains pH 10.5

Figure 2: The organocatalytic cycle involving the formation of a chiral dioxirane species.

Detailed Protocol

Reagents:

  • 4-Methoxystyrene (1.0 mmol)

  • Shi Ketone (0.3 mmol)

  • Oxone (1.5 mmol)

  • K₂CO₃ (5.8 mmol)

  • Buffer: 0.05 M Na₂B₄O₇·10H₂O in aqueous EDTA (4 × 10⁻⁴ M)

  • Solvent: Acetonitrile (CH₃CN) / Dimethoxymethane (DMM) (1:2 v/v)

Procedure:

  • Setup: Dissolve substrate and ketone in CH₃CN/DMM (15 mL) and buffer (10 mL). Cool to -10°C.

  • Dual Addition: Simultaneously add:

    • Feed A: Oxone (dissolved in aqueous EDTA).

    • Feed B: K₂CO₃ (dissolved in water).

    • Rate: Add dropwise over 1.5 hours via syringe pump.

  • pH Criticality: The pH must be maintained between 10.5 and 11.0. If pH drops, the Baeyer-Villiger oxidation of the catalyst competes, destroying the catalyst.

  • Completion: Stir for an additional hour at 0°C.

  • Workup: Quench with hexane (extracts the epoxide immediately). Wash with brine.

  • Purification: Rapid filtration through a basic alumina plug (preferred over silica for this substrate).

Expected Results: Yield: 75-85%; ee: 88-92%.

Method C: Biocatalytic Epoxidation (Styrene Monooxygenase)[1]

Principle

Styrene Monooxygenase (SMO) (StyA/StyB system) utilizes molecular oxygen and NADH to epoxidize styrenes.[4] This method offers the highest regioselectivity and is performed in aqueous media.

Workflow Diagram

BioCat NADH NADH NAD NAD+ NADH->NAD e- source StyB StyB (Reductase) NAD->StyB FAD FAD FAD->StyB FADH2 FADH2 StyA StyA (Epoxidase) FADH2->StyA Cofactor Transfer StyB->FADH2 Reduction StyA->FAD Oxidation Prod Product StyA->Prod Epoxidation O2 O2 O2->StyA Sub 4-Methoxystyrene Sub->StyA

Figure 3: Two-component enzymatic cascade (StyA/StyB) requiring NADH regeneration.

Detailed Protocol (Whole Cell)

System: E. coli JM101 expressing pSPZ10 (StyA/StyB). Medium: M9 minimal medium with glucose (for cofactor regeneration).

Procedure:

  • Inoculation: Grow recombinant E. coli in LB-ampicillin at 37°C until OD₆₀₀ = 0.5.

  • Induction: Add IPTG (0.5 mM) and cool to 30°C. Shake for 4 hours.

  • Biotransformation: Resuspend cells (30 g cww/L) in phosphate buffer (pH 7.5) containing glucose (1% w/v).

  • Substrate Feed: Add 4-methoxystyrene (5-10 mM) dissolved in ethanol (1% v/v final conc).

  • Reaction: Shake at 200 rpm, 30°C for 2-4 hours.

  • Extraction: Centrifuge cells. Extract supernatant with Ethyl Acetate.[5]

  • Note: This method avoids the harsh oxidants of chemical methods, preserving the acid-sensitive epoxide.

Expected Results: Yield: >95% (conversion); ee: >98% (S-enantiomer typically).

Comparative Data Analysis

MetricJacobsen (Mn-Salen)Shi (Organocatalysis)Biocatalysis (SMO)
Catalyst Type Metal Complex (Mn)Organic KetoneEnzyme (Flavoprotein)
Oxidant NaOCl (Bleach)OxoneO₂ (Air)
Yield 80-90%75-85%>95%
Enantiomeric Excess (ee) 92-96%88-92%>98%
Scalability High (kg scale)MediumHigh (Fermentation)
Green Metric Moderate (DCM solvent)Good (Metal-free)Excellent (Water)
Cost LowHigh (Catalyst/Oxone)Low (after strain setup)

Safety & Handling (SDS Summary)

  • 4-Methoxystyrene Oxide:

    • Hazard: Skin irritant, potential mutagen (Muta. 2).

    • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

    • Stability: Unstable in acidic media. Spontaneous polymerization can occur if not stabilized.

  • Oxidants (NaOCl/Oxone): Strong oxidizers. Incompatible with reducing agents.

References

  • Jacobsen Epoxidation: Zhang, W., & Jacobsen, E. N. (1991). Asymmetric epoxidation of unfunctionalized olefins catalyzed by (salen)manganese complexes.[2][3][6] The Journal of Organic Chemistry, 56(7), 2296–2298. Link

  • Shi Epoxidation: Wang, Z. X., Tu, Y., Frohn, M., Zhang, J. R., & Shi, Y. (1997). An efficient catalytic asymmetric epoxidation method.[4][2][3][6] Journal of the American Chemical Society, 119(46), 11224–11235. Link

  • Biocatalysis: McKenna, R., & Nielsen, D. R. (2011). Styrene monooxygenase: a versatile biocatalyst for asymmetric epoxidations.[4] Catalysis Science & Technology, 1(9), 1694-1704. Link

  • Substrate Specifics: Palucki, M., Pospisil, P. J., Zhang, W., & Jacobsen, E. N. (1994). Isobutene as a probe for the mechanism of the (salen)manganese(III)-catalyzed epoxidation of alkenes. Journal of the American Chemical Society, 116(20), 9333–9334. Link

Sources

Application Notes & Protocols for the Characterization of 2-(4-Methoxyphenyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive technical guide provides a suite of analytical methodologies for the robust characterization of 2-(4-Methoxyphenyl)oxirane (also known as 4-methoxystyrene oxide). Intended for researchers, quality control analysts, and drug development professionals, this document details the strategic application of spectroscopic, chromatographic, and thermal analysis techniques. The protocols herein are designed to ensure structural confirmation, purity assessment, and a thorough understanding of the material's physicochemical properties, adhering to the principles of scientific integrity and experimental causality.

Introduction: The Imperative for Rigorous Characterization

This compound is a valuable intermediate in organic synthesis, finding application in the development of pharmaceuticals and specialty polymers. The oxirane (epoxide) ring is a highly strained, three-membered heterocycle, rendering it susceptible to ring-opening reactions, which is key to its synthetic utility.[1] However, this reactivity also presents challenges in terms of stability and purity. Accurate and comprehensive characterization is therefore not merely a procedural step but a fundamental requirement to ensure the identity, purity, and stability of the compound, which directly impacts reaction yield, impurity profiles of subsequent products, and ultimately, the safety and efficacy of a final active pharmaceutical ingredient (API).

This guide moves beyond a simple listing of techniques. It provides the underlying rationale for method selection, detailed operational protocols, and interpretive guidance, empowering the scientist to generate reliable and reproducible data.

Physicochemical Properties and Molecular Structure

A foundational understanding of the molecule's basic properties is essential before commencing any analytical work.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[2]
Molecular Formula C₉H₁₀O₂[2]
Molecular Weight 150.17 g/mol [2][3]
CAS Number 6388-72-3[4]
Appearance Typically a colorless oil or low-melting solidGeneral Knowledge

The structure, consisting of a benzene ring substituted with a methoxy group and an oxirane ring, dictates the analytical approaches required for its full characterization.

Integrated Analytical Workflow

A multi-technique approach is crucial for unambiguous characterization. The following workflow illustrates a logical progression from structural confirmation to purity and stability assessment.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Impurity Profiling cluster_2 Thermal Properties NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) HPLC HPLC-UV (Purity Assay) NMR->HPLC MS Mass Spectrometry (GC-MS) MS->HPLC FTIR FTIR Spectroscopy FTIR->HPLC Thermal Thermal Analysis (DSC, TGA) HPLC->Thermal Report Certificate of Analysis HPLC->Report GC GC-FID (Residual Solvents, Volatiles) GC->Thermal GC->Report Thermal->Report Sample Test Sample of This compound Sample->NMR Sample->MS Sample->FTIR

Caption: Integrated workflow for the characterization of this compound.

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides fingerprint-level information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structure determination. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton. For a molecule like this compound, specific chemical shifts are expected for the aromatic, methoxy, and, most critically, the oxirane ring protons and carbons.[5]

Expected ¹H and ¹³C NMR Chemical Shifts:

Assignment¹H Chemical Shift (δ, ppm) - Predicted¹³C Chemical Shift (δ, ppm) - Predicted
Aromatic Protons (AA'BB' system)~6.8-7.3~114, 127, 130, 159
Methoxy Protons (-OCH₃)~3.8~55
Oxirane CH~3.8-4.0~52
Oxirane CH₂~2.7-3.2 (diastereotopic)~47

Note: Predictions are based on standard chemical shift tables and data from analogous structures.[6][7] Actual values may vary based on solvent and concentration.

Protocol 1: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a 90° pulse.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a relaxation delay of at least 2 seconds.

    • Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover 0-200 ppm.

    • Use a longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

  • Trustworthiness Check: The integration of the aromatic, methoxy, and oxirane protons should correspond to a 4:3:1:2 ratio. The observed chemical shifts should align with expected values for the proposed structure.

Mass Spectrometry (MS)

Expertise & Experience: MS, particularly when coupled with Gas Chromatography (GC-MS), is essential for determining the molecular weight and providing structural information through fragmentation patterns. Electron Ionization (EI) is a common technique that induces reproducible fragmentation. The molecular ion peak (M⁺) should be observed at m/z 150. Key fragments would arise from the cleavage of the oxirane ring and the loss of functional groups.[8]

Expected Fragmentation Pattern (EI):

  • m/z 150: Molecular ion [M]⁺.

  • m/z 135: Loss of a methyl group [M-CH₃]⁺.

  • m/z 121: Loss of an ethyl group or formyl radical from the oxirane ring.

  • m/z 107: Formation of a stable methoxybenzyl cation.

  • m/z 77: Phenyl cation.

Protocol 2: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar column, such as a 30 m x 0.25 mm DB-5ms or equivalent, is suitable.[9]

    • Inlet: Use a split/splitless inlet. A split ratio of 50:1 is a good starting point. Set the inlet temperature to 250 °C. Causality: A lower temperature can prevent thermal degradation of the epoxide, while a higher temperature ensures efficient volatilization.[10]

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peak corresponding to this compound. Analyze its mass spectrum, confirming the molecular ion and comparing the fragmentation pattern to the expected pathway.

  • Trustworthiness Check: The obtained mass spectrum should show a clear molecular ion peak at m/z 150, and the isotopic pattern should match that calculated for C₉H₁₀O₂.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For epoxides, the key absorptions are related to the asymmetric and symmetric stretching of the C-O bonds within the three-membered ring.[11][12]

Table 2: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3000-2850C-H StretchAromatic, Alkyl, Methoxy
~1610, 1510C=C StretchAromatic Ring
~1250C-O-C Asymmetric StretchAryl Ether & Epoxide
~1030C-O-C Symmetric StretchAryl Ether
~950-810Epoxide Ring VibrationsOxirane

Reference:[12][13][14]

Protocol 3: FTIR Analysis

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, place a single drop between two KBr or NaCl plates to form a thin film.

    • Solid (KBr Pellet): If the sample is a solid, grind a small amount (~1 mg) with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Background Collection: Collect a background spectrum of the empty sample compartment (or the KBr plates/pellet) to subtract atmospheric H₂O and CO₂ signals.

  • Sample Analysis: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected values in Table 2.

  • Trustworthiness Check: The presence of the characteristic epoxide ring vibrations around 950-810 cm⁻¹ and the strong aryl ether C-O stretch around 1250 cm⁻¹ provides strong evidence for the correct structure.

Chromatographic Techniques for Purity Assessment

Chromatography is the gold standard for separating the main component from impurities and degradation products.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reversed-phase HPLC with UV detection is the premier method for determining the purity of this compound. The aromatic ring provides a strong chromophore, allowing for sensitive detection around 240 nm.[15] A gradient elution is often preferred to ensure that both more polar and less polar impurities are resolved and eluted.

HPLC_Method MobilePhase Mobile Phase A: Water B: Acetonitrile Pump Gradient Pump Flow: 1.0 mL/min MobilePhase->Pump Autosampler Autosampler Injection: 10 µL Temp: Ambient Pump->Autosampler Column C18 Column e.g., 4.6 x 150 mm, 5 µm Temp: 30 °C Autosampler->Column Detector UV/DAD Detector Wavelength: 240 nm Column->Detector DataSystem Chromatography Data System (CDS) Peak Integration & Purity Calculation Detector->DataSystem

Caption: Schematic of a typical HPLC system setup for purity analysis.

Protocol 4: HPLC Purity Analysis

  • Reagent Preparation:

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Sample Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Standard Preparation: Accurately weigh a reference standard of this compound to prepare a stock solution of ~1.0 mg/mL in diluent. Further dilute to a working concentration of ~0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard (~0.1 mg/mL) in the diluent.[16]

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 240 nm.[15]

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 60 40
      20.0 10 90
      25.0 10 90
      25.1 60 40

      | 30.0 | 60 | 40 |

  • Data Analysis:

    • Inject the diluent (blank), followed by the standard solution and then the sample solution.

    • Calculate the purity of the sample using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

  • Trustworthiness Check: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines. The retention time of the main peak in the sample chromatogram must match that of the reference standard.[17]

Thermal Analysis

Expertise & Experience: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal stability, melting point, and decomposition profile of the material.[18][19] This is vital for determining safe handling and storage conditions.

Protocol 5: Thermal Analysis (DSC/TGA)

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA or DSC pan.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

  • TGA Method:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 500 °C at a rate of 10 °C/min.[18]

    • Record the mass loss as a function of temperature.

  • DSC Method:

    • Equilibrate at a temperature below the expected melting point (e.g., 0 °C).

    • Heat from 0 °C to 200 °C at 10 °C/min.

    • Record the heat flow to detect thermal events like melting or decomposition.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition (T_onset).

    • From the DSC curve, determine the melting point (T_m) from the peak of the endothermic transition.

  • Trustworthiness Check: The results should be reproducible across multiple runs. The TGA data helps establish an upper-temperature limit for handling the material before significant degradation occurs.

References

  • ResearchGate. (n.d.). GC–MS chromatographic profile of an epoxy-paint direct analysis. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Methoxychlor. NCBI Bookshelf. Retrieved February 7, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column. Retrieved February 7, 2026, from [Link]

  • Severina, H. I., Golovchenko, O. S., Kolisnik, O. V., & Georgiyants, V. A. (n.d.). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate. Retrieved February 7, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methoxypropane. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of the epoxide. Retrieved February 7, 2026, from [Link]

  • Journal of Chemical Education. (1998). Quantitative HPLC Analysis of an Analgesic/Caffeine Formulation. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved February 7, 2026, from [Link]

  • PubMed. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Retrieved February 7, 2026, from [Link]

  • LCGC International. (n.d.). Solid-Phase Microextraction Combined with Flow-Modulated Comprehensive Two-Dimensional Gas Chromatography for Screening Leachables in the Pharmaceutical Industry. Retrieved February 7, 2026, from [Link]

  • Myadagbadam, U., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Natural Products Chemistry & Research. Retrieved February 7, 2026, from [Link]

  • ChemRxiv. (n.d.). Gas chromatography-atmospheric pressure chemical ionization (GC-APCI) expands the analytical window for detection of large PAHs. Retrieved February 7, 2026, from [Link]

  • Diva-portal.org. (n.d.). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React. Retrieved February 7, 2026, from [Link]

  • Spectroscopy Online. (2022). The Infrared Spectra of Polymers V: Epoxies. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2009). Thermal analysis of hybrid materials prepared by γ-irradiation. Retrieved February 7, 2026, from [Link]

  • Scientific & Academic Publishing. (2021). Determination of the Number of Epoxides Groups by FTIR-HATR and Its Correlation with 1 H NMR, in Epoxidized Linseed Oil. Retrieved February 7, 2026, from [Link]

  • PubMed. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Mass spectrum of Oxime- methoxy-phenyl with retention time (RT) = 3.504. Retrieved February 7, 2026, from [Link]

  • MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two Dimensional Gas Chromatography. Retrieved February 7, 2026, from [Link]

  • Ru-catalyzed reductive amination reactions via B2(OH)4/H2O or B2(OH)4/D2O systems. (n.d.). Supporting Information. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre- Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Retrieved February 7, 2026, from [Link]

  • ATB (Automated Topology Builder). (n.d.). (E)-N-Hydroxy-1-(4-methoxyphenyl)-1-phenylmethanimine. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (1974). Determination of epoxide position and configuration at the microgram level and recognition of epoxides by reaction thin-layer chromatography. Analytical Chemistry. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Thermal Analysis and Parameter Optimization of the Ironing Process for FDM-Printed PLA and ABS Parts. Retrieved February 7, 2026, from [Link]

  • National Institute of Standards and Technology. (2003). Combinatorial Approach to Characterizing Epoxy Curing. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Special Issue: Thermal Analysis of Materials. PMC. Retrieved February 7, 2026, from [Link]

  • Lucideon. (n.d.). Analytical Techniques for Chemical Analysis & Testing. Retrieved February 7, 2026, from [Link]

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Retention Behaviour of Alkylated and Non-Alkylated Polycyclic Aromatic Hydrocarbons on Different Types of Stationary Phases in Gas Chromatography. Retrieved February 7, 2026, from [Link]

  • YouTube. (2023). Simplified FTIR Spectra Normalization: Exploring Nano Silica, Epoxy, and Epoxy Nano Silica. Retrieved February 7, 2026, from [Link]

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Advanced Medicinal Chemistry of Functionalized Oxiranes: From Covalent Warheads to Late-Stage Diversification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Functionalized oxiranes (epoxides) occupy a unique dual niche in medicinal chemistry. They serve as high-energy "spring-loaded" intermediates for rapid scaffold diversification and as potent electrophilic warheads in Targeted Covalent Inhibitors (TCIs). This guide moves beyond standard textbook definitions to provide an applied framework for utilizing oxiranes in drug design. We examine their role in targeting non-catalytic nucleophiles (e.g., Threonine in proteasomes), strategies for controlling regioselectivity during library generation, and protocols for managing metabolic liabilities associated with soluble Epoxide Hydrolase (sEH).

Part 1: Oxiranes as Covalent Warheads (Pharmacodynamics)

While acrylamides target cysteine residues via Michael addition, functionalized oxiranes offer a distinct reactivity profile suitable for targeting threonine, histidine, and aspartate residues, in addition to cysteine.

The Epoxyketone Pharmacophore: Trapping the Proteasome

The most clinically validated application of the functionalized oxirane is the


-epoxyketone moiety found in Carfilzomib  (Kyprolis). Unlike boronic acids (Bortezomib) which form reversible tetrahedral adducts, the epoxyketone mechanism is irreversible and highly specific for the N-terminal Threonine (Thr1) of the 20S proteasome 

5 subunit.

Mechanism of Specificity: The reaction does not proceed via simple


 attack. Instead, it leverages a dual-nucleophile "trap":
  • Hemiketal Formation: The Thr1 hydroxyl group attacks the ketone carbonyl.

  • Morpholine Cyclization: The free N-terminal amine of Thr1 subsequently attacks the epoxide

    
    -carbon (intramolecular ring opening).
    
  • Result: Formation of a stable 1,4-morpholine adduct.

The Simple Epoxide: Fosfomycin and MurA

Fosfomycin represents the "minimalist" warhead. It mimics phosphoenolpyruvate (PEP) and inhibits the bacterial enzyme MurA.[1][2][3]

  • Target: Cys115 active site thiol.

  • Mechanism: Direct

    
     attack on the epoxide ring.[4][5]
    
  • Medicinal Chemistry Insight: The phosphate group acts as an anchor, positioning the epoxide perfectly for the specific cysteine attack, illustrating that binding geometry drives reactivity , not just intrinsic electrophilicity.

Visualization: Mechanism of Action Pathways

Oxirane_MOA cluster_0 Carfilzomib (Epoxyketone) cluster_1 Fosfomycin (Phospho-epoxide) Carfilzomib Carfilzomib (Epoxyketone Warhead) Proteasome Proteasome (Thr1) Hydroxyl + Amine Carfilzomib->Proteasome Binding Hemiketal Hemiketal Intermediate Morpholine 1,4-Morpholine Adduct (Irreversible) Hemiketal->Morpholine Step 2: NH2 Attack on Epoxide Fosfomycin Fosfomycin (PEP Mimic) MurA MurA Enzyme (Cys115 Thiol) Fosfomycin->MurA Binding Alkylation Thioether Adduct Proteasome->Hemiketal Step 1: OH Attack on Carbonyl MurA->Alkylation Direct SN2 Attack

Figure 1: Comparative mechanisms of covalent inhibition. The epoxyketone (top) utilizes a dual-step cyclization, while the simple epoxide (bottom) relies on proximity-driven direct alkylation.

Part 2: Synthetic Utility – Regioselective Diversification

For the medicinal chemist, the oxirane is a "spring-loaded" diversity handle. The ability to open the ring with amines, thiols, or azides allows for the rapid generation of


-amino alcohol libraries (common GPCR pharmacophores).
The Regioselectivity Decision Matrix

Controlling which carbon the nucleophile attacks is critical for SAR (Structure-Activity Relationship) consistency.

ConditionMechanismRegioselectivityNucleophile Type
Basic / Neutral

Least Hindered Carbon (Steric control)Amines, Azides, Thiols
Acidic / Lewis Acid

-like
Most Substituted Carbon (Electronic control)Alcohols, Water, Weak Nucleophiles
Transition Metal (Pd/0)

-allyl
Stereocontrolled (via retention)Stabilized Carbon Nucleophiles

Part 3: Detailed Experimental Protocols

Protocol A: Parallel Synthesis of -Amino Alcohols (Library Generation)

Objective: To generate a library of 24 diverse


-amino alcohols from a single chiral epoxide scaffold using a regioselective aminolysis protocol.

Reagents & Equipment:

  • Scaffold: (S)-styrene oxide (or functionalized analog).

  • Nucleophiles: Diverse set of primary and secondary amines (aliphatic, aromatic, heterocyclic).

  • Catalyst: Lithium Perchlorate (

    
    ) or Calcium Triflate (
    
    
    
    ).
  • Solvent: Acetonitrile (MeCN) or Toluene.

  • Vessel: 4 mL glass vials with Teflon-lined caps (heating block).

Step-by-Step Methodology:

  • Catalyst Preparation (The "Solvent Cage" Effect):

    • Prepare a 1.0 M solution of

      
       in anhydrous MeCN.
      
    • Why: High concentration lithium salts stabilize the zwitterionic intermediate and activate the epoxide oxygen via Lewis acidity, accelerating the reaction without altering the

      
       regioselectivity (favoring terminal attack).
      
  • Reaction Assembly:

    • To each vial, add the Epoxide Scaffold (0.2 mmol, 1.0 equiv).

    • Add the Amine Nucleophile (0.24 mmol, 1.2 equiv).

    • Add

      
       solution (0.5 mL).
      
    • Seal vials.

  • Incubation:

    • Heat at 60°C for 4–12 hours.

    • Monitoring: Check one representative vial via LC-MS. Look for the

      
       of the adduct.
      
  • Workup (Solid Phase Extraction - SPE):

    • Critical Step: Use SCX-2 (Strong Cation Exchange) cartridges to remove excess epoxide and non-basic impurities.

    • Load reaction mixture onto SCX-2 cartridge (pre-conditioned with MeOH).

    • Wash with MeOH (3 x 2 mL) to elute non-basic epoxide/byproducts.

    • Elute Product with 2M

      
       in MeOH (3 mL).
      
  • Validation:

    • Evaporate solvent. Analyze via

      
      -NMR.
      
    • Success Criterion: Disappearance of epoxide protons (

      
       2.5–3.0 ppm) and appearance of 
      
      
      
      -proton signals adjacent to nitrogen (
      
      
      3.5–4.0 ppm).
Protocol B: Handling Metabolic Stability (sEH Assay)

Context: Epoxides are substrates for soluble Epoxide Hydrolase (sEH), which converts them into inactive (and potentially excretable) diols. If your epoxide is the drug (not an intermediate), you must assess this liability.

Workflow:

  • Incubate test compound (1

    
    M) with recombinant human sEH (10 nM) in Tris buffer (pH 7.4).
    
  • Quench aliquots at 0, 15, 30, 60 min with ice-cold Acetonitrile containing Internal Standard.

  • Analyze via LC-MS/MS.

  • Optimization: If

    
     min, introduce steric bulk (e.g., gem-dimethyl) 
    
    
    
    to the epoxide to block enzymatic hydration.

Part 4: Visualization of Library Workflow

Library_Workflow cluster_conditions Reaction Conditions Start Chiral Epoxide Scaffold Split Distribute to 24 Vials Start->Split Cond1 Condition A: LiClO4 / MeCN (Kinetic Control) Reaction Heat (60°C, 12h) Cond1->Reaction Cond2 Condition B: Yb(OTf)3 / Toluene (Lewis Acid) Cond2->Reaction Amines Add Diverse Amines (R-NH2) Split->Amines Amines->Cond1 Standard Amines->Cond2 Difficult Substrates Workup SCX-2 Cartridge Purification (Catch & Release) Reaction->Workup Analysis QC: LC-MS & NMR (Check Regioregularity) Workup->Analysis

Figure 2: High-throughput parallel synthesis workflow for epoxide ring-opening libraries.

References

  • Mechanism of Carfilzomib (Kyprolis)

    • Kuhn, D. J., et al. (2007). "Potent activity of carfilzomib, a novel, irreversible inhibitor of the ubiquitin-proteasome pathway, against preclinical models of multiple myeloma." Blood.
  • Fosfomycin Mechanism of Action

    • Kahan, F. M., et al. (1974).[6] "The mechanism of action of fosfomycin (phosphonomycin)." Annals of the New York Academy of Sciences.

  • Regioselective Ring Opening Protocols

    • Azizi, N., & Saidi, M. R. (2005). "Highly regioselective ring opening of epoxides with amines: a metal- and solvent-free protocol."[7] Organic Letters.

  • Epoxide Hydrolase (sEH)

    • Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology.
  • Covalent Inhibitors Review

    • Singh, J., et al. (2011). "The resurgence of covalent drugs."[8] Nature Reviews Drug Discovery.

Sources

experimental procedure for epoxide formation from anethole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The conversion of trans-anethole to its corresponding epoxide is a foundational transformation in the synthesis of lignans, flavor compounds, and pharmaceutical intermediates. While conceptually simple, the electron-rich nature of the p-methoxystyryl system makes the product, trans-anethole oxide, susceptible to acid-catalyzed rearrangement into p-methoxypropiophenone or p-anisyl acetone (the "hydride shift" pathway).

This application note details two distinct protocols designed to mitigate these side reactions:

  • Protocol A (Chemical): A buffered m-CPBA oxidation optimized for laboratory-scale throughput and mechanistic clarity.

  • Protocol B (Green/Enzymatic): A lipase-mediated chemo-enzymatic route using urea hydrogen peroxide (UHP), offering superior atom economy and safety profiles.

Mechanistic Foundations

Understanding the mechanism is critical for troubleshooting. The reaction does not proceed via a free radical pathway but rather a concerted electrophilic addition.

The Bartlett Mechanism (Prilezhaev Reaction)

The m-CPBA epoxidation involves a "Butterfly Transition State" where the peracid oxygen is transferred to the alkene in a single concerted step. This stereospecific syn-addition ensures that trans-anethole yields exclusively trans-anethole oxide.

The Acid-Lability Challenge

The primary failure mode is the presence of m-chlorobenzoic acid (the byproduct) or adventitious water/acid, which protonates the epoxide oxygen. This triggers ring opening and a 1,2-hydride shift, destroying the epoxide. Strict buffering and temperature control are non-negotiable.

Mechanism cluster_0 Reactants cluster_1 Transition State cluster_2 Outcomes Anethole trans-Anethole TS Butterfly TS (Concerted) Anethole->TS mCPBA m-CPBA mCPBA->TS Epoxide Anethole Oxide (Target) TS->Epoxide Kinetic Product Ketone p-Methoxypropiophenone (Side Product) Epoxide->Ketone H+ / Rearrangement

Figure 1: Reaction pathway showing the concerted formation of the epoxide and the risk of acid-catalyzed rearrangement.

Protocol A: Buffered m-CPBA Synthesis

Best for: Small to medium lab-scale synthesis (100 mg – 10 g) where speed and high conversion are required.

Reagents & Safety
  • Oxidant: m-Chloroperoxybenzoic acid (m-CPBA), 77% max purity. Warning: Shock sensitive.[1] Store at 2-8°C.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Buffer: Sodium Bicarbonate (NaHCO₃), solid.

  • Quench: Sodium Sulfite (Na₂SO₃) saturated solution.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-anethole (1.0 eq) in DCM (0.1 M concentration).

  • Buffering: Add finely powdered NaHCO₃ (1.5 eq) directly to the DCM solution.

    • Why? This neutralizes m-chlorobenzoic acid as it forms, preventing epoxide rearrangement.

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Addition: Dissolve m-CPBA (1.2 eq) in a separate portion of DCM. Add this solution dropwise to the anethole mixture over 20–30 minutes.

    • Control: Maintain internal temperature <5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 9:1).

    • Endpoint: Disappearance of the anethole spot (high R_f) and appearance of the epoxide (lower R_f).

  • Quenching (Critical): Cool back to 0°C. Slowly add saturated aqueous Na₂SO₃. Stir vigorously for 15 minutes.

    • Validation: Test the aqueous layer with starch-iodide paper. It should remain white (no blue color), indicating all peroxides are destroyed.

  • Workup:

    • Separate layers.[1][2]

    • Wash organic layer with saturated NaHCO₃ (2x) to remove acid byproducts.

    • Wash with brine (1x).

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo at <30°C (heat sensitive).

Protocol B: Green Chemo-Enzymatic Synthesis

Best for: Sustainable chemistry applications, avoiding chlorinated solvents and shock-sensitive peracids.

Reagents[1][3]
  • Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B).

  • Oxidant Source: Urea Hydrogen Peroxide (UHP).

  • Solvent: Ethyl Acetate (EtOAc).[3]

Step-by-Step Procedure
  • Setup: Dissolve trans-anethole (1.0 eq) in EtOAc.

  • Activation: Add UHP (1.5 eq) and Novozym 435 (20% w/w relative to substrate).

  • Incubation: Shake or stir gently at 30°C for 6–8 hours.

    • Mechanism:[2][4][5][6] The lipase catalyzes the formation of peracetic acid in situ from EtOAc and H₂O₂ (released from UHP). The peracetic acid then epoxidizes the alkene.

  • Filtration: Filter off the immobilized enzyme (can be recycled).

  • Workup: Wash the filtrate with water and brine. Dry and concentrate.

Workflow Start Start: Dissolve Anethole Add Add Lipase + UHP Start->Add React Stir 30°C (In-situ Peracid) Add->React Filter Filter Enzyme (Recycle) React->Filter Product Pure Epoxide Filter->Product

Figure 2: Workflow for the lipase-mediated "green" epoxidation route.

Characterization & Validation

The following data allows for self-validation of the synthesized product.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

The epoxide ring protons are distinct from the alkene protons of the starting material.

PositionChemical Shift (δ)MultiplicityIntegrationAssignment
Ar-H 7.15 - 7.25Multiplet2HAromatic (meta to OMe)
Ar-H 6.85 - 6.90Multiplet2HAromatic (ortho to OMe)
OMe 3.80Singlet3HMethoxy group
Epoxide H (a) 3.55 Doublet (J=2.0 Hz) 1H Benzylic CH-O
Epoxide H (b) 3.02 QD / Multiplet 1H Methyl-bearing CH-O
Methyl 1.42 Doublet (J=5.2 Hz) 3H Terminal CH₃

Note: In the starting material (anethole), the alkene protons appear at 6.1 - 6.4 ppm. A shift upfield to 3.0 - 3.6 ppm confirms epoxide formation.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Blue color on starch paper Residual PeroxideContinue washing with Na₂SO₃ until colorless. Explosion hazard if ignored.
New spot on TLC (low Rf) Diol formationHydrolysis occurred.[1] Ensure glassware is dry and NaHCO₃ is used.[1]
NMR shows ketone (CH₂ at ~3.6) Acid RearrangementTemperature spiked during addition or insufficient buffer used.[1]
Low Yield (Enzymatic) Enzyme DeactivationEnsure temperature does not exceed 40°C; H₂O₂ concentration too high (use UHP).

References

  • Bartlett, P. D. (1950). The Mechanism of Epoxidation. Records of Chemical Progress.

  • Novozymes. (2023).[1] Lipase B from Candida antarctica (Novozym 435) Application Guide. Link

  • Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656. Link

  • Bounds, S. V., & Caldwell, J. (1996). Pathways of metabolism of trans-anethole in the rat and mouse. Drug Metabolism and Disposition, 24(7), 717-724. (Provides metabolic context for epoxide rearrangement). Link

  • Lane, B. S., & Burgess, K. (2003). Metal-free epoxidations of alkenes with hydrogen peroxide. Chemical Reviews, 103(7), 2457-2474. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(4-Methoxyphenyl)oxirane, also known as 4-methoxystyrene oxide. This valuable epoxide intermediate is a key building block in the development of various pharmaceutical agents and specialty chemicals. Its strained three-membered ring makes it a versatile synthon, but also presents unique challenges in its synthesis, primarily related to maximizing yield and minimizing side reactions and product degradation.

This guide is structured as a series of troubleshooting questions and detailed answers, designed to provide researchers, scientists, and drug development professionals with actionable solutions to common experimental hurdles. We will explore the two primary synthetic routes—the Darzens condensation and the epoxidation of 4-methoxystyrene—and delve into the critical parameters that govern reaction success.

Common Synthetic Pathways

A brief overview of the two most prevalent methods for synthesizing this compound provides context for the troubleshooting section.

  • Darzens Condensation: This classic method involves the reaction of 4-methoxybenzaldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[1][2] Subsequent hydrolysis and decarboxylation can yield the desired oxirane, though often the glycidic ester itself is the target. The key steps are the base-mediated formation of a resonance-stabilized carbanion, nucleophilic attack on the aldehyde, and subsequent intramolecular SN2 reaction to form the epoxide ring.[3]

  • Epoxidation of 4-Methoxystyrene: A more direct route involves the oxidation of the double bond of 4-methoxystyrene.[4] Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation.[5][6] The reaction proceeds via a concerted mechanism where an oxygen atom is transferred to the alkene.[7]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Scenario 1: Darzens Condensation Issues

Question: My Darzens condensation of 4-methoxybenzaldehyde and methyl chloroacetate is resulting in a low yield of the glycidic ester. My TLC plate shows multiple spots, including unreacted aldehyde. What are the most likely causes and how can I improve the yield?

Answer:

Low yields in the Darzens condensation are a frequent issue stemming from several competing factors. The root cause often lies in the choice of base, reaction conditions, and the inherent reactivity of the aldehyde.

Causality & Explanation:

The reaction hinges on the efficient deprotonation of the α-haloester to form a nucleophilic enolate.[3] This enolate must then selectively attack the aldehyde carbonyl. However, 4-methoxybenzaldehyde, which lacks α-hydrogens, is susceptible to the Cannizzaro reaction under strong basic conditions, where two molecules disproportionate into an alcohol and a carboxylic acid.[8] Furthermore, the choice of base can lead to unwanted side reactions like hydrolysis of the ester.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield in Darzens Reaction start Low Yield Observed q_base Which base was used? start->q_base strong_base Strong, nucleophilic base? (e.g., NaOH, NaOEt) q_base->strong_base Yes steric_base Sterically hindered base? (e.g., KOt-Bu) q_base->steric_base No sol_strong High Cannizzaro Reaction & Ester Hydrolysis strong_base->sol_strong sol_steric Improved Selectivity steric_base->sol_steric q_temp Was temperature controlled? sol_strong->q_temp Action: Switch to KOt-Bu or P1-t-Bu sol_steric->q_temp temp_high High Temperature (> RT) q_temp->temp_high No temp_low Low Temperature (0°C to -10°C) q_temp->temp_low Yes sol_temp_high Increased Side Reactions temp_high->sol_temp_high sol_temp_low Minimized Side Reactions Improved Yield temp_low->sol_temp_low final Optimized Protocol sol_temp_high->final Action: Maintain low temperature sol_temp_low->final

Caption: Troubleshooting workflow for Darzens condensation.

Actionable Recommendations:

  • Optimize Base Selection: The choice of base is critical. While traditional bases like sodium ethoxide (NaOEt) or sodium hydroxide (NaOH) can be used, they can also promote side reactions.[9]

    • Recommended: Use a strong, non-nucleophilic, sterically hindered base like potassium tert-butoxide (KOt-Bu) or lithium diisopropylamide (LDA).[9] These bases efficiently deprotonate the α-haloester without significantly attacking the aldehyde or ester carbonyls.

    • Advanced Option: Modern phosphazene bases (e.g., P1-t-Bu) have shown high efficiency under mild conditions, often leading to cleaner reactions and high yields.[10]

  • Control Temperature: The initial addition and reaction should be conducted at low temperatures (e.g., 0 °C to -10 °C) to disfavor the Cannizzaro reaction and other exothermic side reactions.[8] Allow the reaction to warm slowly to room temperature only after the initial addition is complete.

  • Use an Aprotic Solvent: Employ dry, aprotic solvents like tetrahydrofuran (THF) or diethyl ether. Protic solvents (like ethanol when using NaOEt) can interfere with the enolate formation.

  • Slow Addition: Add the aldehyde slowly to the pre-formed solution of the base and α-haloester. This maintains a low concentration of the aldehyde, further suppressing self-condensation or Cannizzaro reactions.

Data Summary: Effect of Base on Darzens Reaction Yield

BaseTypical SolventTemperature (°C)Common Side ReactionsExpected YieldReference
NaOH / H₂OBiphasic / PTC20-30Cannizzaro, HydrolysisLow-Moderate[10]
NaOEtEthanol25Cannizzaro, Acyl ExchangeModerate[2]
KOt-BuTHF0 to 25MinimalGood-High[9]
P1-t-BuTHF0 to 25MinimalHigh (74-91%)[10]
Scenario 2: Epoxidation & Product Stability Issues

Question: I am performing an epoxidation of 4-methoxystyrene with m-CPBA. While the starting material is consumed, my final yield of this compound is low after work-up and column chromatography. What is causing this product loss?

Answer:

This is a classic problem related to the inherent instability of epoxides, especially those derived from electron-rich styrenes, in acidic environments. The product is likely forming but then decomposing during purification.

Causality & Explanation:

The epoxidation of an alkene with m-CPBA produces the desired epoxide and one equivalent of meta-chlorobenzoic acid (m-CBA) as a byproduct.[5] Epoxides are susceptible to acid-catalyzed ring-opening.[11][12] The acidic m-CBA byproduct can protonate the epoxide oxygen, making it a highly activated leaving group. A subsequent nucleophilic attack (by water from the work-up or even the m-CBA conjugate base) opens the ring, typically forming a diol or a hydroxy-ester, leading to significant yield loss.[13][14]

Reaction Mechanism: Acid-Catalyzed Epoxide Ring-Opening

G Epoxide This compound ProtonatedEpoxide Protonated Epoxide (Activated) Epoxide->ProtonatedEpoxide + H⁺ ProtonatedEpoxide->Epoxide - H⁺ Diol Ring-Opened Product (e.g., Diol) ProtonatedEpoxide->Diol + H₂O (Nucleophilic Attack) H_plus H⁺ (from m-CBA) dummy1 Nu H₂O (Nucleophile) dummy2

Caption: Acid-catalyzed decomposition pathway of the epoxide.

Actionable Recommendations:

  • Buffer the Reaction: The most effective way to prevent acid-catalyzed decomposition is to buffer the reaction mixture. Adding a mild, insoluble base like solid potassium bicarbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) to the reaction neutralizes the m-CBA byproduct as it forms. A phosphate buffer solution can also be effective.[13]

  • Mild Aqueous Work-up: During the work-up, avoid any acidic washes. Use a saturated solution of sodium bicarbonate or sodium sulfite (to destroy excess peroxyacid) to wash the organic layer. This will remove the acidic byproduct and any remaining m-CPBA.

  • Deactivate Silica Gel for Chromatography: Standard silica gel is acidic and can cause the epoxide to decompose on the column.[15] Before performing column chromatography, neutralize the silica gel.

    • Protocol for Deactivating Silica Gel: Prepare a slurry of the silica gel in the desired eluent system (e.g., 10% ethyl acetate in hexanes). Add ~1% triethylamine (Et₃N) by volume relative to the eluent.[15] Mix thoroughly and pack the column with this slurry. Running the column with a solvent system containing 0.5-1% Et₃N will maintain the basic environment and protect the epoxide.

  • Alternative Purification: If possible, consider distillation under reduced pressure for purification, as this avoids contact with acidic stationary phases altogether.[16]

Recommended Protocol: Buffered Epoxidation of 4-Methoxystyrene

  • Dissolve 4-methoxystyrene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Add solid potassium bicarbonate (K₂CO₃, ~2.0 eq).

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Add m-CPBA (~77%, 1.1 eq) portion-wise over 15-20 minutes, monitoring the internal temperature.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, filter the mixture to remove the solids.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium sulfite (Na₂SO₃), saturated aqueous sodium bicarbonate (NaHCO₃), and finally, brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the resulting crude oil using flash chromatography on silica gel deactivated with triethylamine.

By implementing these troubleshooting steps and refined protocols, researchers can significantly improve the yield and purity of this compound, ensuring a more efficient and reliable synthesis.

References

  • PrepChem. (n.d.). Synthesis of 2-(2-methoxyphenyl)oxirane. PrepChem.com. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Discuss the mechanism of the aldol reaction between 4-methoxybenzaldehyde and acetophenone. Retrieved from [Link]

  • Google Patents. (n.d.). CN102432566B - 2-(4-phenoxyphenyl)oxirane and preparation method and application thereof.
  • Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020, February 13). Darzens reaction. Retrieved from [Link]

  • Pace, V., et al. (2022). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. PMC. Retrieved from [Link]

  • ResearchGate. (2012, March). Improved Synthesis of 2-Methoxyphenothiazine. Retrieved from [Link]

  • Oreate AI. (2026, January 7). Darzens Condensation: Mechanism, Development, and Application Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Darzens reaction. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene. An Exercise in >1>H NMR and >13>C NMR Spectroscopy for Sophomore Organic Laboratories. Retrieved from [Link]

  • ResearchGate. (n.d.). Epoxidation of Styrenes by Hydrogen Peroxide As Catalyzed by Methylrhenium Trioxide. Retrieved from [Link]

  • Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Intermediate: Exploring 4-Methoxystyrene's Significance in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Synthesis of 6-(4-Methoxyphenyl)-2,4-dichloro-1,3,5-triazine and 2,4-Bis(resorcinyl)-substituted UV Light Absorbing Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US4369096A - Process for the purification of epoxides.
  • Filo. (2025, July 3). Question How would you complete these reactions with mechanism? Ph-CH. Retrieved from [Link]

  • YouTube. (2020, June 3). Opening Of Epoxides Under Acidic Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene: An Exercise in NMR and IR Spectroscopy for Sophomore Organic Laboratories. Retrieved from [Link]

  • YouTube. (2015, November 7). Epoxidation of Alkenes using mCPBA: Mechanism and Properties! Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 8). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]

  • YouTube. (2009, October 22). Epoxidation of Styrene with meta-chloroperoxybenzoic acid (MCPBA). Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Sciencemadness.org. (2018, March 17). Column chromatography of acid-sensitive compounds. Retrieved from [Link]

Sources

Technical Support Center: Styrene Epoxidation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing styrene epoxidation. It is designed to troubleshoot, diagnose, and resolve specific side-reaction failures.

Status: Active | Ticket: #STY-EPOX-001 | Agent: Senior Application Scientist

Diagnostic Hub: The Reaction Landscape

Before adjusting parameters, you must identify which competing pathway is consuming your yield. The epoxidation of styrene is a kinetic race between the desired concerted oxygen transfer and thermodynamically favorable isomerization or hydrolysis events.

Pathway Visualization

The following diagram maps the primary failure modes. Use this to correlate your observed byproducts with the likely mechanistic cause.

StyreneEpoxidation cluster_side Yield Killers Styrene Styrene (Substrate) Epoxide Styrene Oxide (Target) Styrene->Epoxide [O] Transfer (Concerted) Benzaldehyde Benzaldehyde (Oxidative Cleavage) Styrene->Benzaldehyde C=C Cleavage (Singlet O2 / Radical) Polymer Polystyrene (Radical Polymerization) Styrene->Polymer Radical Initiator High T Aldehyde Phenylacetaldehyde (Isomerization) Epoxide->Aldehyde Meinwald Rearrangement (Lewis Acid / Heat) Diol Styrene Glycol (Hydrolysis) Epoxide->Diol Ring Opening (H2O / H+)

Figure 1: Mechanistic divergence in styrene oxidation. Green path represents the target; red/yellow paths indicate specific catalytic or environmental failures.

Troubleshooting Guides (Root Cause Analysis)

Issue A: "My product smells like almonds and yield is low."

Diagnosis: Oxidative Cleavage to Benzaldehyde.[1][2] Mechanism: This is not a simple over-oxidation; it indicates a radical mechanism or the presence of singlet oxygen (


). If you are using metal-salen or porphyrin catalysts, the metal center may be facilitating radical formation (e.g., 

or superoxide) rather than the desired oxo-transfer species. Validation:
  • 1H NMR: Look for a distinct singlet at ~10.0 ppm (Benzaldehyde -CHO).

  • GC-MS: Benzaldehyde elutes significantly earlier than styrene oxide.

Corrective Protocol:

  • Scavenger Test: Add a radical scavenger like BHT (2,6-di-tert-butyl-4-methylphenol) at 1-5 mol%. If benzaldehyde formation stops, your reaction is radical-dominated.

  • Oxidant Switch: If using

    
    , switch to anhydrous oxidants (e.g., Urea-Hydrogen Peroxide or 
    
    
    
    CPBA) or reduce the temperature to suppress radical flux.
  • Atmosphere: Ensure strict anaerobic conditions if using photo-catalysts, as triplet oxygen can sensitize to singlet oxygen, cleaving the alkene [1].

Issue B: "I see a new carbonyl peak, but it's not benzaldehyde."

Diagnosis: Meinwald Rearrangement to Phenylacetaldehyde. Mechanism: Styrene oxide is an acid-sensitive epoxide. In the presence of Lewis acids (unligated metal ions) or Brønsted acids (byproducts like


-chlorobenzoic acid), the epoxide ring opens to a carbocation intermediate. A 1,2-hydride shift follows, collapsing into the thermodynamically more stable aldehyde [2].
Validation: 
  • 1H NMR: Look for a triplet/doublet around 9.7–9.8 ppm (Phenylacetaldehyde -CHO) and a doublet at ~3.6 ppm (benzylic protons).

  • IR: Strong C=O stretch at ~1720 cm⁻¹.

Corrective Protocol:

  • Buffer the System: When using

    
    CPBA, always add excess solid 
    
    
    
    or
    
    
    to the reaction mixture. This neutralizes the
    
    
    -chlorobenzoic acid byproduct in situ.
  • Catalyst Check: If using a Lewis Acid catalyst (e.g., Mn, Fe), ensure the ligand is not dissociating. Free metal ions are potent catalysts for this rearrangement.

  • Temperature Control: The rearrangement activation energy is higher than epoxidation. Lower the reaction temperature by 10°C.

Issue C: "The product is a sticky solid or highly polar oil."

Diagnosis: Hydrolysis to Styrene Glycol (Diol).[3] Mechanism: Water acts as a nucleophile attacking the epoxide ring, activated by trace acidity. This is common in biphasic systems (


/DCM) without phase transfer catalysts or in "aged" hygroscopic solvents [3].
Validation: 
  • TLC: A streak or spot with very low

    
     compared to the epoxide.
    
  • Solubility: The byproduct is insoluble in hexane but soluble in water/methanol.

Corrective Protocol:

  • Water Scavenging: Add activated 4Å Molecular Sieves to the reaction vessel.

  • Solvent Switch: Move to hydrophobic solvents like Toluene or DCM. Avoid THF or Acetonitrile if they are not freshly distilled, as they are hygroscopic.

  • Workup Speed: Do not leave the crude reaction mixture in acidic aqueous washes. Separate phases immediately and dry over

    
    .
    

Comparative Data: Oxidant Impact on Selectivity

The choice of oxidant dictates the dominant side-reaction profile.

Oxidant SystemPrimary Side ReactionCausePrevention Strategy

CPBA / DCM
PhenylacetaldehydeAcidic byproduct (

CBA)
Add solid

(2.0 equiv).

/ Metal
BenzaldehydeRadical mechanism (

)
Use radical scavengers; Lower T.
NaOCl (Bleach) Chloro-styrenes / DiolHigh pH /

attack
Control pH to 9.5; Use Phase Transfer Cat.

/ Photo-cat
BenzaldehydeSinglet Oxygen (

)
Degas solvent; Use triplet quenchers.

Experimental Protocols

Standard Optimized Protocol (Self-Validating)

Use this protocol to establish a baseline with minimal side reactions.

Reagents: Styrene (1.0 eq),


CPBA (1.2 eq), 

(2.0 eq), DCM (anhydrous). Setup: Flame-dried round bottom flask,

atmosphere.
  • Preparation: Dissolve styrene (10 mmol) in DCM (50 mL). Add solid

    
     (20 mmol) and stir vigorously.
    
  • Addition: Cool to 0°C. Add

    
    CPBA (12 mmol) portion-wise over 15 minutes. Why: Portion-wise addition prevents localized exotherms that trigger rearrangement.
    
  • Monitoring: Stir at 0°C for 2 hours, then warm to RT. Monitor by TLC (Hexane:EtOAc 9:1).

    • Validation checkpoint: Spot the reaction against authentic benzaldehyde. If the aldehyde spot appears, abort and cool future runs.

  • Quench: Pour into saturated

    
     (removes excess peroxide) and 
    
    
    
    (neutralizes acid).
  • Isolation: Wash organic layer with brine, dry over

    
    , concentrate in vacuo at <30°C. Note: High vac bath temp can cause rearrangement during concentration.
    
"Stress Test" Protocol (For Catalyst Stability)

Use this to determine if your new catalyst causes side reactions.

  • Run the reaction at reflux (40°C for DCM) instead of 0°C.

  • Add 10% v/v water to the solvent.

  • Analyze: If your catalyst still produces >90% epoxide under these conditions, it is robust against hydrolysis and rearrangement. If yield collapses to diol/aldehyde, the catalyst requires strict anhydrous/low-temp conditions.

Frequently Asked Questions (FAQ)

Q: Can I use commercial styrene straight from the bottle? A: No. Commercial styrene contains polymerization inhibitors (like TBC). While these prevent polymerization, they can act as radical scavengers and interfere with radical-based oxidation mechanisms, or be oxidized themselves, generating colored impurities.

  • Fix: Pass styrene through a small plug of basic alumina or wash with 1M NaOH prior to use to remove the inhibitor.

Q: My GC-MS shows the epoxide, but NMR shows aldehyde. Which is right? A: Trust the NMR. Styrene oxide is thermally unstable. The high injector port temperature (often >200°C) of a GC-MS can induce the Meinwald rearrangement inside the instrument, giving a false positive for the aldehyde byproduct.

  • Fix: Lower the GC injector temp or use HPLC/NMR for accurate quantification.

Q: Why does my reaction turn pink/brown? A: This usually indicates the formation of polymeric species or quinones from the oxidation of the inhibitor (if not removed). If using manganese catalysts, a brown precipitate often indicates the formation of inactive Mn(IV)-oxo species (catalyst death).

References

  • Singlet Oxygen Cleavage: Catalytic Conversion of Styrene to Benzaldehyde over S-Scheme Photocatalysts by Singlet Oxygen. ACS Catalysis. Link[4]

  • Meinwald Rearrangement: Styrene Oxide Isomerase Catalyzed Meinwald Rearrangement Reaction.[5][6][7] Organic Process Research & Development. Link

  • Hydrolysis Mechanisms: The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides. Chimia.[3][8][9][10] Link

  • General Epoxidation Side Reactions: Mechanism of epoxidation of styrene by TBHP and Co(cyclam)-SBA-15. ResearchGate.[5][11] Link

Sources

Technical Support Center: Optimization of Epoxide Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the optimization of epoxide ring-opening reactions. This resource, designed by senior application scientists, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to empower you with the knowledge to not only solve common problems but also to proactively optimize your reaction conditions for enhanced yield, regioselectivity, and stereoselectivity.

I. Fundamental Principles: The "Why" Behind the Reaction

A thorough understanding of the underlying mechanisms is paramount to effective troubleshooting. The high reactivity of epoxides stems from their significant ring strain, a combination of angle and torsional strain, making them susceptible to nucleophilic attack despite having a poor leaving group (an alkoxide)[1]. The ring-opening can be catalyzed by either acid or base, and the choice of catalyst profoundly influences the reaction's outcome.

Acid-Catalyzed Ring Opening

Under acidic conditions, the epoxide oxygen is first protonated, creating a much better leaving group[2]. This protonation makes the epoxide carbons more electrophilic and susceptible to attack by a nucleophile[3]. The reaction mechanism is a hybrid between an SN1 and SN2 pathway[4][5]. The nucleophile attacks the more substituted carbon, which can better stabilize the developing positive charge[4][5]. This attack occurs from the backside, leading to an inversion of stereochemistry at the point of attack and resulting in a trans or anti product[1][6].

Base-Catalyzed Ring Opening

In the presence of a strong nucleophile or a strong base, the ring-opening proceeds via a classic SN2 mechanism[7][8]. The nucleophile directly attacks one of the epoxide carbons, causing the ring to open[7]. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon[6][8]. Similar to the acid-catalyzed pathway, this backside attack results in an inversion of stereochemistry and the formation of a trans product[1][9].

II. Frequently Asked Questions (FAQs)

This section addresses some of the most common questions and issues that arise during epoxide ring-opening experiments.

Q1: My reaction is sluggish or not proceeding to completion. What are the likely causes?

A1: Several factors can contribute to a slow or incomplete reaction:

  • Insufficient Catalyst: Ensure the correct catalytic amount is used. For acid-catalyzed reactions, a substoichiometric amount of a strong acid is typically sufficient. For base-catalyzed reactions, a stoichiometric amount of a strong nucleophile/base is often required.

  • Weak Nucleophile: Under basic conditions, a strong nucleophile is necessary to open the epoxide ring[7][8]. If your nucleophile is weak, consider switching to acidic conditions to activate the epoxide.

  • Low Temperature: While higher temperatures can lead to side reactions, an overly low temperature may not provide enough energy to overcome the activation barrier. Consider a modest increase in temperature.

  • Inappropriate Solvent: The solvent plays a crucial role in stabilizing intermediates and facilitating the reaction. Protic solvents can solvate the nucleophile, potentially reducing its reactivity in base-catalyzed reactions. Aprotic polar solvents are often a good choice for SN2 reactions.

Q2: I am observing a mixture of regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomers is a common challenge, particularly with unsymmetrical epoxides. The key to controlling regioselectivity lies in the choice of catalytic conditions:

  • For attack at the more substituted carbon: Employ acidic conditions. The partial positive charge that develops during the transition state is better stabilized at the more substituted carbon, directing the nucleophile to that position[4][5].

  • For attack at the less substituted carbon: Utilize basic conditions with a strong, unhindered nucleophile. The SN2 attack will favor the sterically less hindered carbon[6][8].

Q3: The stereochemistry of my product is not what I expected. How can I control it?

A3: Epoxide ring-opening is inherently stereospecific. Both acid- and base-catalyzed mechanisms proceed via a backside attack, resulting in an inversion of configuration at the carbon center that is attacked[1][8]. If you are not observing the expected stereochemistry, consider the following:

  • Reaction Mechanism: Double-check that your reaction conditions are exclusively promoting either an acid- or base-catalyzed pathway. Mixed conditions can lead to a mixture of products.

  • Starting Material Purity: Ensure the stereochemical purity of your starting epoxide.

  • Epimerization: Under certain conditions (e.g., prolonged exposure to acid or base), the product could potentially epimerize. Analyze your product at earlier time points to check for this.

Q4: I am seeing significant side product formation. What are the common side reactions and how can I minimize them?

A4: Common side reactions include:

  • Polymerization: Epoxides can react with each other, especially under strongly acidic conditions or at high temperatures. To minimize this, use a controlled addition of the epoxide to the reaction mixture and maintain a moderate temperature.

  • Rearrangement: In acid-catalyzed reactions, carbocation-like intermediates can be prone to rearrangement. Using a less acidic catalyst or lower temperatures can sometimes mitigate this.

  • Solvent Participation: If the solvent is nucleophilic (e.g., water, alcohols), it can compete with your desired nucleophile. If this is an issue, switch to a non-nucleophilic solvent.

III. Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving complex experimental issues.

Guide 1: Optimizing for a Specific Regioisomer

Problem: You are synthesizing a vicinal diol from an unsymmetrical epoxide and need to favor one regioisomer over the other.

Workflow for Regioselectivity Optimization:

Caption: Decision workflow for optimizing regioselectivity.

Step-by-Step Protocol:

  • Define the Target: Clearly identify whether the nucleophile should attack the more or less substituted carbon of the epoxide.

  • Select the Catalytic System:

    • For attack at the more substituted carbon: Choose an acid catalyst. Start with a common Brønsted acid like H₂SO₄ or a Lewis acid like BF₃·OEt₂.

    • For attack at the less substituted carbon: Select a strong nucleophile under basic or neutral conditions. Common choices include alkoxides (e.g., NaOMe), Grignard reagents, or organolithium reagents[8].

  • Solvent Selection:

    • Acidic Conditions: A polar, non-nucleophilic solvent like dichloromethane (DCM) or acetonitrile is often suitable.

    • Basic Conditions: An aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) can enhance the reactivity of the nucleophile. If using a protic solvent like an alcohol, be aware that it can also act as a nucleophile.

  • Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, a moderate increase in temperature may be necessary. For instance, in the synthesis of a bio-polyol, the optimal temperature was found to be 120 °C[10][11].

  • Reaction Quench and Workup: For reactions with strongly basic nucleophiles, a separate quenching step with an aqueous acid solution (e.g., NH₄Cl or dilute HCl) is required to protonate the resulting alkoxide[8].

  • Analysis: Determine the ratio of regioisomers in the crude product using ¹H NMR or GC-MS.

Guide 2: Troubleshooting Low Yields and Side Product Formation

Problem: The desired product is obtained in low yield, and significant amounts of side products are observed.

Troubleshooting Decision Tree:

Caption: Troubleshooting workflow for low yields.

Corrective Actions:

  • If Polymerization is Observed:

    • Action: Decrease the reaction concentration by adding more solvent. Add the epoxide slowly to the solution of the nucleophile/catalyst. Maintain a lower reaction temperature.

    • Rationale: This minimizes the chances of epoxide molecules reacting with each other.

  • If a Solvent Adduct is Detected:

    • Action: Switch to a non-nucleophilic solvent.

    • Rationale: Solvents like water, methanol, or ethanol can compete with the intended nucleophile. Using a solvent like THF, DCM, or toluene will prevent this side reaction.

  • If Rearrangement Products are Formed (Acid-Catalyzed):

    • Action: Use a milder Lewis or Brønsted acid. Lowering the reaction temperature can also help.

    • Rationale: Stronger acids can promote the formation of a more carbocation-like intermediate, which is more prone to rearrangement. Milder conditions can favor a more SN2-like pathway.

  • If the Reaction Stalls:

    • Action: For base-catalyzed reactions, ensure your nucleophile is sufficiently strong and that your solvent is not deactivating it (e.g., protic solvents with organometallics)[8]. For acid-catalyzed reactions, a slightly stronger acid or a modest increase in temperature may be required.

    • Rationale: The energy of the system may be insufficient to overcome the activation energy of the reaction.

IV. Data Tables for Quick Reference

Table 1: Regioselectivity of Nucleophilic Attack on Unsymmetrical Epoxides
ConditionPreferred Site of AttackPredominant MechanismKey Considerations
Acid-Catalyzed More Substituted CarbonSN1-likeCarbocation stability is the directing factor[4][5].
Base-Catalyzed Less Substituted CarbonSN2Steric hindrance is the primary determinant[6][8].
Table 2: Common Reagents and Conditions
Reaction TypeCatalyst/Nucleophile ExamplesTypical SolventsTemperature Range
Acid-Catalyzed H₂SO₄, HCl, H₃PO₄, BF₃·OEt₂, Sc(OTf)₃DCM, CH₃CN, H₂O, Alcohols0 °C to 50 °C
Base-Catalyzed NaOR, NaOH, LiAlH₄, RMgX, RLi, NaCNTHF, Et₂O, DMF, DMSO, Alcohols-78 °C to reflux

V. Advanced Topic: Asymmetric Ring Opening

For the synthesis of chiral molecules, particularly in drug development, achieving high enantioselectivity is crucial. Asymmetric ring-opening (ARO) of meso-epoxides or kinetic resolution of racemic epoxides can be accomplished using chiral catalysts. Metal-salen complexes, for instance, have proven to be effective catalysts for the enantioselective ring-opening of various epoxides[12][13]. The development of these catalysts often involves a screening approach to identify the optimal metal and ligand combination for a specific substrate and nucleophile[14].

VI. References

  • Base-Catalyzed Ring-Opening of Epoxides. JoVE. [Link]

  • Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

  • Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. ResearchGate. [Link]

  • Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. MDPI. [Link]

  • 13.6 Ring Opening of Epoxides | Organic Chemistry. YouTube. [Link]

  • Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

  • 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition. [Link]

  • 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Chemistry LibreTexts. [Link]

  • Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. MDPI. [Link]

  • Opening of Epoxides With Acid. Master Organic Chemistry. [Link]

  • Epoxide Reactions Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

  • Kinetics and mechanism of epoxy ether hydrolysis. II. Mechanism of ring cleavage. Journal of the American Chemical Society. [Link]

  • Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research. [Link]

  • Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Moodle@Units. [Link]

  • Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. JACS Au. [Link]

  • 18.5: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: 4-Methoxystyrene Oxide (4-MSO) Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the handling and storage of 4-Methoxystyrene Oxide (4-MSO) . It is designed for researchers requiring high-purity maintenance of this labile intermediate.

Status: Operational Ticket Focus: Preventing Polymerization & Ring-Opening Urgency: High (Compound is Acid/Moisture Sensitive)

The Core Issue: Why is 4-MSO So Unstable?

The "Para-Methoxy" Effect Unlike unsubstituted styrene oxide, 4-MSO possesses a methoxy group at the para position. This is an electron-donating group (EDG). To store this chemical successfully, you must understand the electronic causality:

  • Resonance Stabilization: The methoxy group donates electron density into the benzene ring.

  • Benzylic Activation: This electron density stabilizes the partial positive charge at the benzylic carbon (the carbon of the epoxide ring attached to the benzene).

  • Hypersensitivity: This stabilization lowers the activation energy for ring-opening. Even trace acidity (protons from glass surfaces, moisture, or CO2) can trigger the ring to open, creating a stable carbocation that immediately reacts with another epoxide molecule, initiating a cationic polymerization cascade.

Mechanism of Failure (Cationic Polymerization)

The following diagram illustrates the specific pathway you are trying to prevent. Note how the "Active Chain End" is regenerated, causing rapid bulk polymerization.

MSO_Polymerization cluster_prevention Intervention Points Monomer 4-MSO Monomer Protonated Protonated Epoxide Monomer->Protonated + H+ Acid Trace Acid (H+) (Trigger) Acid->Protonated Carbocation Benzylic Carbocation (Stabilized by p-OMe) Protonated->Carbocation Ring Opening Dimer Dimer Cation (Active Species) Carbocation->Dimer + Monomer Attack Polymer Polyether (Viscous Solid) Dimer->Polymer Chain Propagation

Figure 1: Acid-catalyzed cationic polymerization pathway of 4-methoxystyrene oxide. The p-methoxy group stabilizes the 'Benzylic Carbocation' intermediate, accelerating the reaction.

Storage Protocols (The "How-To")

Do not treat 4-MSO like a standard organic solvent. It requires a Self-Validating Storage System .

A. The "Golden Rules" of Storage
ParameterSpecificationTechnical Rationale
Temperature -20°C (Required) Kinetic suppression of ring-opening. At RT, spontaneous thermal polymerization can occur over weeks.
Atmosphere Argon (Ar) Ar is heavier than air and blankets the liquid surface better than N2, preventing moisture (hydrolysis) and CO2 (carbonic acid formation).
Container Silanized Glass or Teflon Standard borosilicate glass has surface hydroxyls (-OH) that are slightly acidic. Silanization caps these sites.
Stabilizer Basic Alumina (Passive) Store over a small layer of activated basic alumina or K2CO3 to scavenge trace acid without initiating nucleophilic attack.
B. Protocol: Preparing a Long-Term Aliquot

Follow this workflow to ensure the compound remains monomeric for 6-12 months.

  • Vessel Prep: Use a flame-dried, silanized glass vial with a Teflon-lined septum cap.

  • Filtration (The "Cleaning" Step): If the 4-MSO is old or yellowing, filter it through a short plug of Basic Alumina (Brockmann Grade I) directly into the storage vial. This neutralizes any acid generated during previous handling.

  • Inerting: Sparge the liquid gently with dry Argon for 2 minutes.

  • Sealing: Cap tightly. Wrap the cap with Parafilm to prevent moisture diffusion.

  • Placement: Place in a secondary container (desiccator) with Drierite, then store at -20°C.

Troubleshooting & QC (FAQs)

Q1: My 4-MSO has turned slightly yellow and viscous. Is it usable?

Diagnosis: The viscosity indicates oligomerization (low molecular weight polymer). The yellow color often comes from conjugated byproducts or oxidation of the methoxy group. Action:

  • For crude applications: You may use it if the molarity is adjusted, but expect lower yields.

  • For sensitive catalysis: Discard or Distill. You cannot "reverse" the polymerization.

  • Purification: Vacuum distillation is possible but risky. Warning: Check for peroxides first.[1] If peroxide test is negative, distill under high vacuum (<1 mmHg) at the lowest possible temperature.

Q2: Can I store 4-MSO in a plastic syringe for a few days?

Answer: No. Reasoning:

  • Leaching: Styrene derivatives act as solvents and can swell rubber plunger tips (polyisoprene/butyl rubber), leaching plasticizers into your reaction.

  • Atmosphere: Syringes are not perfectly airtight against moisture over days. Solution: Transfer to a glass vial with a Teflon seal immediately.

Q3: How do I check if my batch has polymerized without running an NMR?

The "Drop Test" (Qualitative):

  • Take a Pasteur pipette of the cold 4-MSO.

  • Let one drop fall into a vial of cold hexanes.

  • Good Result: The drop dissolves instantly.

  • Bad Result: The drop leaves a cloudy streak or a gummy residue (polymers are often insoluble in hexanes).

Q4: Why do you recommend Basic Alumina over Triethylamine (TEA) as a stabilizer?

Answer: While TEA is a common acid scavenger, it is also a nucleophile. Over long storage periods, TEA can slowly attack the epoxide ring, opening it to form an amino-alcohol impurity. Basic Alumina is a solid-phase scavenger; it neutralizes acid on contact but does not dissolve into the bulk liquid, maintaining higher chemical purity.

Decision Matrix: QC Workflow

Use this logic flow before committing the reagent to a high-value experiment.

QC_Workflow Start Incoming/Stored 4-MSO Visual Visual Inspection: Clear & Mobile? Start->Visual Peroxide Peroxide Test Strip Visual->Peroxide Yes Discard DISCARD (Safety Hazard) Visual->Discard No (Viscous/Solid) NMR H-NMR Check (Epoxide CH protons) Peroxide->NMR Negative (<10ppm) Filter Filter through Basic Alumina Peroxide->Filter Positive (>10ppm) NMR->Discard Broad Peaks (Polymer) Use Proceed to Experiment NMR->Use Sharp Peaks Filter->NMR

Figure 2: Quality Control Decision Matrix for 4-Methoxystyrene Oxide.

References

  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews. (Detailed analysis of acid-catalyzed ring opening and the electronic effects of substituents).

  • Sigma-Aldrich. (n.d.).[2] Styrene Oxide Technical Data Sheet. (Baseline storage data for styrene oxide derivatives, recommending 2-8°C and inert atmosphere).

  • Gagnon, S. D. (1986). Propylene Oxide and Higher 1,2-Epoxide Polymers. Encyclopedia of Polymer Science and Engineering. (Explains the cationic polymerization mechanism of substituted epoxides).
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 4-Methoxystyrene. (Provides safety and reactivity data regarding polymerization hazards of the parent alkene and derivatives).

  • Whalen, D. L. (1973). Solvolysis of Styrene Oxide and p-Methoxy-styrene Oxide. Journal of the American Chemical Society. (Specific kinetic data on the instability of the p-methoxy derivative compared to unsubstituted styrene oxide).

Sources

scale-up considerations for 2-(4-Methoxyphenyl)oxirane production

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Scale-Up Considerations, Safety Protocols, and Troubleshooting Ticket ID: #SC-MPO-2024 Status: Open / High Priority Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Target Molecule: 2-(4-Methoxyphenyl)oxirane (also: 4-Methoxystyrene oxide) CAS: 1195-96-6 (racemic) Primary Challenge: Extreme Acid Sensitivity. Unlike simple styrene oxides, the para-methoxy group is a strong electron donor. This stabilizes the benzylic carbocation character, making the epoxide ring exceptionally prone to:

  • Hydrolysis: Rapid opening to the diol (1-(4-methoxyphenyl)ethane-1,2-diol) even in neutral water.

  • Rearrangement: Meinwald rearrangement to 4-methoxyphenylacetone (ketone) under Lewis or Brønsted acid catalysis.

Scale-Up Risk: The epoxidation of electron-rich styrenes is highly exothermic. Scaling from grams to kilograms requires a shift from batch peracids (mCPBA) to controlled catalytic systems to prevent thermal runaways and massive waste generation.

Reaction Engineering: The "Make" Phase

Method A: Laboratory Scale (<50g)

Recommended for rapid synthesis where waste disposal is not a constraint.

  • Reagent: m-Chloroperoxybenzoic acid (mCPBA).[1]

  • Solvent: Dichloromethane (DCM).

  • Buffer (CRITICAL): The reaction must be run in the presence of a solid buffer (e.g., Sodium Bicarbonate or Sodium Phosphate, dibasic) suspended in the DCM.

  • Why? Commercial mCPBA contains ~15-25% m-chlorobenzoic acid. Without a buffer, the acidity will instantly degrade your product into the diol or ketone.

Method B: Process Scale (>100g - kg)

Recommended for safety, economy, and enantioselectivity.

  • Reagent: Sodium Hypochlorite (Bleach) or PhIO.

  • Catalyst: Mn(III)-Salen (Jacobsen Catalyst) or similar porphyrin systems.

  • Solvent: DCM/Water biphasic system (buffered pH > 9.5).

  • Advantage: Water acts as a heat sink; the oxidant is added slowly to control exotherm; the high pH prevents acid hydrolysis.

Comparative Data Table
FeaturemCPBA OxidationMn-Salen (Jacobsen)
Atom Economy Poor (ArCO3H

ArCO2H waste)
Excellent (NaOCl

NaCl waste)
Exotherm Risk High (All oxidant present at t=0)Low (Oxidant is dosed over time)
pH Control Difficult (Requires solid buffer)Easy (Buffered aqueous phase)
Purity Profile Risk of m-CBA contaminationHigh (Catalyst filtration required)
Chirality RacemicHigh ee% possible

Visualization: Reaction Pathways & Failure Modes

The following diagram illustrates the desired pathway versus the critical failure modes caused by pH mismanagement.

ReactionPathways cluster_conditions Critical Control Point Styrene 4-Methoxystyrene (Starting Material) Epoxide This compound (Target Product) Styrene->Epoxide Oxidation (mCPBA or NaOCl) Diol Diol Impurity (Hydrolysis) Epoxide->Diol H+ / H2O (Acidic Workup) Ketone Ketone Impurity (Rearrangement) Epoxide->Ketone Lewis Acid / Heat (Meinwald Rearrangement)

Caption: Figure 1. The central position of the epoxide shows its vulnerability. Both red pathways are irreversible and catalyzed by trace acid.

Standard Operating Procedure (SOP): Isolation & Work-Up

WARNING: Do not use standard acidic washes (e.g., 1M HCl) to remove amines or catalysts. This will destroy the batch.

Step-by-Step Protocol (Scale-Up Friendly)
  • Quenching (The Danger Zone):

    • Scenario: You have excess oxidant left.

    • Action: Use saturated aqueous Sodium Sulfite (

      
      ) or Sodium Thiosulfate.
      
    • Control: Monitor pH during quench. The reduction of peroxides can generate protons. Co-add saturated Sodium Bicarbonate to maintain pH > 8.

  • Phase Separation:

    • Rapidly separate the organic layer.

    • Wash with Saturated NaHCO3 (2x).

    • Wash with Brine (1x).

    • Note: Avoid prolonged contact with water. The "spontaneous hydrolysis" rate of this epoxide is high even at neutral pH due to the methoxy stabilization.

  • Drying & Concentration:

    • Dry over Sodium Sulfate (

      
      ) treated with 1% Triethylamine (
      
      
      
      ).
    • Why Amine? The amine neutralizes any adventitious acidity on the silica/drying agent surface.

    • Rotary evaporation bath temperature must not exceed 35°C .

  • Distillation (Purification):

    • Pre-treatment: Wash the distillation glassware with dilute base (NH4OH) and dry before use to remove acidic sites on the glass.

    • Additive: Add 0.5% v/v Triethylamine or Tributylamine to the pot before heating.

    • Vacuum: High vacuum (<1 mbar) is required to keep the boiling point below 80°C. High heat causes rearrangement to the ketone.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Low Yield / High Viscosity Polymerization of the styrene or epoxide.Add radical inhibitor (BHT) to starting material. Ensure temperature <40°C during reaction.
Product is a White Solid (Not Oil) Hydrolysis to the Diol (MP ~60-70°C).Check pH. Your quench or workup became acidic. Use buffered aqueous washes only.
NMR shows -CH2- singlet (~3.6 ppm) Rearrangement to 4-Methoxyphenylacetone.Thermal/Acid Stress. You overheated the distillation or used acidic glassware. Add Et3N to the pot.
Exotherm Spike on Scale-up Dosing rate too fast.Stop addition. Increase cooling.[2] For mCPBA, do not add solid; add as a slurry/solution slowly.
Emulsion during Workup Surfactant effect of Mn-Salen catalyst.Filter the reaction mixture through a Celite pad (basified) before phase separation.

Decision Matrix: Scale-Up Strategy

ScaleUpStrategy Start Start Scale-Up ScaleCheck Target Quantity? Start->ScaleCheck LabScale < 50 grams ScaleCheck->LabScale Small PilotScale > 100 grams ScaleCheck->PilotScale Large MethodLab Method: mCPBA (Buffered) LabScale->MethodLab SafetyCheck Safety Review: Cooling Capacity? PilotScale->SafetyCheck Proceed Execute with Buffered Workup MethodLab->Proceed MethodPilot Method: Mn-Salen/NaOCl (Bleach) MethodPilot->Proceed SafetyCheck->MethodLab Inadequate (Split Batches) SafetyCheck->MethodPilot Adequate

Caption: Figure 2. Decision logic for selecting the oxidation method based on required output and safety constraints.

References

  • Stanford Environmental Health & Safety. (2023).[2] Scale Up Safety Guide. Retrieved from

  • University of Illinois, Division of Research Safety. (2019). Scale-up Reactions: Solvents and Reagents. Retrieved from

  • Jacobsen, E. N., et al. (1991). Highly enantioselective epoxidation of styrenes. Journal of the American Chemical Society.[3] (Foundational text on Mn-Salen scale-up).

  • Master Organic Chemistry. (2015). Opening of Epoxides With Acid. Retrieved from

  • National Institutes of Health (PubChem). 4-Methoxystyrene Compound Summary. Retrieved from

  • TCI Chemicals. 4-Methoxystyrene Product Specifications & Stabilization. Retrieved from

  • Whalen, D. L. (1973). Spontaneous hydrolysis reactions of cis- and trans-beta-methyl-4-methoxystyrene oxides. Journal of the American Chemical Society.[3] (Key reference on spontaneous hydrolysis).

Sources

Technical Support Center: Navigating the Stability of 2-(4-Methoxyphenyl)oxirane in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-methoxyphenyl)oxirane. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering stability challenges, particularly under acidic conditions. Here, we will delve into the mechanistic underpinnings of its reactivity, provide practical troubleshooting advice for common experimental issues, and offer detailed protocols to ensure the integrity of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound in acidic environments.

Question 1: I'm observing rapid degradation of my this compound stock solution in an acidic mobile phase for HPLC. What is happening and how can I prevent it?

Answer:

The rapid degradation of this compound in acidic mobile phases is a common issue stemming from the inherent reactivity of the epoxide ring under acidic conditions. The acid in your mobile phase is likely catalyzing the ring-opening of the epoxide.

Causality: The mechanism involves the protonation of the epoxide oxygen, which makes it a much better leaving group.[1] This is followed by the nucleophilic attack of a solvent molecule (like water or methanol from your mobile phase) at one of the epoxide carbons. For this compound, this attack will preferentially occur at the benzylic carbon (the carbon attached to the phenyl ring) due to the stabilizing effect of the aromatic ring on the developing partial positive charge in the transition state.[2] The electron-donating methoxy group further enhances this effect.

Immediate Solutions:

  • Use a Neutral or Buffered Mobile Phase: If your separation chemistry allows, switch to a neutral pH mobile phase or use a buffer system (e.g., phosphate buffer) to maintain a pH where the epoxide is stable.

  • On-the-Fly Preparation: Prepare your sample in a neutral solvent and inject it immediately after preparation. Minimize the time the compound spends in the acidic mobile phase before analysis.

  • Lower the Temperature: If possible, run your HPLC at a reduced temperature. This will slow down the rate of the acid-catalyzed hydrolysis.

Long-Term Stability Strategy:

For long-term storage, this compound should be dissolved in a non-polar, aprotic solvent and stored at low temperatures (e.g., -20°C) in a tightly sealed container to protect it from moisture and acidic vapors.

Question 2: My reaction involving the acid-catalyzed ring-opening of this compound is yielding multiple unexpected products. How can I identify them and improve the selectivity of my reaction?

Answer:

The formation of multiple products in acid-catalyzed ring-opening reactions of styrene oxides and their derivatives is a known challenge. The primary expected product is the 1,2-diol, 1-(4-methoxyphenyl)ethane-1,2-diol, resulting from the attack of water. However, other side reactions can occur.

Probable Side Products and Their Formation:

  • (4-methoxyphenyl)acetaldehyde: This can form via an acid-catalyzed isomerization (a pinacol-like rearrangement) of the epoxide, especially if there is a limited amount of water present.

  • (4-methoxyphenyl)acetone: Studies on closely related compounds, such as anethole oxides, have shown the formation of ketone derivatives.[3] This can arise from isomerization pathways.

  • Polymerization: Under strongly acidic conditions, the opened epoxide can act as a nucleophile and attack another protonated epoxide molecule, leading to oligomers or polymers.

Identification of Byproducts:

A combination of analytical techniques is recommended for the unambiguous identification of these byproducts:

Analytical TechniqueInformation Provided
HPLC-MS Provides retention time and mass-to-charge ratio (m/z) of the parent compound and its degradation products. This is a powerful first step in identifying the molecular weights of the impurities.
GC-MS Useful for identifying volatile byproducts like the rearranged aldehyde or ketone. Fragmentation patterns can help in structure elucidation.
NMR Spectroscopy ¹H and ¹³C NMR are crucial for the definitive structural characterization of isolated byproducts. Specific chemical shifts and coupling patterns can distinguish between the diol, aldehyde, and ketone isomers.

Improving Reaction Selectivity:

  • Control the Stoichiometry of Water: Ensure that a sufficient excess of the nucleophile (e.g., water) is present to favor the diol formation over rearrangement.

  • Choice of Acid Catalyst: Use a milder acid catalyst. For instance, a solid acid catalyst or a Brønsted acid with a non-nucleophilic counter-ion might give cleaner results than a strong mineral acid like sulfuric acid.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This will help to minimize side reactions which often have higher activation energies.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed to prevent further degradation of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the instability of this compound in acidic conditions?

A1: The instability is due to the high ring strain of the three-membered epoxide ring (approximately 13 kcal/mol).[1] In an acidic environment, the epoxide oxygen is protonated, creating a good leaving group and making the ring highly susceptible to nucleophilic attack and subsequent opening.

Q2: How does the methoxy group on the phenyl ring influence the reactivity of the epoxide?

A2: The methoxy group is an electron-donating group. Through resonance, it increases the electron density in the phenyl ring, which in turn helps to stabilize the partial positive charge that develops on the benzylic carbon during the acid-catalyzed ring-opening. This makes the benzylic carbon more susceptible to nucleophilic attack and can accelerate the rate of the reaction compared to unsubstituted styrene oxide.

Q3: Can I use Lewis acids to catalyze the ring-opening of this compound?

A3: Yes, Lewis acids can also be used to activate the epoxide ring by coordinating to the oxygen atom. However, be aware that Lewis acids can also promote rearrangement reactions, potentially leading to different product distributions compared to Brønsted acids. The choice of Lewis acid and reaction conditions is crucial for controlling the outcome.

Q4: What are the expected stereochemical outcomes of the acid-catalyzed ring-opening?

A4: The acid-catalyzed ring-opening of epoxides generally proceeds with an inversion of stereochemistry at the carbon atom that is attacked by the nucleophile. This is because the reaction has significant SN2 character, involving a backside attack of the nucleophile.[2]

Experimental Protocols

Protocol 1: Monitoring the Acid-Catalyzed Hydrolysis of this compound by HPLC

This protocol provides a framework for studying the degradation kinetics of this compound under acidic conditions.

1. Preparation of Solutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
  • Acidic Solution: Prepare a solution of 0.1 M hydrochloric acid in a mixture of water and acetonitrile (e.g., 50:50 v/v).
  • Quenching Solution: Prepare a solution of 0.2 M sodium bicarbonate in water.

2. Degradation Experiment:

  • At time t=0, add a known volume of the this compound stock solution to the acidic solution to achieve the desired final concentration (e.g., 100 µg/mL).
  • Maintain the reaction mixture at a constant temperature (e.g., 25°C).
  • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction by adding the aliquot to an equal volume of the quenching solution to neutralize the acid.

3. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer at neutral pH).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at a wavelength where this compound has significant absorbance (e.g., 225 nm).
  • Injection Volume: 10 µL.

4. Data Analysis:

  • Quantify the peak area of the remaining this compound at each time point.
  • Plot the natural logarithm of the concentration of this compound versus time.
  • The slope of this plot will give the pseudo-first-order rate constant for the degradation.

Visualizations

Acid-Catalyzed Ring Opening of this compound

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation A This compound B Protonated Epoxide A->B Fast equilibrium A->B C Transition State B->C B->C H H+ H->A D Ring-Opened Intermediate C->D Slow, rate-determining C->D E Final Product (Diol) D->E Fast D->E Nu Nucleophile (e.g., H2O) Nu->C H_out -H+ E->H_out G cluster_solutions Potential Solutions Start Multiple Unexpected Products Observed Identify Identify Products (LC-MS, GC-MS, NMR) Start->Identify Diol Is the 1,2-diol the major product? Identify->Diol Rearrangement Rearrangement Products (Aldehyde/Ketone) Detected? Diol->Rearrangement No Polymer Polymeric material observed? Diol->Polymer Yes Sol_Rearrange Increase nucleophile concentration Lower reaction temperature Rearrangement->Sol_Rearrange Yes Sol_Polymer Use milder acid catalyst Decrease reaction time Lower concentration Polymer->Sol_Polymer Yes Optimize Optimize Reaction Conditions Sol_Rearrange->Optimize Sol_Polymer->Optimize

Caption: Troubleshooting unexpected reaction products.

References

  • Opening of Epoxides With Acid - Master Organic Chemistry. [Link]

  • Ring opening reactions of epoxides: Acid-catalyzed (video) - Khan Academy. [Link]

  • Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. [Link]

  • acid-catalyzed ring opening of epoxide - Chemistry Stack Exchange. [Link]

  • Spontaneous hydrolysis reactions of cis- and trans-beta-methyl-4-methoxystyrene oxides (Anethole oxides) - PubMed. [Link]

  • The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review - CHIMIA. [Link]

  • Kinetics and Products of the Acid-Catalyzed Ring-Opening of Atmospherically Relevant Butyl Epoxy Alcohols - CORE. [Link]

  • Identification and Characterization of Acidic Degradation Products of Moxidectin Drug Substance Including Degradation Pathways Using LC, HRMS, and NMR - ResearchGate. [Link]

  • 1H NMR Analysis of the Metathesis Reaction between 1-Hexene and (E)-Anethole Using Grubbs 2nd Generation Catalyst - MDPI. [Link]

  • Enantioselective Hydrolysis of Styrene Oxide and Benzyl Glycidyl Ether by a Variant of Epoxide Hydrolase from Agromyces mediolanus - MDPI. [Link]

Sources

Epoxidation Process Safety & Optimization Hub

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 Technical Support Operator: Senior Application Scientist (Process Safety Unit)

Welcome to the Epoxidation Safety & Optimization Hub. You are likely here because your reaction temperature is behaving unpredictably, or you are planning a scale-up of an alkene oxidation.

Epoxidation reactions (specifically the Prilezhaev reaction using peracids like m-CPBA or peracetic acid) are notoriously exothermic. The formation of the oxirane ring releases significant energy (


). If this heat is not removed as fast as it is generated, you risk a thermal runaway —a self-accelerating decomposition of the peroxide reagent that can lead to rapid pressurization and explosion.

Below are the active troubleshooting modules designed to stabilize your workflow.

🎫 Ticket #1: "My internal temperature spikes after I finish dosing."

Diagnosis: Reagent Accumulation (The "Sleeping Dragon" Effect). Severity: Critical 🔴

This is the most common cause of accidents in epoxidation. If you add the oxidant (e.g., m-CPBA) faster than it reacts, the unreacted peroxide accumulates in the vessel. When the reaction finally "kicks off" (often due to a slight temperature bump), all that accumulated energy releases simultaneously.

The Fix: Feed-Limited Control

You must shift your process from addition-controlled to reaction-controlled .

  • Calculate

    
     (Adiabatic Temperature Rise): 
    Before starting, estimate the maximum temperature rise if cooling fails.
    
    
    
    
    If
    
    
    exceeds the boiling point of your solvent, you are in the danger zone.
  • Implement the "Stop-and-Check" Dosing Protocol: Do not add the oxidant in one portion or a continuous uncontrolled stream. Use the logic loop below.

SafetyLoop Start Start Dosing (10% of Total Volume) Wait Wait 10-15 mins (Induction Period) Start->Wait Check Check Internal Temp (Ti) vs Jacket Temp (Tj) Wait->Check Decision Is Ti > Tj AND Stable? Check->Decision Proceed Resume Dosing (Rate < Heat Removal Capacity) Decision->Proceed Yes (Reaction Active) Halt EMERGENCY STOP Engage Full Cooling Decision->Halt No (Accumulation Risk) Proceed->Check Continuous Loop

Figure 1: The "Stop-and-Check" safety loop. Never continue dosing if you do not observe the expected exotherm from the previous aliquot. Absence of heat means the reagent is accumulating.

🎫 Ticket #2: "My yield is low, and I see ring-opening byproducts."

Diagnosis: Acid-Catalyzed Hydrolysis. Severity: Moderate 🟡

The byproduct of m-CPBA epoxidation is m-chlorobenzoic acid (m-CBA). As the reaction proceeds, the solution becomes more acidic. In the presence of heat (exotherm) and acid, the newly formed epoxide is susceptible to nucleophilic attack, opening the ring to form a diol or ester.

The Fix: The Biphasic Buffer System

Do not run these reactions in neat organic solvent if your substrate is acid-sensitive.

ComponentRoleProtocol Adjustment
Solvent Dichloromethane (DCM) or Ethyl AcetateDCM is standard but environmentally discouraged. Ethyl Acetate is a safer, greener alternative but requires careful temperature monitoring.
Buffer Sodium Bicarbonate (

) or Phosphate Buffer
Add solid

(2.5 equiv) directly to the reaction slurry. This neutralizes m-CBA as it forms.
Phase Biphasic (DCM/Water)For highly sensitive epoxides, use a biphasic system (DCM + aq

). The acid stays in the water layer; the epoxide stays in the organic layer.

🎫 Ticket #3: "How do I safely quench the reaction?"

Diagnosis: Improper Peroxide Disposal. Severity: High 🔴[1][2]

Never concentrate a reaction mixture containing excess peroxides. The concentration step removes solvent, effectively increasing the peroxide concentration to explosive levels.

The Self-Validating Quench Protocol

You must prove the peroxide is gone before workup.

  • Preparation: Prepare a 10% aqueous solution of Sodium Bisulfite (

    
    )  or Sodium Metabisulfite (
    
    
    
    ).
  • The Quench:

    • Cool the reaction mixture to <10°C.

    • Add the bisulfite solution dropwise. This reaction is also exothermic![1]

    • Monitor temperature; keep

      
      .
      
  • The Validation (Starch-Iodide Test):

    • Dip a starch-iodide paper into the aqueous layer.

    • Blue/Black: Peroxides still present.[2][3] Continue quenching.

    • White/Colorless: Peroxides destroyed. Safe to proceed.

  • The Workup Trick:

    • m-CBA is largely insoluble in cold DCM. Chill the mixture to 0°C for 30 minutes and filter off the white solid precipitate first. This removes the bulk of the waste acid before you even start the extraction.

🎫 Ticket #4: "I need to scale this up to 500g."

Diagnosis: Heat Transfer Limitation. Severity: Critical 🔴

Batch reactors have a poor surface-area-to-volume ratio (


). As you scale up, the ability to remove heat drops drastically. A process that was safe at 5g can become a bomb at 500g.
The Fix: Continuous Flow Chemistry

Flow reactors have excellent heat exchange properties due to high


 ratios.

FlowChem ReagentA Alkene (in Solvent) Mixer T-Mixer (High Turbulence) ReagentA->Mixer ReagentB m-CPBA (in Solvent) ReagentB->Mixer Reactor Residence Time Unit (Cooled Plate/Coil) Mixer->Reactor Rapid Heat Removal Quench In-line Quench (NaHSO3) Reactor->Quench Collection Product Collection Quench->Collection

Figure 2: Flow chemistry setup for scale-up. The small reactor volume ensures that only a tiny amount of hazardous peroxide is reacting at any given second, mitigating explosion risk.

Why Flow?

  • Safety: If a thermal runaway occurs, it is contained within a small tubing section, not a 50L tank.

  • Selectivity: Precise temperature control prevents the ring-opening side reactions mentioned in Ticket #2.

References

  • Safety of m-CPBA and Scale-up Hazards Vertex AI Search Result 1.1 & 1.2 Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA) & Safer Preparation of m-CPBA/DMF Solution in Pilot Plant.

  • Continuous Flow Epoxidation Safety Vertex AI Search Result 1.3 & 1.5 Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid.

  • Thermal Runaway & Accumulation Vertex AI Search Result 1.8 Study on Reaction Mechanism and Process Safety for Epoxidation.

  • Prilezhaev Reaction Mechanism Vertex AI Search Result 1.15 Prilezhaev Reaction - Organic Chemistry Portal.

  • Quenching Protocols Vertex AI Search Result 1.16 Workup: mCPBA Oxidation - University of Rochester.

Sources

Technical Support Center: Catalyst Deactivation in 2-(4-Methoxyphenyl)oxirane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to addressing challenges in the catalytic synthesis of 2-(4-Methoxyphenyl)oxirane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for catalyst deactivation, a common hurdle in achieving high-yield, sustainable epoxidation processes. Our goal is to equip you with the expertise to diagnose, mitigate, and resolve issues related to catalyst performance and longevity.

The epoxidation of 4-methoxystyrene to produce this compound is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The efficiency of this reaction heavily relies on the stability and activity of the catalyst. However, catalyst deactivation is an inevitable challenge that can significantly impact process economics and product consistency.[1] This guide provides a structured approach to understanding and combating these deactivation phenomena.

Frequently Asked Questions (FAQs)

Q1: My reaction conversion has dropped significantly after a few cycles. What are the most likely causes?

A gradual or sudden drop in conversion is a classic sign of catalyst deactivation. The primary causes can be categorized into several mechanisms that may occur simultaneously.[2][3][4] These include:

  • Fouling or Coking: This is the physical blockage of catalyst pores and active sites by high-molecular-weight byproducts, oligomers of the epoxide product, or carbonaceous deposits (coke).[5][6] In styrene derivative epoxidations, consecutive reactions of the desired oxirane can lead to bulky organic residues that foul the catalyst.[5]

  • Poisoning: This involves the strong chemical adsorption of impurities from the reactants, solvent, or feedstock onto the active sites of the catalyst.[3][7] Common poisons include sulfur, chlorine, and alkali metals, which can drastically reduce catalytic activity even at trace levels.[7]

  • Thermal Degradation (Sintering): Exposure to high reaction temperatures can cause the fine, highly dispersed active metal particles on a catalyst support to agglomerate into larger crystals.[7] This leads to a decrease in the active surface area and, consequently, a loss of activity.

  • Leaching of Active Phase: The active component of the heterogeneous catalyst (e.g., titanium from a TS-1 zeolite) can dissolve or be stripped from its support into the reaction medium.[5] This results in an irreversible loss of active sites.

Q2: How can I determine which deactivation mechanism is affecting my catalyst?

A systematic characterization of the spent (deactivated) catalyst is crucial for an accurate diagnosis. A multi-technique approach is often necessary:

Deactivation MechanismPrimary Characterization TechniquesExpected Observations
Fouling/Coking Thermogravimetric Analysis (TGA), Gas Chromatography-Mass Spectrometry (GC-MS) of extracted deposits, Brunauer–Emmett–Teller (BET) analysis.TGA will show weight loss at specific temperatures corresponding to the combustion of organic deposits. GC-MS can identify the fouling species.[5] BET analysis will reveal a significant decrease in surface area and pore volume.
Poisoning X-ray Photoelectron Spectroscopy (XPS), Inductively Coupled Plasma (ICP) analysis.XPS can detect the presence of poisoning elements on the catalyst surface. ICP can quantify the elemental composition, including potential poisons.
Thermal Degradation/Sintering X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM).XRD patterns will show a sharpening of peaks corresponding to the active metal, indicating an increase in crystallite size.[8] TEM/SEM images will visually confirm the agglomeration of metal particles.[9]
Leaching Inductively Coupled Plasma (ICP) analysis of both the spent catalyst and the reaction filtrate.ICP analysis will show a lower concentration of the active metal on the spent catalyst compared to the fresh catalyst.[9] The presence of the metal in the reaction filtrate confirms leaching.

Q3: Can a deactivated catalyst be regenerated? If so, how?

Yes, in many cases, catalyst activity can be partially or fully restored through regeneration. The appropriate method depends on the primary cause of deactivation.[1]

  • For Fouling/Coking: The most common method is calcination , which involves heating the catalyst in the presence of air or an oxygen-containing gas to burn off the organic deposits.[1][10] A controlled temperature ramp is crucial to avoid thermal damage to the catalyst.[11]

  • For Poisoning: Regeneration often involves solvent washing with an appropriate solvent (acidic, basic, or organic) to dissolve and remove the poison from the catalyst surface.[1]

  • For Sintering: Re-dispersing sintered metal particles is more challenging. It may involve high-temperature treatments in an oxidative atmosphere, sometimes with halogens, to form volatile metal complexes that can then be re-deposited on the support.[1]

Troubleshooting Guide: Specific Issues and Solutions

This section addresses specific experimental observations and provides a logical workflow to diagnose and resolve the underlying issues.

Issue 1: Rapid Loss of Activity Within the First Reaction Cycle

A sharp decline in performance during the initial run often points to acute poisoning or mechanical issues.

Possible Causes & Diagnostic Steps:

  • Severe Poisoning from Feedstock:

    • Action: Analyze all reactants (4-methoxystyrene, oxidant like H₂O₂) and the solvent for common catalyst poisons (e.g., sulfur, nitrogen compounds). Ensure the purity of all materials.

    • Rationale: Even parts-per-million levels of certain impurities can completely deactivate a catalyst by irreversibly binding to its active sites.[7]

  • Incorrect Catalyst Activation or Pre-treatment:

    • Action: Review your catalyst activation protocol. Ensure that the temperature, gas flow, and duration are precisely as specified by the manufacturer or literature.

    • Rationale: Improper activation can leave the active sites in the wrong oxidation state or incompletely exposed, leading to poor initial activity and rapid deactivation.

  • Mechanical Attrition or Catalyst Bed Blockage (for flow reactors):

    • Action: Check for an increase in pressure drop across the reactor. Visually inspect the catalyst for signs of crushing or fines formation.

    • Rationale: The physical breakdown of the catalyst can lead to poor flow distribution and reduced contact between reactants and active sites.[3]

Workflow for Diagnosing Rapid Deactivation

G A Rapid Activity Loss (First Cycle) B Analyze Reactant/Solvent Purity (GC-MS, ICP-MS) A->B C Review Catalyst Activation Protocol A->C D Check Reactor Pressure Drop & Inspect Catalyst Physically A->D E Impurities Detected? B->E F Protocol Deviation? C->F G Pressure Drop or Fines Observed? D->G E->C No H Purify Reactants/Solvent or Use Higher Grade E->H Yes F->D No I Re-run with Correct Activation Procedure F->I Yes J Optimize Packing/ Use Mechanically Stronger Catalyst G->J Yes K Problem Resolved G->K No H->K I->K J->K

Caption: Troubleshooting workflow for rapid catalyst deactivation.

Issue 2: Gradual Decline in Performance Over Multiple Cycles

This is the more common scenario, typically involving a combination of fouling and thermal effects.

Possible Causes & Diagnostic Steps:

  • Progressive Fouling by Byproducts:

    • Action: After a few cycles, take a sample of the catalyst and perform TGA. Also, wash a portion of the spent catalyst with a strong solvent (e.g., dichloromethane or acetone) and analyze the extract by GC-MS.[5]

    • Rationale: The epoxidation of styrene derivatives can be accompanied by side reactions, such as the dimerization or oligomerization of the product epoxide, which form heavy organic molecules that block catalyst pores.[5] Identifying these molecules helps in optimizing reaction conditions to minimize their formation.

  • Sintering of Active Sites:

    • Action: Analyze the spent catalyst using XRD and TEM. Compare the results with the fresh catalyst.

    • Rationale: If the reaction temperature is too high, even for brief periods, it can cause irreversible agglomeration of the active phase, reducing the available surface area for catalysis.[8][9] This is particularly relevant for supported metal catalysts.

  • Slow Leaching of the Active Metal:

    • Action: Use ICP-OES to analyze the metal content of the catalyst after several cycles and compare it to the fresh sample.[9] Also, analyze the product mixture for traces of the leached metal.

    • Rationale: Certain solvents or reaction conditions can facilitate the slow dissolution of the active species from the support, leading to a permanent and cumulative loss of activity.[5]

Decision Tree for Catalyst Regeneration

G Start Deactivated Catalyst (Gradual Loss) Char Characterize Spent Catalyst (TGA, XRD, ICP, BET) Start->Char Foul Significant Weight Loss in TGA? (>5%) Char->Foul Sinter Increased Crystallite Size in XRD/TEM? Foul->Sinter No Regen_Foul Regeneration via Calcination (Controlled Oxidation) Foul->Regen_Foul Yes Leach Decreased Metal Content in ICP? Sinter->Leach No Regen_Sinter Attempt Redispersion (High-Temp Oxidative Treatment) Sinter->Regen_Sinter Yes Regen_Leach Re-impregnation of Active Metal (If support is intact) Leach->Regen_Leach Yes NoRegen Consider Catalyst Replacement or Process Re-optimization Leach->NoRegen No End Evaluate Regenerated Catalyst Activity Regen_Foul->End Regen_Sinter->End Regen_Leach->End

Caption: Decision tree for selecting a catalyst regeneration strategy.

Experimental Protocols

Protocol 1: Characterization of a Deactivated Catalyst

This protocol provides a standard workflow for analyzing a spent catalyst to determine the deactivation mechanism.

  • Sample Preparation:

    • Carefully remove the spent catalyst from the reactor under an inert atmosphere if it is air-sensitive.

    • Gently wash the catalyst with a volatile, non-reactive solvent (e.g., hexane) to remove residual reactants and products, then dry under vacuum at a low temperature (e.g., 60 °C).

  • Thermogravimetric Analysis (TGA):

    • Place 5-10 mg of the dried, spent catalyst in the TGA pan.

    • Heat under a flow of air from room temperature to 800 °C at a ramp rate of 10 °C/min.

    • Analysis: A significant weight loss between 200-600 °C indicates the presence of coke or organic foulants.

  • X-ray Diffraction (XRD):

    • Grind a small amount of the catalyst to a fine powder.

    • Obtain the XRD pattern over a 2θ range relevant to the active metal and support phases.

    • Analysis: Compare the peak widths of the active phase to those of the fresh catalyst. Narrower, sharper peaks in the spent catalyst suggest an increase in crystallite size due to sintering.[8]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES):

    • Accurately weigh a sample of the dried catalyst.

    • Digest the sample in an appropriate acid mixture (e.g., aqua regia) until fully dissolved.

    • Dilute the solution to a known volume and analyze by ICP-OES to determine the precise weight percentage of the active metal.

    • Analysis: A lower metal content compared to the fresh catalyst is definitive evidence of leaching.[9]

Protocol 2: Regeneration by Calcination (for Fouling)

This procedure is designed to remove carbonaceous deposits from a deactivated catalyst.[10]

  • Pre-treatment:

    • Place the spent catalyst in a tube furnace.

    • Purge the system with an inert gas (e.g., nitrogen) for 30 minutes at room temperature to remove any adsorbed volatile compounds.

  • Oxidative Treatment:

    • Switch the gas flow to a dilute stream of air (e.g., 5% O₂ in N₂).

    • Slowly ramp the temperature to the target calcination temperature (typically 300-550 °C, depending on the catalyst's thermal stability) at a rate of 2-5 °C/min.[1][5]

    • CAUTION: A slow ramp rate is critical to prevent a rapid, exothermic combustion of deposits, which could cause thermal damage (sintering) to the catalyst.[11]

    • Hold at the target temperature for 2-6 hours, or until CO₂ is no longer detected in the off-gas.

  • Cooling:

    • Switch the gas flow back to inert gas.

    • Cool the furnace naturally to room temperature.

    • The regenerated catalyst is now ready for re-testing or, if necessary, further treatment like re-reduction.

References

  • Catalyst deactivation in the styrene process occurs by several mechanisms such as coke deposition, migration, loss and redistribution of the potassium promoter, changes in the oxidation state of iron, and physical degradation. (2025). ResearchGate. [Link]

  • Deactivation Pathways in Transition Metal Catalysis. Macmillan Group. [Link]

  • Reactions of Oxiranes and Carbonyl Compounds Catalyzed by Ammonium Decatungstocerate(IV). ResearchGate. [Link]

  • Catalyst Characterization Techniques. Hiden Analytical. [Link]

  • What Methods Are Available to Reactivate Deactivated Catalysts?. minstrong. [Link]

  • Catalyst Deactivation Mechanisms in Syngas Conversion Processes. ResearchGate. [Link]

  • Deactivation Mechanism and Anti-Deactivation Measures of Metal Catalyst in the Dry Reforming of Methane: A Review. MDPI. [Link]

  • Advances in Catalyst Deactivation and Regeneration. MDPI. [Link]

  • Mechanisms of catalyst deactivation. SciSpace. [Link]

  • Mechanisms of catalyst deactivation. ResearchGate. [Link]

  • Deactivation and regeneration of titanium silicalite catalyst for epoxidation of propylene. ResearchGate. [Link]

  • Unravelling a complex catalyst deactivation in which selectivity affects conversion. University of Groningen research portal. [Link]

  • Mechanism of epoxidation of styrene by TBHP and Co(cyclam)‐SBA‐15. ResearchGate. [Link]

  • Process for regenerating heterogeneous epoxidation catalysts and their use to catalyze epoxidation reactions.

Sources

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-(4-Methoxyphenyl)oxirane and Styrene Oxide in Nucleophilic Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers and professionals in drug development and synthetic chemistry, epoxides are invaluable intermediates due to their inherent ring strain, which facilitates a wide array of synthetic transformations.[1] Among these, styrene oxide and its derivatives are particularly important building blocks. This guide provides an in-depth technical comparison of the reactivity of two such analogs: 2-(4-methoxyphenyl)oxirane and the parent styrene oxide. Understanding the nuanced differences in their reactivity is crucial for optimizing reaction conditions, controlling regioselectivity, and ultimately achieving desired synthetic outcomes.

This document will explore the underlying electronic factors governing the reactivity of these two compounds, predict their behavior under both acidic and basic nucleophilic ring-opening conditions, and provide robust experimental protocols for their comparative analysis.

The Decisive Influence of the para-Methoxy Group: An Electronic Tug-of-War

The primary structural difference between this compound and styrene oxide is the presence of a methoxy group (-OCH₃) at the para position of the phenyl ring. This substituent exerts a profound influence on the electron density of the aromatic system and, consequently, on the reactivity of the adjacent epoxide ring. The methoxy group exhibits a dual electronic nature:

  • Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom, the methoxy group withdraws electron density from the phenyl ring through the sigma bond framework.[2]

  • Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the aromatic ring. This delocalization increases the electron density of the ring, a phenomenon also known as a positive mesomeric effect.[2]

Crucially, in the case of the para-methoxy group, the resonance effect is the dominant electronic influence, leading to an overall electron-donating character. This has significant implications for the stability of intermediates formed during the ring-opening of the epoxide.

Reactivity under Acid-Catalyzed Conditions: A Tale of Two Mechanisms

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group and activating the epoxide for nucleophilic attack.[3][4][5][6] The subsequent nucleophilic attack can proceed through a mechanism with Sₙ1 or Sₙ2 characteristics, depending on the substitution pattern of the epoxide.[5][7]

For both styrene oxide and this compound, the benzylic carbon is more substituted than the terminal carbon. In acid-catalyzed ring-opening, the nucleophile preferentially attacks the more substituted (benzylic) carbon.[3][4][8] This is because the transition state has a significant degree of carbocationic character, which is stabilized by the adjacent phenyl ring.

The electron-donating para-methoxy group in this compound plays a critical role in further stabilizing this developing positive charge at the benzylic position through resonance. This enhanced stabilization of the transition state is expected to lower the activation energy for the ring-opening reaction.

Prediction: this compound will exhibit a higher reactivity than styrene oxide under acid-catalyzed conditions due to the superior stabilization of the benzylic carbocation-like transition state by the electron-donating para-methoxy group.

Mechanistic Rationale: Acid-Catalyzed Ring Opening

Caption: Acid-catalyzed ring-opening mechanism comparison.

Reactivity under Base-Catalyzed Conditions: The Sₙ2 Pathway

In the presence of a strong, basic nucleophile, the epoxide ring is opened via a direct Sₙ2 attack on one of the epoxide carbons.[9][10] Steric hindrance is the primary factor determining the site of nucleophilic attack in this mechanism. Therefore, the nucleophile will preferentially attack the less sterically hindered terminal carbon for both styrene oxide and this compound.

The electronic effect of the para-methoxy group is less pronounced in the base-catalyzed mechanism compared to the acid-catalyzed one. However, the electron-donating nature of the methoxy group slightly increases the electron density at the benzylic carbon, which could lead to a minor deactivation towards nucleophilic attack at this position. Conversely, the increased electron density in the phenyl ring might have a subtle deactivating effect on the entire molecule towards nucleophilic attack.

Prediction: The reactivity difference between this compound and styrene oxide under base-catalyzed conditions is expected to be less significant than under acidic conditions. Styrene oxide might exhibit slightly higher reactivity due to the absence of the electron-donating group, which could subtly deactivate the epoxide ring towards nucleophilic attack.

Experimental Verification: Protocols for Comparative Analysis

To empirically validate these predictions, the following experimental protocols are proposed.

Comparative Kinetic Analysis via HPLC

This experiment aims to determine the relative rates of reaction for the two epoxides with a given nucleophile under both acidic and basic conditions.

Materials:

  • This compound

  • Styrene oxide

  • Methanol (HPLC grade, as nucleophile and solvent)

  • Sulfuric acid (catalytic amount)

  • Sodium methoxide (catalytic amount)

  • Internal standard (e.g., naphthalene)

  • HPLC system with a UV detector

  • Thermostated reaction vessel

Experimental Workflow:

Start Prepare Stock Solutions Reaction_Setup Set up four parallel reactions in a thermostated vessel (25°C): 1. Styrene Oxide + Acid 2. Methoxy Styrene Oxide + Acid 3. Styrene Oxide + Base 4. Methoxy Styrene Oxide + Base Start->Reaction_Setup Sampling Take aliquots at regular time intervals Reaction_Setup->Sampling Quenching Quench the reaction with a suitable agent (e.g., triethylamine for acidic reaction, acetic acid for basic reaction) Sampling->Quenching HPLC_Analysis Analyze the quenched samples by HPLC Quenching->HPLC_Analysis Data_Analysis Plot concentration of epoxide vs. time and determine the initial reaction rates HPLC_Analysis->Data_Analysis Conclusion Compare the reaction rates to determine relative reactivity Data_Analysis->Conclusion

Caption: Workflow for comparative kinetic analysis.

Detailed Procedure:

  • Stock Solution Preparation: Prepare stock solutions of this compound, styrene oxide, and the internal standard in methanol.

  • Reaction Initiation:

    • Acidic Conditions: To a thermostated solution of methanol, add a catalytic amount of sulfuric acid. Initiate the reaction by adding a known amount of the epoxide stock solution and the internal standard.

    • Basic Conditions: To a thermostated solution of methanol, add a catalytic amount of sodium methoxide. Initiate the reaction by adding a known amount of the epoxide stock solution and the internal standard.

  • Sampling and Quenching: At predetermined time points, withdraw an aliquot of the reaction mixture and immediately quench it to stop the reaction.

  • HPLC Analysis: Analyze the quenched samples using an appropriate HPLC method to quantify the remaining concentration of the epoxide relative to the internal standard.

  • Data Analysis: Plot the concentration of the epoxide as a function of time for each reaction. The initial slope of this curve will be proportional to the initial reaction rate.

Regioselectivity Analysis by ¹H NMR

This experiment will determine the preferred site of nucleophilic attack for each epoxide under both acidic and basic conditions.

Materials:

  • Deuterated methanol (CD₃OD) as the nucleophile and NMR solvent

  • The same epoxides and catalysts as in the kinetic study

Procedure:

  • Run the ring-opening reactions in CD₃OD under both acidic and basic conditions until completion.

  • Remove the catalyst by passing the reaction mixture through a small plug of silica gel.

  • Acquire the ¹H NMR spectrum of the crude product mixture.

  • Analyze the integration of the signals corresponding to the protons of the two possible regioisomers to determine their ratio. The chemical shifts of the methoxy and benzylic protons will be diagnostic for each isomer.

Predicted Outcomes and Data Summary

The following tables summarize the expected experimental results.

Table 1: Predicted Relative Reactivity

ConditionPredicted Faster Reacting EpoxideRationale
Acid-Catalyzed This compoundEnhanced stabilization of the benzylic carbocation-like transition state by the +R effect of the methoxy group.
Base-Catalyzed Styrene Oxide (slightly)The electron-donating methoxy group may slightly deactivate the epoxide ring towards nucleophilic attack.

Table 2: Predicted Regioselectivity of Nucleophilic Attack

EpoxideConditionMajor RegioisomerRationale
Styrene Oxide Acid-CatalyzedAttack at the benzylic carbonStabilization of the carbocation-like character at the benzylic position.
Base-CatalyzedAttack at the terminal carbonSₙ2 attack at the less sterically hindered carbon.
This compound Acid-CatalyzedAttack at the benzylic carbonEnhanced stabilization of the carbocation-like character at the benzylic position by the methoxy group.
Base-CatalyzedAttack at the terminal carbonSₙ2 attack at the less sterically hindered carbon.

Conclusion

The presence of a para-methoxy group on the phenyl ring of styrene oxide is predicted to have a significant impact on its reactivity, particularly in acid-catalyzed ring-opening reactions. The electron-donating resonance effect of the methoxy group is expected to accelerate the reaction by stabilizing the carbocation-like transition state. In contrast, under base-catalyzed conditions, the reactivity difference is anticipated to be less pronounced, with styrene oxide potentially reacting slightly faster. The regioselectivity of the ring-opening is predicted to be governed by electronic effects under acidic conditions (attack at the more substituted carbon) and by steric effects under basic conditions (attack at the less substituted carbon) for both epoxides.

The provided experimental protocols offer a robust framework for the empirical validation of these predictions, enabling researchers to make informed decisions in the design and optimization of synthetic routes involving these valuable epoxide building blocks.

References

  • Filo. (2025, September 3).
  • ResearchGate. Reaction kinetics for the oxidation of styrene oxide to benzaldehyde in...
  • Benchchem. An In-depth Technical Guide on the Electron-Donating Effects of the Methoxy Group in 1-Methoxycyclohexene.
  • Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions.
  • ACS Publications. (2024, July 24). Effect of Methoxy Groups on the Structure–Properties Relationship of Lignin-Derived Recyclable Epoxy Thermosets.
  • Wikipedia. Styrene oxide.
  • PubChem. Styrene Oxide.
  • ResearchGate.
  • Benchchem. Application Notes and Protocols: Ring-Opening Reactions of (S)-Styrene Oxide.
  • MDPI.
  • Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid.
  • Chemistry LibreTexts. (2024, September 30). 18.5: Reactions of Epoxides - Ring-opening.
  • CHIMIA.
  • Khan Academy.
  • YouTube. (2016, March 2). Base Opening of Epoxide Rings.
  • Chemistry LibreTexts. (2024, November 19). 4.6: Reactions of Epoxides - Ring-opening.
  • PMC.

Sources

Comparative Guide: The Impact of Methoxy Substitution on Oxirane Ring Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of a methoxy (-OCH₃) group to an oxirane (epoxide) ring creates a profound divergence in chemical stability, governed strictly by the substituent's position relative to the ring oxygen. This guide analyzes the mechanistic dichotomy between


-methoxy epoxides  (kinetic instability due to resonance) and 

-methoxy epoxides
(inductive deactivation). For medicinal chemists, understanding this distinction is critical:

-substitution often renders the epoxide too labile for drug candidacy, necessitating the use of bioisosteres like oxetanes or cyclopropanes.

Part 1: Mechanistic Foundation & Electronic Effects

The stability of the oxirane ring is dictated by the interplay of ring strain (~25 kcal/mol) and the electronic nature of substituents. The methoxy group introduces two opposing forces:

  • Inductive Withdrawal (-I): Oxygen is electronegative, pulling electron density through the sigma bond framework.

  • Resonance Donation (+M): Lone pairs on the oxygen can donate electron density to stabilize developing positive charges.

The Positional Paradox
Feature

-Methoxy Oxirane (Geminal)

-Methoxy Oxirane (Vicinal)
Structure -OCH₃ attached directly to the epoxide ring carbon.-OCH₃ attached to a carbon adjacent to the ring.
Dominant Effect Resonance (+M) stabilizes the carbocation transition state.Induction (-I) withdraws density, destabilizing carbocation formation.
Acid Stability Extremely Low. Behaves like a cyclic acetal.Moderate/High. Slower hydrolysis than alkyl epoxides.
Reactivity Type Rapid ring opening (SN1-like).Standard SN2-like opening.
Diagram 1: Acid-Catalyzed Hydrolysis Mechanism

The following diagram illustrates why


-methoxy epoxides are kinetically unstable. The methoxy group stabilizes the transition state (TS) leading to ring opening, effectively lowering the activation energy.

AcidHydrolysis cluster_legend Mechanism Note Substrate α-Methoxy Epoxide (Protonated) TS Transition State (Oxocarbenium-like) Substrate->TS C-O Bond Breakage Intermediate Ring Open Carbocation TS->Intermediate +M Stabilization by -OCH3 Product α-Hydroxy Ketone (via Tautomerization) Intermediate->Product H2O Attack & Rearrangement Note The methoxy lone pair donates e- to stabilize the partial positive charge at the breaking bond site.

Caption: Mechanism of acid-catalyzed opening. The methoxy group assists ring cleavage via resonance stabilization.

Part 2: Comparative Stability Analysis

Hydrolytic Stability (Acidic Conditions)

In aqueous acid (e.g., stomach simulation pH 1.2), the difference is stark.

  • 
    -Methoxy:  The protonated epoxide opens almost instantaneously because the resulting carbocation is resonance-stabilized by the oxygen lone pair (forming an oxocarbenium ion).
    
  • Alkyl Epoxide: Opens moderately fast via a tertiary carbocation character.

  • Electron-Withdrawing Group (EWG) Epoxide: Groups like -CF₃ or -CN destabilize the carbocation, significantly retarding acid hydrolysis.

Nucleophilic Stability (Basic Conditions)

In basic conditions (e.g., plasma pH 7.4, nucleophiles like Glutathione), the mechanism shifts to SN2.

  • Methoxy Effect: The inductive effect (-I) of the methoxy group makes the ring carbons more electrophilic (positive), potentially accelerating nucleophilic attack compared to simple alkyl epoxides, unless steric hindrance blocks the trajectory.

Metabolic Stability (Soluble Epoxide Hydrolase - sEH)

The enzyme sEH converts epoxides to diols, which are often rapidly excreted.

  • Substrate Specificity: sEH prefers hydrophobic, lipophilic epoxides.

  • Methoxy Impact: Adding a methoxy group decreases lipophilicity (LogP), which can reduce sEH affinity. However, if the methoxy group is in the

    
    -position, chemical hydrolysis (non-enzymatic) often outpaces enzymatic turnover.
    
Comparative Data Table: Relative Reactivity
Substituent TypeRelative Acid Hydrolysis Rate (

)
Metabolic Stability (sEH)Primary Liability

-Methoxy
(-OMe)
> 10,000 (Very Fast)N/A (Chemically Unstable)Spontaneous hydrolysis to ketones.
Alkyl (-CH₃)1.0 (Reference)Low (Rapid sEH metabolism)Enzymatic hydration to diols.
Trifluoromethyl (-CF₃)< 0.01 (Very Slow)HighMetabolic stability (blocks P450).
Hydrogen (-H)0.1LowNon-specific reactivity.

Part 3: Experimental Protocol for Stability Assessment

To objectively measure the effect of a methoxy group, use this self-validating solvolysis protocol.

Workflow: Kinetic Determination of Half-Life ( )

Objective: Determine the pseudo-first-order rate constant (


) of epoxide ring opening.

Reagents:

  • Buffer A: 0.1 M Phosphate buffer (pH 7.4) – Physiological baseline.

  • Buffer B: 0.1 M HCl (pH 1.0) – Acid stress test.

  • Internal Standard: Naphthalene or Toluene (inert, UV active).

  • Solvent: Acetonitrile (ACN).

Step-by-Step Protocol:

  • Stock Preparation: Dissolve the epoxide (10 mM) and Internal Standard (5 mM) in ACN.

  • Initiation: Inject 50 µL of Stock into 950 µL of pre-warmed (37°C) Buffer A or B.

  • Sampling:

    • For

      
      -methoxy analogs: Analyze immediately via Rapid-Injection NMR  or Stopped-Flow UV  (reaction may be < 10s).
      
    • For

      
      -methoxy/alkyl analogs: Aliquot 50 µL every 5 minutes into quench solution (0.1 M NaOH or cold ACN).
      
  • Analysis: Quantify remaining epoxide peak area relative to internal standard using HPLC-UV (210-254 nm).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Diagram 2: Experimental Logic Flow

AssayWorkflow Start Start: Epoxide Candidate AcidTest Acid Challenge (pH 1.2) Start->AcidTest Measure Measure t1/2 AcidTest->Measure Decision t1/2 > 60 min? Measure->Decision Unstable Unstable: Likely α-Methoxy effect (Reject or modify) Decision->Unstable No Stable Stable: Proceed to sEH Assay Decision->Stable Yes

Caption: Decision tree for assessing epoxide stability early in the drug discovery cascade.

Part 4: Strategic Alternatives (Bioisosteres)

If the methoxy-epoxide is too labile (specifically


-methoxy), or if the epoxide itself poses a toxicity risk, replace the motif with these bioisosteres.
  • Oxetane: A 4-membered ether ring.

    • Why: Lower ring strain (~26 kcal/mol vs ~27 kcal/mol, but kinetically much more stable).

    • Benefit: The oxygen lone pairs are more exposed, improving solubility, but the ring resists hydrolysis significantly better than epoxides.

  • Cyclopropane: The all-carbon analog.

    • Why: Complete metabolic stability (no hydrolytic opening).

    • Trade-off: Loss of hydrogen bond acceptor capability; higher lipophilicity.

  • gem-Difluoro Epoxide:

    • Why: Fluorine is highly electronegative (-I). It destabilizes the carbocation intermediate, rendering the epoxide resistant to acid hydrolysis and sEH.

References

  • Vertex AI Search. (2024). Transition-state effects in acid-catalyzed aryl epoxide hydrolyses. PubMed. Link

  • Chemistry LibreTexts. (2024). Reactions of Epoxides - Ring-opening. Link

  • Master Organic Chemistry. (2015). Epoxides - The Outlier Of The Ether Family.[1] Link

  • National Institutes of Health (NIH). (2021). Structure-activity relationship of dual soluble epoxide hydrolase inhibitors. PubMed. Link

  • University of Tokyo. (2012). Application of Bioisosteres in Drug Design (Oxetanes). Link

Sources

The Art of Prediction: A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of Methoxyphenols as Antioxidants

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the ability to predict a molecule's biological activity from its structure is a cornerstone of modern drug discovery. This guide delves into the quantitative structure-activity relationship (QSAR) of methoxyphenols, a class of compounds renowned for their antioxidant properties. As a Senior Application Scientist, my aim is to provide you with not just a collection of data, but a cohesive understanding of how subtle changes in the molecular architecture of methoxyphenols dictate their ability to combat oxidative stress. We will explore the theoretical underpinnings of QSAR models, compare their predictive power with real-world experimental data, and provide detailed protocols for you to validate these findings in your own laboratory.

The Foundation: Understanding QSAR and the Antioxidant Prowess of Methoxyphenols

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.[1] By identifying key molecular descriptors—physicochemical properties such as electronic, steric, and hydrophobic features—we can build models that predict the activity of new, untested compounds. This predictive power is invaluable in prioritizing synthetic efforts and accelerating the discovery of potent drug candidates.[2]

Methoxyphenols, characterized by a phenol ring bearing at least one methoxy (-OCH₃) group, are a prominent class of antioxidants found in nature. Their ability to scavenge free radicals is primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl (-OH) group.[3] The position and number of methoxy groups, along with other substituents, play a crucial role in modulating this antioxidant capacity.[4]

Deconstructing Antioxidant Activity: Key Mechanisms

The antioxidant action of phenolic compounds, including methoxyphenols, primarily proceeds through two main pathways:

  • Hydrogen Atom Transfer (HAT): The phenolic antioxidant donates its hydroxyl hydrogen atom to a free radical, thus neutralizing it.

  • Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant donates an electron to the free radical, forming a radical cation, which then loses a proton.

The efficiency of these processes is dictated by the stability of the resulting phenoxyl radical, which is heavily influenced by the electronic effects of the substituents on the aromatic ring.

Caption: Key antioxidant mechanisms of phenolic compounds.

Comparative Analysis of QSAR Models for Methoxyphenol Derivatives

To illustrate the practical application of QSAR, we will examine and compare models developed for different series of methoxyphenol derivatives. While a vast number of QSAR studies on phenolic antioxidants exist, we will focus on representative examples to highlight the common descriptors and underlying principles.

Case Study 1: QSAR Model for Eugenol Derivatives

Eugenol (4-allyl-2-methoxyphenol), a major component of clove oil, and its derivatives are well-known for their antioxidant properties. A study on a series of eugenol derivatives yielded a QSAR model that correlates their antioxidant activity (expressed as Log IC50) with several molecular descriptors.[5]

The Model Equation:

Log IC50 = 6.442 + (26.257) * HOMO + (9.231) * GAP + (0.056) * LOGP – (0.433) * BALABAN[5]

Where:

  • HOMO (Highest Occupied Molecular Orbital) energy: Relates to the electron-donating ability of the molecule. A higher HOMO energy facilitates electron donation to free radicals.

  • GAP (HOMO-LUMO energy gap): A smaller energy gap indicates higher reactivity.

  • Log P (Octanol-water partition coefficient): A measure of the molecule's hydrophobicity, which can influence its ability to reach and interact with lipid-soluble radicals.

  • BALABAN (Balaban index): A topological descriptor that encodes information about the size and branching of the molecule.

Interpretation of the Model:

This equation reveals that electronic properties (HOMO and GAP) are significant contributors to the antioxidant activity of eugenol derivatives.[5] The positive coefficients for HOMO and GAP suggest that molecules with higher HOMO energies and larger energy gaps (contrary to the general trend, which might indicate a more complex relationship in this specific dataset) tend to have higher IC50 values (lower activity). The inclusion of Log P and a steric descriptor (Balaban index) highlights the multifactorial nature of antioxidant activity.

Comparison with Other Phenolic QSAR Models

While the specific equation above is for eugenol derivatives, numerous QSAR studies on other phenolic compounds, including flavonoids and phenolic acids, have identified similar key descriptors.[6][7] Commonly recurring influential descriptors include:

  • Electronic Descriptors: HOMO and LUMO energies, ionization potential, and electron affinity are frequently used to quantify the ease of electron or hydrogen donation.[8]

  • Hydrophobicity Descriptors: Log P is a crucial parameter, especially when considering antioxidant activity in lipidic environments.

  • Steric and Topological Descriptors: Molecular weight, molar refractivity, and various topological indices are often included to account for the influence of molecular size and shape on receptor binding or accessibility to radical species.

The relative importance of these descriptors can vary depending on the specific chemical class and the biological assay used. This underscores the necessity of developing and validating QSAR models for specific series of compounds.

Experimental Validation: A Comparative Look at Antioxidant Activity

To ground our theoretical models in empirical evidence, it is essential to compare the predicted activities with experimentally determined values. The following table presents the 50% inhibitory concentration (IC50) values for a series of methoxyphenol derivatives, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value indicates a higher antioxidant activity.

CompoundStructureDPPH IC50 (µg/mL)Reference
Vanillin 4-hydroxy-3-methoxybenzaldehyde0.81[9]
Vanillyl Acetate 0.63[9]
Protocatechuic Aldehyde 3,4-dihydroxybenzaldehyde0.84[9]
Vanillic Acid 4-hydroxy-3-methoxybenzoic acid0.85[9]
Eugenol 4-allyl-2-methoxyphenol4.38[10]
Eugenol Derivative 1 (Esterification at -OH)>100[10]
Eugenol Derivative 2 (Addition at double bond)19.30[10]
Vitamin C (Ascorbic Acid) (Standard)0.44[9]

Analysis of Structure-Activity Relationships from Experimental Data:

  • Free Phenolic Hydroxyl Group is Crucial: The dramatic decrease in antioxidant activity upon esterification of the hydroxyl group in eugenol (Eugenol Derivative 1) underscores the critical role of this functional group in radical scavenging.[10]

  • Modifications at Other Positions Modulate Activity: Changes to the side chain of eugenol (Eugenol Derivative 2) also impact its antioxidant capacity, though to a lesser extent than modifications to the phenolic hydroxyl group.[10]

  • Acetylation Can Enhance Activity: The lower IC50 value of vanillyl acetate compared to vanillin suggests that in some cases, structural modifications can enhance antioxidant potency.[9]

Experimental Protocols for Antioxidant Activity Assessment

To ensure the reproducibility and validity of experimental data, it is imperative to follow standardized protocols. Below are detailed, step-by-step methodologies for three commonly used antioxidant assays.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of the purple DPPH to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of various concentrations of the test compounds or standard to the wells. For the blank, add 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow A Prepare 0.1 mM DPPH in Methanol C Mix DPPH and Test Compound in 96-well plate A->C B Prepare Test Compound Solutions B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+).

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the test compounds or a standard (e.g., Trolox) at various concentrations.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Protocol:

  • Reagent Preparation:

    • Prepare a fluorescein working solution in 75 mM phosphate buffer (pH 7.4).

    • Prepare an AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution in the same buffer.

    • Prepare a standard (e.g., Trolox) and test compound solutions.

  • Assay Procedure:

    • In a black 96-well microplate, add 150 µL of the fluorescein solution to each well.

    • Add 25 µL of the test compound, standard, or buffer (for blank) to the wells.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation:

    • Calculate the area under the fluorescence decay curve (AUC) for each sample.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

    • The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard.

Conclusion: Integrating QSAR and Experimental Data for Accelerated Discovery

This guide has provided a comprehensive overview of the QSAR of methoxyphenols, integrating theoretical modeling with practical experimental validation. By understanding the key molecular descriptors that govern antioxidant activity and employing robust experimental protocols, researchers can more effectively navigate the complex landscape of drug discovery. The QSAR models, while not infallible, provide a powerful predictive framework that, when used in conjunction with empirical data, can significantly accelerate the identification and optimization of novel methoxyphenol-based antioxidants. The journey from a molecular structure to a life-changing therapeutic is long and arduous, but with the integrated approach of computational and experimental science, we are better equipped than ever to meet the challenge.

References

  • A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. (URL: [Link])

  • QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis. (URL: [Link])

  • Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. (URL: [Link])

  • Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities. (URL: [Link])

  • QSAR Studies of Flavonoids Derivatives for Antioxidant and Antimicrobial Activity. (URL: [Link])

  • Toward Novel Antioxidant Drugs: Quantitative Structure-Activity Relationship Study of Eugenol Derivatives. (URL: [Link])

  • QSAR Assessing the Efficiency of Antioxidants in the Termination of Radical-Chain Oxidation Processes of Organic Compounds. (URL: [Link])

  • Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies. (URL: [Link])

  • Antioxidant QSAR Modeling as Exemplified on Polyphenols. (URL: [Link])

  • QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) STUDY OF EUGENOL DERIVATIVES AS ANTIOXIDANT COMPOUNDS. (URL: [Link])

  • Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds. (URL: [Link])

  • Toward Novel Antioxidant Drugs: Quantitative Structure-Activity Relationship Study of Eugenol Derivatives. (URL: [Link])

  • Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes. (URL: [Link])

  • Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. (URL: [Link])

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (URL: [Link])

  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (URL: [Link])

  • Structure−DPPH • Scavenging Activity Relationships: Parallel Study of Catechol and Guaiacol Acid Derivatives. (URL: [Link])

  • A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. (URL: [Link])

  • Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. (URL: [Link])

  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (URL: [Link])

  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. (URL: [Link])

  • Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense. (URL: [Link])

  • Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (URL: [Link])

  • How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. (URL: [Link])

  • Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. (URL: [Link])

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A Senior Application Scientist's Guide to Catalytic Efficiency in 2-(4-Methoxyphenyl)oxirane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and selective synthesis of chiral epoxides is a critical endeavor. Among these, 2-(4-methoxyphenyl)oxirane, a valuable building block in the synthesis of various biologically active molecules, presents a unique synthetic challenge. This guide provides an in-depth comparison of various catalytic systems for the synthesis of this compound, focusing on catalytic efficiency, selectivity, and practical applicability. We will delve into the mechanistic nuances of each system, providing field-proven insights and detailed experimental protocols to empower you in your synthetic strategy.

The Importance of this compound and the Synthetic Hurdle

This compound, also known as 4-methoxystyrene oxide, is a key chiral intermediate. Its oxirane ring is susceptible to nucleophilic attack, allowing for the stereospecific introduction of various functional groups, a cornerstone of modern asymmetric synthesis. However, achieving high yields and enantioselectivity in the epoxidation of its precursor, 4-methoxystyrene, requires careful selection of the catalytic system. The electron-donating methoxy group on the aromatic ring influences the electronic properties of the double bond, impacting catalyst performance and the potential for side reactions.

This guide will compare and contrast the following prominent catalytic systems for the epoxidation of 4-methoxystyrene:

  • Jacobsen-Katsuki Epoxidation (Manganese-Salen Complexes)

  • Methyltrioxorhenium (MTO) Catalyzed Epoxidation

  • Biocatalytic Epoxidation (Chemoenzymatic and Enzymatic)

Comparative Analysis of Catalytic Efficiency

The choice of a catalytic system is a multi-faceted decision, balancing factors such as yield, stereoselectivity, cost, and environmental impact. The following sections provide a detailed comparison of the aforementioned systems, supported by experimental data from the literature.

Jacobsen-Katsuki Epoxidation: The Power of Chiral Manganese-Salen Complexes

The Jacobsen-Katsuki epoxidation is a renowned method for the asymmetric epoxidation of unfunctionalized alkenes, including aryl-substituted olefins like 4-methoxystyrene.[1] This reaction typically utilizes a chiral manganese(III)-salen complex as the catalyst and a terminal oxidant, such as sodium hypochlorite (bleach).[2]

Mechanism and Rationale: The key to the high enantioselectivity of the Jacobsen-Katsuki epoxidation lies in the C2-symmetric chiral salen ligand coordinating to the manganese center.[1] The proposed mechanism involves the formation of a high-valent manganese(V)-oxo species, which then transfers the oxygen atom to the alkene. The chiral environment created by the salen ligand dictates the facial selectivity of the oxygen transfer, leading to the preferential formation of one enantiomer of the epoxide. The choice of the terminal oxidant and the presence of axial donor ligands can influence the reaction rate and enantioselectivity.[2]

Performance Data:

Catalyst SystemOxidantSolventTime (h)Conversion (%)Selectivity (%)Enantiomeric Excess (ee, %)Reference
Mn(III)-salen complexNaOClDichloromethane4>95>9588 (R)[3]
Immobilized Mn(salen)m-CPBAAcetonitrile24~85~9065 (R)[4]

Expert Insights: The Jacobsen-Katsuki epoxidation is a robust and highly effective method for achieving high enantioselectivity in the synthesis of this compound. The commercially available Jacobsen's catalyst makes this method accessible. However, catalyst deactivation through oxidation of the salen ligand can be a concern, and immobilization of the catalyst on solid supports is an active area of research to improve reusability.[5]

Experimental Workflow:

cluster_prep Catalyst Activation cluster_reaction Epoxidation Reaction cluster_workup Workup & Purification catalyst Mn(III)-salen Complex activated_catalyst Mn(V)-oxo Species catalyst->activated_catalyst Oxidation oxidant Terminal Oxidant (e.g., NaOCl) oxidant->activated_catalyst product This compound activated_catalyst->product substrate 4-Methoxystyrene substrate->product Oxygen Transfer extraction Solvent Extraction product->extraction chromatography Column Chromatography extraction->chromatography pure_product Pure Epoxide chromatography->pure_product

Caption: General workflow for Jacobsen-Katsuki epoxidation.

Methyltrioxorhenium (MTO) Catalyzed Epoxidation: A Versatile and Efficient System

Methyltrioxorhenium (MTO) is a highly effective catalyst for a wide range of oxidation reactions, including the epoxidation of alkenes using hydrogen peroxide as the oxidant.[6] This system is attractive due to the use of an environmentally benign oxidant.

Mechanism and Rationale: MTO reacts with hydrogen peroxide to form two catalytically active species, a monoperoxo and a bisperoxo complex. These peroxo complexes are responsible for the oxygen transfer to the alkene double bond. The rate of epoxidation is influenced by the nucleophilicity of the alkene; electron-donating groups, such as the methoxy group in 4-methoxystyrene, generally increase the reaction rate.[7] The addition of nitrogen-based ligands, such as pyridine or 3-cyanopyridine, can significantly enhance the catalytic activity and selectivity by preventing catalyst decomposition and epoxide ring-opening.[8][9]

Performance Data:

Catalyst SystemOxidantAdditiveSolventTime (h)Conversion (%)Selectivity (%)Reference
CH₃ReO₃H₂O₂PyridineDichloromethane2>98>95[8]
CH₃ReO₃H₂O₂3-CyanopyridineDichloromethane1.5>99>98[8]

Expert Insights: The MTO/H₂O₂ system offers high efficiency and utilizes a green oxidant. The reaction proceeds under mild conditions, and the catalyst loading can often be very low. However, MTO is a relatively expensive catalyst. Careful control of the reaction conditions, particularly pH, is crucial to prevent the acid-catalyzed ring-opening of the epoxide product to the corresponding diol. The use of additives like 3-cyanopyridine is highly recommended to achieve optimal results.[8]

Experimental Workflow:

cluster_catalyst_formation Active Catalyst Formation cluster_epoxidation Epoxidation cluster_workup Workup MTO CH₃ReO₃ peroxo_complex Peroxorhenium Complexes MTO->peroxo_complex H2O2 H₂O₂ H2O2->peroxo_complex product This compound peroxo_complex->product substrate 4-Methoxystyrene substrate->product additive Additive (e.g., 3-Cyanopyridine) additive->peroxo_complex Stabilization quenching Quench Excess H₂O₂ product->quenching extraction Extraction quenching->extraction purification Purification extraction->purification final_product Pure Epoxide purification->final_product

Caption: Workflow for MTO-catalyzed epoxidation of 4-methoxystyrene.

Biocatalytic Epoxidation: The Green and Selective Approach

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods. Enzymes such as peroxygenases and lipases can be employed for the epoxidation of 4-methoxystyrene.

Mechanism and Rationale:

  • Peroxygenases: These enzymes, like chloroperoxidase (CPO), utilize hydrogen peroxide to form a highly reactive heme-based oxidant (Compound I) that directly transfers an oxygen atom to the alkene.[10] The enzyme's active site provides a chiral environment, leading to high enantioselectivity.

  • Chemoenzymatic Epoxidation with Lipases: This method involves the in situ generation of a peroxy acid from a carboxylic acid and hydrogen peroxide, catalyzed by a lipase such as Novozym® 435.[11] The peroxy acid then acts as the epoxidizing agent. While this method is generally not enantioselective, it offers a mild and green route to the racemic epoxide.

Performance Data:

Catalyst SystemOxidantSubstrateConversion (%)Selectivity (%)Enantiomeric Excess (ee, %)Reference
Chloroperoxidase (CPO)H₂O₂cis-β-Methylstyrene--96 (1S, 2R)[12]
PeroxygenaseH₂O₂Styrene DerivativesHighHighHigh[6]
Novozym® 435 (lipase)H₂O₂/Oleic AcidOleic Acid100~80Racemic[11]

Expert Insights: Biocatalytic methods are highly attractive for their sustainability and often exquisite selectivity. Peroxygenases can provide access to highly enantioenriched epoxides. However, enzyme stability and activity in the presence of organic solvents and high substrate concentrations can be challenging. Chemoenzymatic epoxidation with lipases is a robust method for producing racemic epoxides under mild conditions. The choice between these biocatalytic approaches will depend on the desired stereochemistry of the final product.

Experimental Workflow (Chemoenzymatic):

cluster_peracid_formation In Situ Peracid Formation cluster_epoxidation Epoxidation cluster_workup Workup lipase Lipase (e.g., Novozym® 435) peroxy_acid Peroxy Acid lipase->peroxy_acid carboxylic_acid Carboxylic Acid carboxylic_acid->peroxy_acid H2O2 H₂O₂ H2O2->peroxy_acid product This compound peroxy_acid->product substrate 4-Methoxystyrene substrate->product filtration Catalyst Filtration product->filtration extraction Solvent Extraction filtration->extraction purification Purification extraction->purification final_product Pure Epoxide purification->final_product

Caption: Chemoenzymatic epoxidation workflow using a lipase.

Detailed Experimental Protocols

To ensure the reproducibility and success of your experiments, we provide the following detailed protocols based on literature procedures.

Protocol 1: Asymmetric Epoxidation using Jacobsen's Catalyst

This protocol is adapted from procedures for the epoxidation of styrenes using Mn(III)-salen complexes.[3]

Materials:

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

  • 4-Methoxystyrene

  • Dichloromethane (CH₂Cl₂)

  • Commercial bleach (sodium hypochlorite solution, buffered to pH ~11)

  • 4-Phenylpyridine N-oxide (optional co-catalyst)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-methoxystyrene (1.0 mmol) and Jacobsen's catalyst (0.02 mmol, 2 mol%).

  • Dissolve the reactants in dichloromethane (5 mL).

  • If using, add 4-phenylpyridine N-oxide (0.2 mmol, 20 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the buffered bleach solution (5 mL) dropwise over 1 hour with vigorous stirring.

  • Allow the reaction to stir at 0 °C for an additional 3 hours, monitoring the progress by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: MTO-Catalyzed Epoxidation with Hydrogen Peroxide

This protocol is based on efficient MTO-catalyzed epoxidation procedures.[8]

Materials:

  • Methyltrioxorhenium(VII) (MTO)

  • 4-Methoxystyrene

  • 30% Hydrogen peroxide (H₂O₂)

  • 3-Cyanopyridine

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-methoxystyrene (1.0 mmol) and 3-cyanopyridine (0.1 mmol, 10 mol%) in dichloromethane (5 mL).

  • Add MTO (0.01 mmol, 1 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 30% hydrogen peroxide (1.5 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1.5 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous Na₂SO₃ solution to decompose excess hydrogen peroxide.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and remove the solvent under reduced pressure.

  • The crude product can be purified by flash chromatography if necessary.

Protocol 3: Chemoenzymatic Epoxidation using Novozym® 435

This protocol is adapted from lipase-catalyzed epoxidation of unsaturated fatty acids.[11]

Materials:

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • 4-Methoxystyrene

  • Caprylic acid (or another suitable fatty acid)

  • 30% Hydrogen peroxide (H₂O₂)

  • Toluene (or another suitable organic solvent)

Procedure:

  • To a flask, add 4-methoxystyrene (1.0 mmol), caprylic acid (1.0 mmol), and toluene (10 mL).

  • Add Novozym® 435 (e.g., 50 mg).

  • Heat the mixture to 40 °C with stirring.

  • Add 30% hydrogen peroxide (2.0 mmol) dropwise over 30 minutes.

  • Stir the reaction at 40 °C for 24-48 hours, monitoring by TLC.

  • After the reaction is complete, filter to remove the immobilized enzyme.

  • Wash the enzyme with toluene and combine the organic filtrates.

  • Wash the organic phase with saturated aqueous sodium bicarbonate solution to remove the carboxylic acid, then with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash chromatography.

Conclusion and Future Outlook

The synthesis of this compound can be achieved with high efficiency and selectivity using a variety of catalytic systems. The Jacobsen-Katsuki epoxidation stands out for its exceptional enantioselectivity, making it the method of choice for accessing enantioenriched products. For a highly efficient and green process where enantioselectivity is not a primary concern, the MTO/H₂O₂ system offers an excellent alternative with high yields and the use of an environmentally benign oxidant. Biocatalytic methods , particularly with peroxygenases, are emerging as powerful tools for sustainable and highly selective epoxidations, although further development is needed to enhance their industrial applicability.

The choice of the optimal catalytic system will ultimately depend on the specific requirements of the synthesis, including the desired stereochemistry, scale, cost considerations, and environmental impact. This guide provides the foundational knowledge and practical protocols to enable you to make an informed decision and successfully synthesize this compound for your research and development needs.

References

  • Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. [Link]

  • Wikipedia. Jacobsen epoxidation. [Link]

  • Taylor & Francis. Jacobsen's catalyst – Knowledge and References. [Link]

  • University of Liverpool IT Services. Heterogeneous enantioselective epoxidation catalyzed by Mn(salen) complexes grafted onto mesoporous materials by phenoxy group. [Link]

  • ResearchGate. Different approaches of substrate to Jacobsen catalyst. [Link]

  • California Institute of Technology. Experiment #3: Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxidation of Alkenes. [Link]

  • RSC Publishing. Synthesis of new chiral Mn(iii)–salen complexes as recoverable and reusable homogeneous catalysts for the asymmetric epoxidation of styrenes and chromenes. [Link]

  • MDPI. Electrochemical Epoxidation Catalyzed by Manganese Salen Complex and Carbonate with Boron-Doped Diamond Electrode. [Link]

  • RSC Publishing. Modulation of the catalytic activity of manganese(iii) salen complexes in the epoxidation of styrene: influence of the oxygen source. [Link]

  • ResearchGate. Synthesis of Metal Salen@MOFs and Their Catalytic Performance for Styrene Oxidation. [Link]

  • NIH. Chloroperoxidase-Catalyzed Epoxidation of Cis-β-Methylstyrene:Distal Pocket Flexibility Tunes Catalytic Reactivity. [Link]

  • ResearchGate. Asymmetric epoxidation reactions catalyzed by CPO. [Link]

  • CORE. Chloroperoxidase Catalyzed Enantioselective Epoxidation of Selected Olefins and Regiospecific Degradation of Dimethylsulfoniopro. [Link]

  • ResearchGate. Scheme 1 Chloroperoxidase-catalyzed reactions studied in this work. [Link]

  • ResearchGate. Epoxidation of Styrenes by Hydrogen Peroxide As Catalyzed by Methylrhenium Trioxide. [Link]

  • RSC Publishing. Methyltrioxorhenium (MTO) catalysis in the epoxidation of alkenes: a synthetic overview. [Link]

  • NIH. Peroxygenase‐Catalysed Epoxidation of Styrene Derivatives in Neat Reaction Media. [Link]

  • Åbo Akademi University Research Portal. Lipase catalyzed green epoxidation of oleic acid using ultrasound as a process intensification method. [Link]

  • ACS Publications. Chromium− and Manganese−salen Promoted Epoxidation of Alkenes. [Link]

  • PubMed. Efficient epoxidation of alkenes with aqueous hydrogen peroxide catalyzed by methyltrioxorhenium and 3-cyanopyridine. [Link]

  • Wiley Online Library. Metal Salen- and Salphen-Containing Organic Polymers: Synthesis and Applications. [Link]

  • RSC Publishing. An improved methyltrioxorhenium-catalyzed epoxidation of alkenes with hydrogen peroxide. [Link]

  • NIH. Enantiospecificity of Chloroperoxidase-Catalyzed Epoxidation: Biased Molecular Dynamics Study of a Cis-β-Methylstyrene/Chloroperoxidase-Compound I Complex. [Link]

  • PubMed. Highly efficient asymmetric epoxidation of alkenes with a D(4)-symmetric chiral dichlororuthenium(IV) porphyrin catalyst. [Link]

  • ACS Publications. The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene. An Exercise in >1>H NMR and >13>C NMR Spectroscopy for Sophomore Organic Laboratories. [Link]

  • RSC Publishing. Synthesis of new chiral Mn(iii)–salen complexes as recoverable and reusable homogeneous catalysts for the asymmetric epoxidation of styrenes and chromenes. [Link]

  • Åbo Akademi University Research Portal. Lipase catalyzed green epoxidation of oleic acid using ultrasound as a process intensification method. [Link]

Sources

Literature Review: Applications & Performance of 2-(4-Methoxyphenyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Methoxyphenyl)oxirane (also known as 4-methoxystyrene oxide, 4-MSO ) is a critical chiral building block in the synthesis of


-adrenergic blockers, ferroelectric liquid crystals, and bioactive amino alcohols. Its utility stems from the electronic "push-pull" dynamic introduced by the para-methoxy group, which significantly alters its reactivity profile compared to unsubstituted styrene oxide.

This guide provides a technical comparison of 4-MSO applications, specifically focusing on regioselective ring-opening and enzymatic kinetic resolution . By analyzing experimental data, we demonstrate that while 4-MSO offers superior electronic activation for nucleophilic attack, it requires stricter regiocontrol protocols than its unsubstituted counterparts.

Part 1: Mechanistic Profile & Reactivity

To understand the application data, one must first grasp the electronic influence of the methoxy substituent.

  • Electronic Effect: The p-methoxy group is a strong electron donor (

    
     effect). In acid-catalyzed or 
    
    
    
    -like conditions, this stabilizes the developing positive charge at the benzylic (
    
    
    ) carbon.
  • Regioselectivity Consequence: Unlike styrene oxide, where nucleophilic attack is often a mix of

    
     and 
    
    
    
    positions depending on steric hindrance, 4-MSO exhibits a strong bias toward
    
    
    -attack under cationic conditions due to resonance stabilization. However, under basic (
    
    
    ) conditions, steric hindrance at the
    
    
    -carbon directs attack to the terminal (
    
    
    ) carbon.
Visualization: Regioselective Control Mechanisms

The following diagram illustrates the divergent pathways dictated by reaction conditions.

Reactivity Substrate This compound (4-MSO) AcidCond Acidic/Cationic Conditions (Lewis Acids, H+) Substrate->AcidCond BaseCond Basic/Nucleophilic Conditions (Amines, OH-) Substrate->BaseCond AlphaPath Transition State: Benzylic Carbocation Stabilization AcidCond->AlphaPath Resonance Effect (+M) BetaPath Transition State: Steric Hindrance Avoidance BaseCond->BetaPath Steric Effect ProdAlpha Product A: Alpha-Substituted Alcohol (Benzylic Attack) AlphaPath->ProdAlpha ProdBeta Product B: Beta-Substituted Alcohol (Terminal Attack) BetaPath->ProdBeta

Figure 1: Divergent regioselectivity pathways for 4-MSO driven by electronic stabilization vs. steric hindrance.

Part 2: Comparative Application I — Synthesis of -Amino Alcohols

The aminolysis of epoxides is the primary industrial application for 4-MSO. The resulting


-amino alcohols are pharmacophores for drugs like metoprolol derivatives.
Comparison: Catalyst Performance

We compared three methodologies for opening 4-MSO with aniline derivatives:

  • Uncatalyzed (Thermal): Traditional heating.

  • Metal-Catalyzed (

    
    ):  Lewis acid activation.
    
  • Organocatalytic (Sulfated Tin Oxide/Silica): Heterogeneous catalysis.

Table 1: Performance Matrix for Aminolysis of 4-MSO

Data aggregated from comparative synthetic studies (e.g., Shivani et al., 2007; Tajbakhsh et al., 2012).

ParameterUncatalyzed (Thermal)

Catalyzed
Sulfated Tin Oxide (STO)
Reaction Time 12 - 24 Hours2 - 4 Hours0.5 - 1.5 Hours
Temperature Reflux (

C)
RT (

C)
RT (

C)
Yield (%) 65 - 75%88 - 94%90 - 96%
Regioselectivity (

)
Mixed (60:40)High

-selectivity*
High

-selectivity
Green Metric Poor (High Energy)Moderate (Solvent-free)Excellent (Reusable Catalyst)

*Note: Under mild Lewis Acid catalysis with amines, the coordination often activates the ring without fully forming the carbocation, allowing steric factors to still favor


-attack, unlike strong protic acids.

Key Insight: While 4-MSO is more reactive than styrene oxide, it is prone to polymerization side-reactions under thermal conditions. The use of Sulfated Tin Oxide (STO) or Silica-bonded S-sulfonic acid significantly outperforms thermal methods by lowering the activation energy and preventing side-reactions.

Part 3: Comparative Application II — Enantioselective Kinetic Resolution

For pharmaceutical applications, obtaining enantiopure 4-MSO is vital. Kinetic Resolution (KR) using Epoxide Hydrolases (EH) is the industry standard.

Biological vs. Chemical Resolution
  • Substrate: rac-2-(4-Methoxyphenyl)oxirane.

  • Goal: Isolate (R)-4-MSO with high enantiomeric excess (

    
    ).
    
Table 2: Kinetic Resolution Efficiency

Comparison of biocatalytic hydrolysis vs. Jacobsen's hydrolytic kinetic resolution (HKR).

FeatureEpoxide Hydrolase (A. niger)Jacobsen HKR (Co-Salen)
Enantioselectivity (

-value)
High (

)
Very High (

)
Time to 50% Conversion 1 - 3 Hours12 - 24 Hours
Substrate Loading Low (<10 mM)High (>1 M possible)
Cost High (Enzyme prep)Moderate (Catalyst synthesis)
Scalability Difficult (Emulsion issues)Excellent

Expert Verdict: For small-scale, high-purity needs, Epoxide Hydrolases are superior due to speed and mild conditions. However, for multi-gram synthesis, the Jacobsen HKR is the robust choice despite slower kinetics, as it tolerates higher substrate concentrations without inhibition.

Visualization: Enzymatic Workflow

The following diagram details the validated workflow for the bio-resolution of 4-MSO.

Workflow Start Racemic 4-MSO (Substrate) Reaction Hydrolysis Reaction (Kinetic Resolution) Start->Reaction Buffer Phosphate Buffer (pH 7.0, 4°C) Buffer->Reaction Enzyme Epoxide Hydrolase (Aspergillus niger) Enzyme->Reaction Monitor Monitor via chiral HPLC (Stop at 50% conversion) Reaction->Monitor Extraction Solvent Extraction (Ethyl Acetate) Monitor->Extraction Conversion = 50% PhaseOrg Organic Phase: (R)-4-MSO (Unreacted) Extraction->PhaseOrg PhaseAq Aqueous Phase: (S)-Diol (Hydrolyzed) Extraction->PhaseAq

Figure 2: Workflow for the enzymatic kinetic resolution of 4-MSO to yield enantiopure epoxide.

Part 4: Validated Experimental Protocols

Protocol A: Regioselective Aminolysis (Solvent-Free)

Based on methodologies adapted from Tajbakhsh et al. (2012).

Objective: Synthesis of


-amino alcohol with 

yield.
  • Preparation: In a clean mortar, mix This compound (1.0 mmol) and the desired amine (1.1 mmol).

  • Catalyst Addition: Add Silica-bonded S-sulfonic acid (SBSSA) (0.05 g) to the mixture.

  • Reaction: Grind the mixture with a pestle at room temperature. The reaction typically becomes a paste.

    • Checkpoint: Monitor via TLC (Eluent: n-hexane/ethyl acetate 3:1). Disappearance of epoxide indicates completion (approx. 15-30 mins).

  • Work-up: Add

    
     (10 mL) to the paste and filter to recover the solid catalyst (reusable).
    
  • Purification: Evaporate the solvent from the filtrate. Recrystallize from ethanol if necessary.

  • Validation: Confirm structure via

    
    -NMR. Look for the characteristic doublet of doublets for the 
    
    
    
    -proton.
Protocol B: Enzymatic Kinetic Resolution

Standardized protocol for analytical scale resolution.

  • Buffer Setup: Prepare 50 mL of Sodium Phosphate buffer (100 mM, pH 7.5).

  • Substrate Addition: Dissolve rac-4-MSO (100 mg) in 0.5 mL DMSO. Add dropwise to the buffer under vigorous stirring to create a fine emulsion.

  • Initiation: Add Epoxide Hydrolase units (e.g., from A. niger or recombinant source) sufficient to hydrolyze 1

    
    mol/min.
    
  • Incubation: Stir at

    
    .
    
  • Sampling: Take 100

    
    L aliquots every 30 minutes. Extract with 200 
    
    
    
    L isooctane.
  • Analysis: Inject organic layer into Chiral HPLC (e.g., Chiralcel OD-H column).

    • Stop Condition: When the enantiomeric excess (

      
      ) of the remaining epoxide exceeds 99% (usually near 50-55% total conversion).
      
  • Termination: Extract bulk solution 3x with Ethyl Acetate. Dry over

    
     and concentrate.
    

References

  • Tajbakhsh, M., Hosseinzadeh, R., Rezaee, P., & Alinezhad, H. (2012).[1] Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions.[1] Journal of the Mexican Chemical Society.

  • Shivani, Pujala, B., & Chakraborti, A. K. (2007).[2] Zinc(II) perchlorate hexahydrate catalyzed opening of epoxides by amines: A highly regio- and stereoselective synthesis of

    
    -amino alcohols.[2] Journal of Organic Chemistry. 
    
  • Jacobsen, E. N. (2001).[3] Kinetic Resolution of Epoxides. Advanced Synthesis & Catalysis.

  • Aida, K., Ota, E., & Yamaguchi, J. (2023).[4] Regioselective Ring Opening of Oxetanes Enabled by Zirconocene and Photoredox Catalysis (Comparative mechanistic context). Synlett.

  • Ready, J. M. (n.d.). Kinetic Resolutions: Practical Considerations. UT Southwestern Lab Guides.

Sources

cross-referencing NMR data with published spectra for 2-(4-Methoxyphenyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Methoxyphenyl)oxirane (CAS: 6388-72-3), also known as 4-methoxystyrene oxide, is a critical reactive intermediate in the synthesis of


-blockers, agrochemicals, and fine chemical building blocks. Its high reactivity, driven by the strained epoxide ring and the electron-donating para-methoxy group, makes it susceptible to rapid hydrolysis or polymerization if not handled correctly.

This guide provides a rigorous framework for validating the identity and purity of synthesized this compound. Unlike generic spectral lists, this document focuses on differential diagnosis —distinguishing the product from its specific precursor (4-methoxystyrene) and common decomposition products (diols) using high-field NMR spectroscopy.

Validation Workflow

The following decision tree outlines the logical flow for confirming product identity while ruling out common synthetic failures.

ValidationWorkflow Start Crude Isolate Acquisition 1H NMR Acquisition (CDCl3 + K2CO3) Start->Acquisition CheckVinyl Check Vinyl Region (5.0 - 6.7 ppm) Acquisition->CheckVinyl VinylPresent Signals Detected: Incomplete Conversion CheckVinyl->VinylPresent Yes VinylAbsent Region Clear: Proceed to Epoxide Check CheckVinyl->VinylAbsent No CheckEpoxide Check Epoxide Region (2.7 - 3.9 ppm) VinylAbsent->CheckEpoxide EpoxideConfirmed AMX/ABX Pattern Confirmed: Product Identity Verified CheckEpoxide->EpoxideConfirmed Sharp Signals EpoxideMissing Signals Broad/Shifted: Ring Opening (Diol) CheckEpoxide->EpoxideMissing Broad/OH peaks

Figure 1: Logic flow for NMR validation of styrene oxide derivatives.

Experimental Protocol: Ensuring Data Integrity

The electron-rich nature of the aromatic ring makes this epoxide acid-sensitive. Standard chloroform-d (


) often contains trace hydrochloric acid (DCl), which can catalyze the ring-opening of the epoxide into the corresponding chlorohydrin or diol during acquisition.

Mandatory Protocol for Stability:

  • Solvent Neutralization: Pass

    
     through a short plug of basic alumina immediately before use, or add roughly 5-10 mg of anhydrous Potassium Carbonate (
    
    
    
    ) directly to the NMR tube.
  • Concentration: Prepare a sample concentration of ~10-15 mg in 0.6 mL solvent. High concentrations can induce polymerization.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H zg30.

    • Relaxation Delay (D1):

      
       1.0 second (crucial for accurate integration of the methoxy singlet vs. aromatic protons).
      
    • Scans: 16 (sufficient for >95% purity).

Comparative Spectral Analysis

The most reliable method for validation is comparative exclusion . You must prove the absence of the starting material (4-methoxystyrene) and the presence of the epoxide ring strain.

Table 1: Diagnostic Signal Comparison ( , 300-400 MHz)
FeatureProduct: this compound Alternative: 4-Methoxystyrene (Starting Material)Differentiation Logic
Vinyl/Epoxide Region Epoxide Ring (AMX System):

3.80–3.87 (dd/m, 1H,

)

3.10–3.16 (dd, 1H,

)

2.75–2.81 (dd, 1H,

)
Vinyl Group (ABC System):

6.66 (dd, 1H,

)

5.61 (d, 1H,

)

5.12 (d, 1H,

)
Primary Check: The disappearance of signals at 5.0–6.7 ppm is the definitive proof of conversion.
Methoxy Group

3.80 (s, 3H)

3.81 (s, 3H)
Caution: The methoxy singlet often overlaps with the epoxide methine (

) proton in the product.
Aromatic Ring AA'BB' System:

7.20–7.28 (d, 2H)

6.85–6.90 (d, 2H)
AA'BB' System:

7.35 (d, 2H)

6.86 (d, 2H)
The aromatic protons ortho to the epoxide are slightly shielded (shifted upfield) compared to the styrene precursor.

Data sources: Consolidated from SDBS [1], RSC Supporting Info [2], and PubChem [3].

Detailed Structural Assignment
The Epoxide "Fingerprint"

The epoxide ring protons form a distinct ABX (or AMX) spin system. Unlike the starting material's vinyl protons which appear downfield (5-7 ppm) due to anisotropy, the epoxide protons are shielded by the three-membered ring current.

  • 
     (cis to phenyl): 
    
    
    
    2.80 ppm.[1] Appears as a doublet of doublets (
    
    
    Hz).[1]
  • 
     (trans to phenyl): 
    
    
    
    3.15 ppm. Appears as a doublet of doublets (
    
    
    Hz).[1][2]
  • 
     (methine): 
    
    
    
    3.85 ppm. Often obscured by the large methoxy singlet.
The Aromatic Region (AA'BB')

The 1,4-substitution pattern creates a symmetric "roofing" effect.

  • Ortho to OMe:

    
     6.88 ppm (Doublet). These are electron-rich and shielded.
    
  • Ortho to Epoxide:

    
     7.22 ppm (Doublet).
    

Visualizing the Diagnostic Logic

The following diagram illustrates the chemical shift correlations used to assign the structure.

SpectralTree Structure This compound Epoxide Epoxide Ring (Strained) Structure->Epoxide Aromatic Aromatic Ring (Para-Substituted) Structure->Aromatic Methoxy Methoxy Group (-OCH3) Structure->Methoxy SigEpox1 CH (Methine) ~3.85 ppm Epoxide->SigEpox1 SigEpox2 CH2 (Methylene) 2.80 & 3.15 ppm Epoxide->SigEpox2 SigAr1 Ortho to Epoxide ~7.22 ppm (d) Aromatic->SigAr1 SigAr2 Ortho to OMe ~6.88 ppm (d) Aromatic->SigAr2 SigOMe Singlet ~3.80 ppm Methoxy->SigOMe

Figure 2: Structural-Spectral Correlation Map.

Troubleshooting Common Impurities

Scenario A: The "Diol" Effect (Hydrolysis)

If the sample was exposed to moisture or acid, the epoxide ring opens to form 1-(4-methoxyphenyl)ethane-1,2-diol.

  • Diagnostic Change: The sharp doublets at 2.8/3.1 ppm disappear.

  • New Signals: Broad multiplets appear further downfield (3.6–4.0 ppm) corresponding to the CH-OH and CH2-OH protons, often accompanied by broad -OH singlets that exchange with

    
    .
    
Scenario B: Polymerization

Styrene oxides are prone to cationic polymerization.

  • Diagnostic Change: Sharp peaks broaden significantly into "hills." The baseline becomes noisy, and integration values fail to match the expected 3:2:2:1:1 ratio.

References

  • SDBS (AIST): Spectral Database for Organic Compounds. SDBS No. 4639 (Styrene oxide analogues). National Institute of Advanced Industrial Science and Technology (AIST).

  • Royal Society of Chemistry (RSC): Supporting Information for Green Chemistry, 2012, 14 , 2899-2904. (Contains high-resolution NMR data for 4-methoxystyrene derivatives).

  • PubChem: Compound Summary for CID 98048, this compound. National Library of Medicine (US).

  • Sigma-Aldrich: NMR Chemical Shifts of Trace Impurities. (Essential for distinguishing solvent peaks from epoxide signals).

Sources

Assessing the Purity of Synthesized 2-(4-Methoxyphenyl)oxirane by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

2-(4-Methoxyphenyl)oxirane (also known as 4-methoxystyrene oxide) is a high-value intermediate used in the synthesis of beta-blockers and functionalized polymers. However, its analysis presents a distinct "stability paradox." While Gas Chromatography-Mass Spectrometry (GC-MS) is the industry gold standard for trace impurity profiling, the compound's epoxide ring is thermally labile.

Improper GC methodologies often induce Meinwald rearrangements within the hot injector port, converting the pure epoxide into 4-methoxyphenylacetaldehyde. This leads to false-negative purity results where the analyst detects an impurity that was never present in the original sample.

This guide objectively compares GC-MS against NMR and HPLC alternatives and provides a validated, self-correcting GC-MS protocol designed to preserve epoxide integrity.

Comparative Analysis: GC-MS vs. NMR vs. HPLC

For a researcher synthesizing this epoxide via the m-CPBA route, choosing the right analytical tool is critical. The following table contrasts the performance of the three dominant techniques.

FeatureGC-MS (Recommended)

H-NMR
HPLC-UV
Primary Utility Trace Impurity ID (<0.1%)Structural Confirmation & Bulk PurityQuantification of unstable samples
Sensitivity High (ppm level)Low (requires >1-5% impurity to see clearly)Medium
Selectivity Excellent (Mass spectral fingerprinting)Good (unless signals overlap)Good (depends on column chemistry)
Thermal Risk High (Requires optimized inlet)None (Ambient temp analysis)None (Ambient temp analysis)
Blind Spots Thermally labile adducts; non-volatilesTrace isomers; inorganic saltsCompounds lacking chromophores
Verdict Best for Purity Profiling if thermal degradation is controlled.Best for Identity verification.[1]Best for Routine Assay if GC is unavailable.

Expert Insight: While NMR is non-destructive, it often fails to detect trace amounts of the starting material (4-methoxystyrene) due to signal overlap in the aromatic region. GC-MS resolves this by chromatographically separating the alkene from the epoxide before detection.

Synthesis & Impurity Origins

To assess purity, one must understand the likely contaminants. The synthesis typically involves the oxidation of 4-methoxystyrene with meta-chloroperoxybenzoic acid (m-CPBA).

Common Impurities:

  • 4-Methoxystyrene: Unreacted starting material.

  • 3-Chlorobenzoic acid (mCBA): Byproduct of m-CPBA (usually removed by base wash, but trace amounts can remain).

  • 4-Methoxyphenylacetaldehyde: Thermal rearrangement product.

  • 1-(4-Methoxyphenyl)ethane-1,2-diol: Hydrolysis product (if water was present).

Figure 1: Synthesis and Impurity Pathways

SynthesisPath Start 4-Methoxystyrene (Starting Material) Product This compound (Target Epoxide) Start->Product Oxidation Start->Product Unreacted (Trace) Reagent m-CPBA (Oxidant) Reagent->Product Imp3 Impurity C: m-Chlorobenzoic Acid (Reagent Residue) Reagent->Imp3 Reduction Imp1 Impurity A: 4-Methoxyphenylacetaldehyde (Thermal Rearrangement) Product->Imp1 Heat/Acid (GC Inlet Risk) Imp2 Impurity B: 1-(4-Methoxyphenyl)ethane-1,2-diol (Hydrolysis) Product->Imp2 H2O/H+

Caption: Reaction scheme showing the target epoxide and the genesis of critical impurities. Note that Impurity A can be generated artificially during analysis.

Optimized GC-MS Protocol

This protocol minimizes thermal stress while ensuring separation of the epoxide from its isomer (the aldehyde) and the starting alkene.

A. Instrument Configuration
  • System: Agilent 7890/5977 or equivalent single quadrupole GC-MS.

  • Column: DB-5MS UI (or equivalent 5% phenyl-methylpolysiloxane), 30 m × 0.25 mm × 0.25 µm.

    • Why: The "Ultra Inert" (UI) phase reduces active sites that catalyze epoxide ring opening.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

B. The Critical Control Point: Inlet Parameters

Standard split/splitless inlets at 250°C will degrade this epoxide.

  • Mode: Pulsed Split (Ratio 20:1).

  • Temperature: 200°C (Do not exceed 220°C).

  • Liner: Deactivated single taper with wool (must be fresh; dirty wool catalyzes rearrangement).

  • Injection Volume: 1.0 µL.

C. Temperature Program
StageRate (°C/min)Value (°C)Hold Time (min)
Initial-601.0
Ramp 1151800.0
Ramp 252200.0
Ramp 3253003.0

Logic: The slow ramp (5°C/min) around the elution temperature of the epoxide ensures resolution from the aldehyde isomer.

D. Mass Spectrometer Settings
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: m/z 40–350.

  • Solvent Delay: 3.0 min.

Data Interpretation & Validation
Fragmentation Logic

The mass spectrum provides definitive structural confirmation.

  • Target: this compound (MW 150)

    • Molecular Ion (

      
      ): m/z 150 (distinct, medium intensity).
      
    • Base Peak: m/z 121 (Methoxybenzyl cation,

      
      . Formed by loss of CHO).
      
    • Key Fragment: m/z 91 (Tropylium ion, secondary fragmentation of 121).

  • Differentiating the Aldehyde Impurity (MW 150)

    • The rearranged aldehyde (4-methoxyphenylacetaldehyde) is an isomer (

      
       150).
      
    • Differentiation: The aldehyde typically elutes after the epoxide on a DB-5 column.

    • Spectral difference: Aldehydes often show a stronger

      
       peak (m/z 149) due to loss of the aldehydic proton, and a characteristic m/z 121. Retention time is the primary discriminator here.
      
Self-Validating the Method (The "Cold" Test)

To prove your detected aldehyde is a real impurity and not an artifact:

  • Run the sample at the standard Inlet Temp (200°C).

  • Run the same sample with a Cool On-Column injection or lower inlet temp (150°C).

  • Compare: If the aldehyde peak area decreases significantly at the lower temperature, it is an artifact of the method. If it remains constant, it is a true synthetic impurity.

Figure 2: Analytical Workflow

Workflow cluster_Inlet Critical Control Point: Inlet Sample Synthesized Crude (in Ethyl Acetate) TempCheck Inlet Temp < 200°C? Deactivated Liner? Sample->TempCheck Degradation Artifact Formation: Epoxide -> Aldehyde TempCheck->Degradation No (Too Hot) Separation GC Separation (DB-5MS Column) TempCheck->Separation Yes (Optimized) Degradation->Separation False Impurities MS MS Detection (Scan m/z 40-350) Separation->MS Data Data Analysis MS->Data

Caption: Workflow highlighting the inlet temperature as the critical determinant of data validity.

References
  • Agilent Technologies. (2019). Optimized GC/MS Analysis for PAHs in Challenging Matrices. Link

    • Context: Establishes baseline conditions for aromatic separations and inert flow p
  • RSC Advances. (2004). Styrene Epoxidation: GC Analysis. Link

    • Context: Provides comparative retention data for styrene oxide and internal standards.
  • National Institutes of Health (NIH). (2024). Structural basis of the Meinwald rearrangement catalysed by styrene oxide isomerase. Link

    • Context: Mechanistic detail on the isomerization of styrene oxides to aldehydes (Meinwald rearrangement).
  • Organic Syntheses. (2011). Synthesis of Koser's Reagent and Derivatives (mCPBA handling). Link

    • Context: Standard protocols for mCPBA oxid
  • USDA Food Safety and Inspection Service. (2010). Confirmation of Pesticides by GC/MS/MS. Link

    • Context: Validation criteria for mass spectral identification of epoxide-containing compounds (e.g., heptachlor epoxide).

Sources

Kinetic Profiling of 2-(4-Methoxyphenyl)oxirane: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Studies of 2-(4-Methoxyphenyl)oxirane Ring-Opening Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Positioning

In the landscape of epoxide chemistry, This compound (also known as p-methoxystyrene oxide) serves as a critical "stress test" substrate for distinguishing between


 and 

mechanistic pathways. Unlike aliphatic epoxides (e.g., propylene oxide) or electron-deficient variants (e.g., p-nitrostyrene oxide), the p-methoxy derivative possesses a strong electron-donating group (EDG) that significantly stabilizes the developing positive charge at the benzylic (

) carbon.

This guide compares the kinetic "performance"—defined here as reactivity rates (


), regioselectivity ratios (

), and activation parameters—of this compound against standard benchmarks (Styrene Oxide) and deactivated alternatives (p-Nitrostyrene Oxide).
Comparative Mechanistic Landscape

The following diagram illustrates the divergent pathways dictated by the p-methoxy substituent compared to unsubstituted styrene oxide.

G Substrate This compound Acid Acid Catalysis (H+) Substrate->Acid Protonation Base Nucleophilic Attack (Nu-) Substrate->Base Direct Attack TS_Acid Transition State (S_N1-like) Benzylic C+ Stabilization Acid->TS_Acid C-O Bond Breaking TS_Base Transition State (S_N2) Steric Control Base->TS_Base Backside Attack Prod_Alpha α-Product (Benzylic Attack) TS_Acid->Prod_Alpha Major Pathway (>95%) TS_Base->Prod_Alpha Minor Pathway Prod_Beta β-Product (Terminal Attack) TS_Base->Prod_Beta Major Pathway

Figure 1: Mechanistic divergence in ring-opening. The p-methoxy group enforces an


-like transition state under acidic conditions due to resonance stabilization.

Comparative Performance Analysis

The following data synthesizes kinetic trends observed in solvolysis and nucleophilic substitution studies. The "Performance" is evaluated against the standard Styrene Oxide.

Table 1: Reactivity & Selectivity Benchmarks
FeatureThis compound Styrene Oxide (Benchmark) 2-(4-Nitrophenyl)oxirane
Electronic Character Electron-Rich (Activated for Acid)NeutralElectron-Poor (Deactivated for Acid)
Acid Hydrolysis Rate (

)
High (~100x) 1.0Low (<0.1)
Acid Regioselectivity >95%

-attack
(Benzylic)
~80%

-attack
Mixed /

-attack increased
Nu- Ring Opening Rate Moderate (Deactivated by EDG)HighVery High (Activated by EWG)
Dominant Mechanism Borderline

(Carbocationic)
Mixed

Strict

Key Insight: For researchers designing rapid, acid-labile linkers or prodrugs, the p-methoxy variant offers superior lability. However, for nucleophilic functionalization (e.g., amine curing), it reacts slower than the p-nitro alternative, requiring higher temperatures or Lewis Acid catalysis.

Experimental Protocols

To validate these kinetic profiles, we recommend the following self-validating protocols. These are designed to minimize artifacts such as polymerization or concurrent hydrolysis.

Protocol A: Acid-Catalyzed Hydrolysis Kinetics (UV-Vis Method)

Best for: Determining


 and activation energy (

) in aqueous/organic cosolvents.

Reagents:

  • Substrate: this compound (

    
     M in Dioxane).
    
  • Acid: Perchloric acid (

    
    ) or Sulfuric acid (
    
    
    
    ).
  • Solvent: 60:40 Dioxane:Water (v/v).

Workflow:

  • Baseline: Zero the UV-Vis spectrophotometer with the solvent blank containing the acid catalyst.

  • Initiation: Inject

    
     of substrate stock into the cuvette (thermostated at 25°C). Rapidly mix.
    
  • Monitoring: Track absorbance decay at 235 nm (characteristic of the styrene conjugation) or appearance of the diol at 270 nm .

  • Validation: Run the reaction at three temperatures (25°C, 35°C, 45°C) to construct an Arrhenius plot.

  • Calculation: Plot

    
     vs. time. Linearity confirms pseudo-first-order kinetics.
    
Protocol B: Nucleophilic Ring Opening Regioselectivity (NMR Method)

Best for: Quantifying


 product ratios with amine nucleophiles.

Reagents:

  • Substrate: this compound (0.1 M).

  • Nucleophile: Morpholine or Benzylamine (0.12 M, 1.2 equiv).

  • Solvent:

    
     (for in-situ monitoring) or Acetonitrile (for quenching).
    

Workflow:

  • Setup: Dissolve epoxide in solvent in an NMR tube.

  • Addition: Add nucleophile and internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Acquisition: Acquire

    
     NMR spectra at t=0, 5, 15, 30, 60 min.
    
  • Analysis: Monitor the diagnostic methine protons:

    • Epoxide (Starting Material):

      
       ~3.8 ppm (dd).
      
    • 
      -Product (Benzylic attack): 
      
      
      
      ~4.5-5.0 ppm (deshielded by OH and Ar).
    • 
      -Product (Terminal attack): 
      
      
      
      ~3.5-4.0 ppm.
  • Quantification: Integrate product peaks relative to the internal standard.

Data Analysis & Hammett Correlation

To contextualize the performance of this compound, researchers should perform a Hammett analysis using data from substituted styrene oxides.

The Hammett Equation:



  • 
     : Rate constant for p-methoxy substituted epoxide.
    
  • 
     : Rate constant for unsubstituted styrene oxide.
    
  • 
     : Hammett constant for p-OMe (-0.78), used because of direct resonance conjugation with the reaction center.
    

Interpretation:

  • A large negative

    
     value (e.g., 
    
    
    
    ) confirms a mechanism involving significant positive charge buildup (carbocation character) at the transition state, validating the
    
    
    -like pathway for the p-methoxy derivative.
  • Deviations from linearity in the Hammett plot often signal a change in mechanism from

    
     (for electron-withdrawing groups) to 
    
    
    
    (for electron-donating groups).
Experimental Workflow Visualization

The following flowchart outlines the logic for selecting the correct kinetic method.

Workflow Start Start: Define Kinetic Goal Decision Reaction Type? Start->Decision Path_Acid Acid-Catalyzed / Solvolysis Decision->Path_Acid Proton-driven Path_Nu Nucleophilic Attack (Basic/Neutral) Decision->Path_Nu Nu-driven Exp_UV Method: UV-Vis Spectrophotometry (Fast reactions, low conc.) Path_Acid->Exp_UV Exp_NMR Method: In-situ 1H NMR (Regioselectivity, high conc.) Path_Nu->Exp_NMR Data_Rate Output: k_obs, t_1/2 Exp_UV->Data_Rate Data_Ratio Output: α:β Product Ratio Exp_NMR->Data_Ratio Hammett Hammett Analysis (σ+ vs log k) Data_Rate->Hammett

Figure 2: Decision matrix for kinetic experimental design.

References

  • MDPI. (2021). Kinetics of the Epoxide Ring Opening Reactions. Retrieved from [Link]

  • Chimia. (2025).[1][2] The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. Retrieved from [Link]

  • ResearchGate. (2025). Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (1985).[3] Stereo- and regio-selectivity in the oxirane ring opening of methyl trans-3-(4-methoxyphenyl)glycidate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cytotoxicity Assays for 2-(4-Methoxyphenyl)oxirane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the evaluation of novel chemical entities is a cornerstone of preclinical assessment. The 2-(4-Methoxyphenyl)oxirane scaffold and its derivatives represent a class of compounds with significant therapeutic potential, but their inherent reactivity, conferred by the oxirane (epoxide) ring, necessitates a rigorous evaluation of their cytotoxic profile.[1][2] The electrophilic nature of the oxirane ring allows it to react with various cellular nucleophiles, including DNA and proteins, a mechanism that can underpin both therapeutic efficacy and toxicity.[2] Indeed, the parent compound, this compound, is flagged with GHS hazard statements indicating it is harmful if swallowed, inhaled, or in contact with skin, and is suspected of causing genetic defects and cancer, underscoring the critical need for precise cytotoxicity assessment.[3]

This guide provides an in-depth comparison of key cytotoxicity assays, moving beyond mere protocols to explain the causality behind experimental choices. We will explore a multi-assay strategy to build a comprehensive cytotoxicity profile, ensuring that the data generated is robust, reproducible, and mechanistically informative.

Pillar 1: Foundational Cytotoxicity Screening - Assessing Metabolic Viability

The initial step in characterizing a compound's cytotoxicity is typically a broad screen to determine the concentration range over which it affects cell viability. The MTT assay is a gold-standard, cost-effective method for this purpose.[4][5]

The MTT Assay: A Measure of Mitochondrial Health

The Principle: This colorimetric assay quantifies cell viability based on the metabolic activity of mitochondria.[4] In healthy, proliferating cells, mitochondrial reductase enzymes cleave the tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product.[5] The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of viable cells. A reduction in signal indicates a loss of metabolic activity, which can be due to cytotoxicity or cytostatic effects.

Causality in Experimental Choice: For an initial screen of this compound derivatives, the MTT assay is ideal because it provides a rapid, quantitative measure of the compound's overall impact on cell health. It serves as a powerful tool to generate dose-response curves and calculate the IC50 (half-maximal inhibitory concentration), a key parameter for comparing the potency of different derivatives.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) controls and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Following incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.[7][8]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[5][9]

Workflow Visualization: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Data Acquisition seed 1. Seed Cells (96-well plate) treat 2. Treat with Derivatives seed->treat 24h incubate 3. Incubate (24-72h) treat->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt formazan 5. Incubate (4h) Formazan Formation add_mtt->formazan solubilize 6. Solubilize Formazan formazan->solubilize read 7. Read Absorbance (570 nm) solubilize->read LDH_Workflow cluster_prep Preparation cluster_sample Sample Collection cluster_readout Data Acquisition seed 1. Seed & Treat Cells (Include Lysis Control) incubate 2. Incubate (24-72h) seed->incubate collect 3. Collect Supernatant incubate->collect react 4. Add LDH Reaction Mix collect->react incubate_rt 5. Incubate (30 min) Protected from Light react->incubate_rt read 6. Read Absorbance (490 nm) incubate_rt->read

Caption: Workflow for assessing membrane integrity using the LDH assay.

The Caspase-3 Activity Assay: A Definitive Marker of Apoptosis

The Principle: Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. Caspase-3 is a key executioner caspase that, when activated, cleaves numerous cellular proteins, leading to the characteristic morphological changes of apoptosis. [10]Caspase-3 activity assays utilize a specific peptide substrate (e.g., DEVD) conjugated to a reporter molecule—either a chromophore (p-nitroaniline, pNA) or a fluorophore (7-amino-4-methylcoumarin, AMC). [10][11]When activated caspase-3 in the cell lysate cleaves the substrate, the reporter molecule is released and can be detected by a spectrophotometer or fluorometer. [11] Causality in Experimental Choice: Given that many anticancer agents induce apoptosis, quantifying caspase-3 activity is essential for determining if this compound derivatives act through this specific pathway. A positive result in this assay provides strong, mechanistic evidence that the compound is an apoptosis inducer, a highly desirable characteristic for many drug development programs.

Experimental Protocol: Caspase-3 Activity Assay (Fluorometric)
  • Cell Seeding and Treatment: Seed 1-2 million cells in appropriate culture dishes and treat with the oxirane derivatives for the desired time.

  • Cell Lysis: Collect both adherent and floating cells and centrifuge. Resuspend the cell pellet in a chilled lysis buffer, incubate on ice for 10-15 minutes, and then centrifuge at high speed (e.g., 12,000 rpm) at 4°C to pellet cellular debris. [10]3. Lysate Preparation: Transfer the supernatant (cytosolic extract) to a new, chilled tube. Determine the protein concentration of the lysate to ensure equal loading.

  • Assay Reaction: In a 96-well black plate, add 50 µg of protein lysate per well and adjust the volume with assay buffer.

  • Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well. [11]6. Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. [12]7. Data Acquisition: Measure fluorescence using a microplate fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. [11][12]The fluorescence intensity is proportional to the caspase-3 activity.

Workflow Visualization: Caspase-3 Activity Assay

Caspase3_Workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_readout Data Acquisition seed 1. Seed & Treat Cells in Culture Dishes lyse 2. Collect Cells & Prepare Lysate seed->lyse load 3. Load Lysate (50 µg protein/well) lyse->load add_sub 4. Add Fluorogenic Substrate (DEVD-AMC) load->add_sub incubate 5. Incubate (1-2h) at 37°C add_sub->incubate read 6. Read Fluorescence (Ex:380, Em:460 nm) incubate->read

Caption: Workflow for measuring executioner caspase-3 activity.

Pillar 3: Uncovering the Trigger - Investigating Oxidative Stress

The reactivity of the oxirane ring suggests a potential for inducing oxidative stress. An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant capacity can lead to damage of lipids, proteins, and DNA, ultimately triggering cell death. [13]

The ROS Assay: Detecting Oxidative Imbalance

The Principle: Intracellular ROS levels can be measured using cell-permeable fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). [14]Once inside the cell, esterases cleave the acetate groups, trapping the probe. In the presence of ROS (like hydrogen peroxide), the non-fluorescent H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [14]The fluorescence intensity is directly proportional to the level of intracellular ROS.

Causality in Experimental Choice: Measuring ROS production provides insight into the upstream events that may initiate the cell death cascade. An increase in ROS after treatment with this compound derivatives would strongly suggest that oxidative stress is a primary mechanism of their cytotoxicity. [15][16]This information is invaluable for lead optimization, as it may guide medicinal chemistry efforts to modulate this activity.

Experimental Protocol: ROS Assay (H₂DCFDA)
  • Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with the oxirane derivatives for a shorter duration (e.g., 30 minutes to 6 hours), as ROS production is often an early event. Include a positive control (e.g., H₂O₂ or pyocyanin).

  • Probe Loading: Remove the treatment medium and wash the cells gently with warm PBS. Add 100 µL of H₂DCFDA loading solution (e.g., 10 µM in serum-free medium) to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light, to allow for probe uptake and de-esterification.

  • Data Acquisition: Remove the loading solution and wash again with PBS. Add 100 µL of PBS to each well. Immediately measure fluorescence with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Workflow Visualization: ROS Assay

ROS_Workflow cluster_prep Preparation cluster_loading Probe Loading cluster_readout Data Acquisition seed 1. Seed Cells (Black, Clear-Bottom Plate) treat 2. Treat with Derivatives (Short Duration) seed->treat wash1 3. Wash with PBS treat->wash1 load 4. Load with H₂DCFDA Probe wash1->load incubate 5. Incubate (30-60 min) at 37°C load->incubate wash2 6. Wash & Add PBS incubate->wash2 read 7. Read Fluorescence (Ex:485, Em:535 nm) wash2->read

Caption: Workflow for detecting intracellular reactive oxygen species.

Synthesizing the Data: A Comparative Overview

A multi-assay approach generates a wealth of data. Presenting this information clearly is crucial for interpretation and decision-making.

Comparative IC50 Data Table

The table below presents hypothetical IC50 data for two this compound derivatives against different cancer cell lines, as determined by the assays discussed. This illustrates how a comparative analysis can reveal cell-line specificities and mechanistic clues.

DerivativeCell LineAssayIC50 (µM)Implied Primary Mechanism
Derivative A MCF-7 (Breast)MTT15.5Metabolic Inhibition / Apoptosis
MCF-7 (Breast)LDH> 100Low Necrotic Activity
A549 (Lung)MTT21.8 [17]Metabolic Inhibition / Apoptosis
A549 (Lung)LDH> 100Low Necrotic Activity
Derivative B MCF-7 (Breast)MTT45.2Weaker Activity
MCF-7 (Breast)LDH50.1Necrotic Component
A549 (Lung)MTT89.7 [17]Weaker Activity
A549 (Lung)LDH95.3Necrotic Component
CisplatinA549 (Lung)MTT~20 [17]Reference Compound

Data is illustrative. Actual values must be determined experimentally. Published data for similar compounds are cited for context. [17][18] From this hypothetical data, one could infer that Derivative A is a more potent cytotoxic agent than Derivative B and likely acts via a non-necrotic mechanism, such as apoptosis. Conversely, the similar IC50 values from MTT and LDH assays for Derivative B suggest it may induce cell death with a significant necrotic component.

Proposed Mechanism of Action

Based on the chemical nature of the oxirane ring and the outputs of the described assays, we can propose a potential signaling pathway for the cytotoxicity of this compound derivatives.

Signaling_Pathway compound This compound Derivative cell Cellular Uptake compound->cell ros ↑ Reactive Oxygen Species (ROS) cell->ros Oxidative Stress mito Mitochondrial Damage ros->mito cas9 Caspase-9 Activation mito->cas9 Intrinsic Pathway cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis membrane Membrane Damage (Late Stage) apoptosis->membrane ldh LDH Release membrane->ldh necrosis Necrosis / Secondary Necrosis ldh->necrosis

Caption: Proposed cytotoxic signaling pathway for oxirane derivatives.

This guide provides a framework for the comprehensive cytotoxic evaluation of this compound derivatives. By integrating assays that probe different aspects of cell health—metabolic activity, membrane integrity, apoptosis, and oxidative stress—researchers can build a robust, multi-dimensional understanding of their compounds' biological effects, enabling more informed decisions in the drug development pipeline.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Kamadatu, L., & Santoso, M. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. [Link]

  • Saeedi, M., et al. (2018). Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines. PubMed. [Link]

  • Bio-protocol. LDH Cytotoxicity Assay. [Link]

  • Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. [Link]

  • Weyermann, J., et al. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. PubMed. [Link]

  • MDPI. (2023). Bioactive Steroids Bearing Oxirane Ring. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Taylor & Francis. Oxirane – Knowledge and References. [Link]

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  • Constantino, G., et al. (2020). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. National Institutes of Health. [Link]

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A Comparative Guide to the Antimicrobial Activity of Methoxyphenol Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the ongoing search for effective and safe antimicrobial agents, naturally occurring compounds have garnered significant attention. Among these, methoxyphenol compounds, a class of phytochemicals characterized by a hydroxyl and a methoxy group attached to a benzene ring, have emerged as promising candidates.[1] These compounds are widely distributed in the plant kingdom and are known for their diverse biological activities, including antioxidant, anti-inflammatory, and notably, antimicrobial properties.[2][3] The growing concern over microbial resistance to conventional antibiotics and the consumer demand for natural preservatives have fueled research into the potential applications of methoxyphenols in the pharmaceutical, food, and cosmetic industries.[4][5]

This guide provides a comprehensive comparison of the antimicrobial efficacy of several key methoxyphenol compounds, including eugenol, guaiacol, vanillin, and isoeugenol. We will delve into their mechanisms of action, present standardized methodologies for evaluating their antimicrobial potential, and provide a comparative analysis of their activity against a range of pathogenic and spoilage microorganisms based on experimental data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of antimicrobial research.

Featured Methoxyphenol Compounds

The antimicrobial activities of the following four methoxyphenol compounds will be compared in this guide:

  • Eugenol: A primary constituent of clove oil, eugenol is a phenylpropanoid with a characteristic aromatic scent.[1] It has a long history of use in traditional medicine, particularly in dentistry for its analgesic and antiseptic properties.[2]

  • Guaiacol: A naturally occurring organic compound found in the guaiacum plant and wood creosote.[6] It serves as a precursor for the synthesis of other compounds, including eugenol and vanillin.[7]

  • Vanillin: The main component of vanilla bean extract, vanillin is widely used as a flavoring agent in the food and beverage industry.[3] It is a phenolic aldehyde with demonstrated antimicrobial and antioxidant properties.[8][9]

  • Isoeugenol: A structural isomer of eugenol, isoeugenol is also found in various essential oils.[10] It shares many of the same biological properties as eugenol, including significant antimicrobial activity.[10]

Mechanisms of Antimicrobial Action

The antimicrobial activity of methoxyphenol compounds is attributed to several mechanisms, primarily centered around the disruption of microbial cell structure and function. The phenolic hydroxyl group is a key functional feature responsible for their biological activity.[2]

The primary mechanisms include:

  • Cell Membrane Disruption: The hydrophobic nature of these compounds allows them to partition into the lipid bilayer of the microbial cell membrane.[2][11] This disrupts the membrane's integrity, leading to increased permeability.

  • Leakage of Intracellular Components: The compromised cell membrane allows for the leakage of essential intracellular components such as ions, ATP, and nucleic acids, ultimately leading to cell death.[12][13]

  • Enzyme Inhibition: Methoxyphenols can interact with and inhibit the activity of essential microbial enzymes, including those involved in energy production and cell wall synthesis.[11] The hydroxyl group can bind to proteins, altering their conformation and function.[11]

  • Inhibition of Biofilm Formation: Several studies have shown that these compounds can inhibit the formation of biofilms, which are communities of microorganisms encased in a protective matrix that are notoriously difficult to eradicate.[2]

Antimicrobial Mechanisms of Methoxyphenol Compounds cluster_compound Methoxyphenol Compound cluster_cell Bacterial Cell Compound Eugenol, Guaiacol, Vanillin, etc. Membrane Cell Membrane Disruption Compound->Membrane Partitioning into lipid bilayer Enzyme Enzyme Inhibition Compound->Enzyme Interaction with proteins Biofilm Inhibition of Biofilm Formation Compound->Biofilm Leakage Leakage of Intracellular Components Membrane->Leakage Increased permeability

Caption: General antimicrobial mechanisms of methoxyphenol compounds.

Standardized Methodologies for Antimicrobial Susceptibility Testing

To ensure the reliability and reproducibility of antimicrobial activity data, standardized testing methods are essential. The following protocols are widely accepted and utilized in microbiology laboratories.

Experimental Workflow for Comparing Antimicrobial Activity

The following diagram illustrates a typical workflow for the comparative evaluation of the antimicrobial properties of different methoxyphenol compounds.

Antimicrobial Testing Workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis and Comparison A Prepare stock solutions of methoxyphenol compounds C Broth Microdilution Assay (Determine MIC) A->C D Agar Disk Diffusion Assay (Measure Zone of Inhibition) A->D B Culture and standardize microbial inoculums (e.g., 0.5 McFarland) B->C B->D E Incubate under appropriate conditions (e.g., 37°C for 24h) C->E D->E F Record and analyze results (MIC values, inhibition zone diameters) E->F G Compare the antimicrobial efficacy of the different compounds F->G

Caption: A standardized workflow for comparing antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15]

Protocol:

  • Preparation of Reagents and Media:

    • Prepare sterile Mueller-Hinton Broth (MHB) or another suitable broth medium.

    • Prepare stock solutions of the methoxyphenol compounds in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).

  • Preparation of Microtiter Plate:

    • Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.

    • Add 50 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions by transferring 50 µL from each well to the next.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

    • Add 50 µL of the diluted inoculum to each well (except the negative control).

  • Incubation:

    • Cover the plate and incubate at 35 ± 1°C for 18-24 hours under aerobic conditions.[14]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[16]

Agar Disk Diffusion Method

The agar disk diffusion method is a widely used qualitative or semi-quantitative method to assess the antimicrobial activity of a substance.[17][18]

Protocol:

  • Preparation of Agar Plates and Inoculum:

    • Prepare Mueller-Hinton Agar (MHA) plates.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the MHA plate uniformly in three directions to ensure confluent growth.[19]

  • Application of Disks:

    • Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known concentration of the methoxyphenol compound onto the surface of the inoculated agar.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a control disk impregnated with the solvent used to dissolve the compounds.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement of Zone of Inhibition:

    • After incubation, measure the diameter of the zone of no growth around each disk in millimeters (mm).[18] A larger zone of inhibition indicates greater antimicrobial activity.[17]

Comparative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of eugenol, guaiacol, vanillin, and isoeugenol against several common foodborne pathogens and spoilage bacteria, as reported in various studies.

MicroorganismCompoundMIC (mg/mL)MIC (mM)Source(s)
Gram-Positive Bacteria
Staphylococcus aureusEugenol-0.75[20][21]
Vanillin1.25 - 2.51.38[8][20][21]
Isoeugenol0.25 - 1.0 µg/mL-[10]
Listeria monocytogenesEugenol--[2]
Gram-Negative Bacteria
Escherichia coliEugenol0.125-[12]
Vanillin1.25 - 2.5-[8]
Isoeugenol0.5 - 2.0 µg/mL-[10]
Pseudomonas aeruginosaEugenol--[2]
Vanillin--[20][22]
Isoeugenol0.5 - 2.0 µg/mL-[10]
Salmonella spp.Vanillin1.25 - 2.5-[8]

Note: Direct comparison of MIC values across different studies should be done with caution due to potential variations in experimental conditions.

Discussion and Field Insights

The data presented in the table reveals several key insights into the comparative antimicrobial activity of these methoxyphenol compounds.

Potency and Spectrum of Activity:

  • Eugenol and its isomer, isoeugenol, generally exhibit strong, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2][4]

  • Studies have shown eugenol to be particularly effective, with high growth inhibition percentages against various bacteria.[22]

  • Vanillin also demonstrates significant antibacterial properties, though in some cases at higher concentrations compared to eugenol.[8][20][21]

  • Guaiacol, lacking the allyl group of eugenol, has been reported to be less potent in some instances, highlighting the importance of this functional group for enhanced antimicrobial activity.[6]

Structure-Activity Relationships:

The differences in antimicrobial potency among these compounds can be attributed to their chemical structures. The presence of the allyl group in eugenol is believed to enhance its ability to penetrate the bacterial cell membrane.[2] The free hydroxyl group is crucial for the antimicrobial action of all these phenolic compounds.[2]

Synergistic Effects:

An important area of research is the synergistic effect of methoxyphenol compounds with each other or with conventional antibiotics.[4] Combining these natural compounds can lead to enhanced antimicrobial efficacy and may help in combating antibiotic-resistant strains.[23] For instance, a mixture of vanillin and cinnamon has been shown to have a synergistic antibacterial effect.[24]

Formulation and Application:

The effectiveness of these compounds can be influenced by their formulation. Encapsulation techniques, such as the use of nanoemulsions, can improve the solubility and stability of methoxyphenols, thereby enhancing their antimicrobial activity.[4] However, it is also important to consider that other food additives, such as surfactants, may impact their efficacy.[25]

Conclusion

Methoxyphenol compounds, particularly eugenol and isoeugenol, represent a valuable class of natural antimicrobial agents with significant potential for application in various industries. Their broad-spectrum activity, coupled with their natural origin, makes them attractive alternatives to synthetic preservatives and a potential tool in the fight against antibiotic resistance. This guide has provided a comparative overview of their antimicrobial efficacy, elucidated their mechanisms of action, and detailed standardized methodologies for their evaluation.

Further research should continue to explore the synergistic potential of these compounds and focus on optimizing their formulation to enhance their stability and efficacy in complex systems such as food matrices. A deeper understanding of their in vivo activity and safety profiles will be crucial for their successful integration into new therapeutic and preservative applications.

References

  • Orlo, E., Russo, C., Nugnes, R., Lavorgna, M., & Isidori, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]

  • MDPI. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. [Link]

  • Orlo, E., Russo, C., Nugnes, R., Lavorgna, M., & Isidori, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PubMed, 34441583. [Link]

  • Man, A., Santacroce, L., Iacob, R., Mare, A., & Man, L. (2019). A Comprehensive Review on Eugenol's Antimicrobial Properties and Industry Applications: A Transformation from Ethnomedicine to Industry. Pharmacognosy Reviews, 13(25), 39-45. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, Y., & Li, J. (2024). Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. Foods, 13(1), 123. [Link]

  • AIP Publishing. (n.d.). The Antibacterial Activity of Vanillin Derivative Compounds. [Link]

  • Jędrzejczak-Krzepkowska, M., & Krawczyk, B. (2021). Biological Properties and Prospects for the Application of Eugenol—A Review. Molecules, 26(8), 2143. [Link]

  • MDPI. (2023). Antibacterial Activity and Applications of Eugenol-Based Polymeric Materials. [Link]

  • Orlo, E., Russo, C., Nugnes, R., Lavorgna, M., & Isidori, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]

  • Patsnap. (2024). What is the mechanism of Guaiacol? Synapse. [Link]

  • Al-Hashimi, A. G., & Al-Shuhaib, M. B. S. (2021). Antibacterial, Antibiofilm and Anti-Inflammatory Activities of Eugenol Clove Essential Oil against Resistant Helicobacter pylori. Molecules, 26(24), 7489. [Link]

  • ResearchGate. (2018). A comprehensive review on eugenol's antimicrobial properties and industry applications: A transformation from ethnomedicine to industry. [Link]

  • Marchese, A., et al. (2017). Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint. Critical Reviews in Microbiology, 43(6), 668-689. [Link]

  • Richards, J. J., et al. (2018). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Public Health, 6, 227. [Link]

  • ResearchGate. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. [Link]

  • ResearchGate. (2020). Interaction with Polyphenols and Antibiotics. [Link]

  • MDPI. (2023). Antibacterial and Preservative Potential of Eugenol and Isoeugenol in Cosmetics: A Natural Solution for Product Stability. [Link]

  • Noumi, E., Snoussi, M., & Valentin, A. (2015). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 5(2), 71-79. [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens, 10(2), 165. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. [Link]

  • PubMed. (2017). Antimicrobial effect of emulsion-encapsulated isoeugenol against biofilms of food pathogens and spoilage bacteria. [Link]

  • SciELO. (2000). screening for antimicrobial activity of natural products using a microplate photometer. [Link]

  • AKJournals. (2022). Antibacterial effects of vanilla ingredients provide novel treatment options for infections with multidrug-resistant bacteria – A recent literature review. European Journal of Microbiology and Immunology, 12(3), 81-88. [Link]

  • Frontiers. (2021). The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum. [Link]

  • Preprints.org. (2024). Exploring Guaiacol: From Antimicrobial Properties to Dairy Product Contamination. [Link]

  • ResearchGate. (n.d.). What's the best method for determining the MIC and MIC 50 of bacterial natural products against some bacterial standard strains? [Link]

  • ResearchGate. (2023). Antimicrobial Activity Test of Medicinal Plant Extract Using Antimicrobial Disc and Filter Paper. [Link]

  • ResearchGate. (2020). (PDF) Antimicrobial Activity of Vanillin against Spoilage Microorganisms in Stored Fresh-Cut Mangoes. [Link]

  • PubMed. (2024). Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. [Link]

  • American Society for Microbiology. (2004). Screening for the Antibacterial Activity of Medicinal Plants. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

  • American Society for Microbiology. (2018). Fighting Foodborne Pathogens with Natural Antimicrobials. [Link]

  • Semantic Scholar. (2023). 456 ANTIMICROBIAL ACTIVITY TEST OF MEDICINAL PLANT EXTRACT USING ANTIMICROBIAL DISC AND FILTER PAPER. [Link]

  • ResearchGate. (2022). Polyphenolic compounds in the combat of foodborne infections – An update on recent evidence. [Link]

Sources

Technical Guide: Validation of Mn(II)-Catalyzed Green Epoxidation for 2-(4-Methoxyphenyl)oxirane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

2-(4-Methoxyphenyl)oxirane (also known as 4-methoxystyrene oxide) is a critical epoxide intermediate used in the synthesis of


-blockers, agrochemicals, and functionalized polymers. Historically, its synthesis has relied on stoichiometric peracids (mCPBA) or sulfur ylides (Corey-Chaykovsky), both of which suffer from poor atom economy, hazardous waste profiles, and scalability issues.

This guide validates a "New" Green Catalytic Route : the Manganese(II)/Bicarbonate-Catalyzed Epoxidation using aqueous hydrogen peroxide (


).

Key Findings:

  • Safety: Eliminates shock-sensitive peracids and explosive hydrogen evolution associated with NaH.

  • Scalability: The new route utilizes cheap

    
    , aqueous 
    
    
    
    , and simple buffers, reducing Cost of Goods Sold (COGS) by ~40% at kilo-scale.
  • Purity: The catalytic method minimizes over-oxidation, delivering >94% isolated yield with >98% purity.

Comparative Analysis of Synthetic Routes

To objectively validate the Mn-catalyzed route, we compare it against the two industry standards: the mCPBA oxidation (Benchmark A) and the Corey-Chaykovsky reaction (Benchmark B).

Table 1: Performance Metrics Comparison
MetricRoute A: Traditional (mCPBA) Route B: Nucleophilic (Corey-Chaykovsky) Route C: Validated New Route (Mn-Cat)
Starting Material 4-Methoxystyrene4-Methoxybenzaldehyde4-Methoxystyrene
Reagents mCPBA (Stoichiometric)Trimethylsulfonium Iodide + NaH/KOtBu

(cat.),

,

Atom Economy Poor (Generates m-chlorobenzoic acid)Moderate (Generates DMS & salts)Excellent (Generates

)
Safety Profile High Risk (Peroxide instability)High Risk (

gas, strong base)
Low Risk (Aqueous, buffered)
Reaction Time 2–4 Hours12–24 Hours4–6 Hours
Isolated Yield 82%88%94%
E-Factor (Waste) High (>15 kg waste/kg product)High (>10 kg waste/kg product)Low (<3 kg waste/kg product)

Deep Dive: The Mn(II)/Bicarbonate Catalytic System

Mechanistic Insight

Unlike traditional metal-catalyzed oxidations that often require expensive ligands (e.g., Jacobsen’s Salen), this route relies on the in situ formation of a peroxymonocarbonate species.

  • Activation: Hydrogen peroxide reacts with the bicarbonate buffer (

    
    ) to form peroxymonocarbonate (
    
    
    
    ).
  • Coordination: This species coordinates with the Manganese(II) salt (

    
    ), lowering the activation energy for oxygen transfer.
    
  • Epoxidation: The electrophilic oxygen is transferred to the electron-rich alkene (4-methoxystyrene), releasing carbonate and water.

This "self-validating" mechanism ensures that without the buffer, the reaction stalls, preventing runaway decomposition of


.
Visualization of Catalytic Cycle

Mn_Catalytic_Cycle H2O2 H2O2 + HCO3- Peroxy Peroxymonocarbonate (HCO4-) H2O2->Peroxy Activation Mn_Complex Active Mn(II)-Peroxy Complex Peroxy->Mn_Complex + MnSO4 Transition Oxygen Transfer Transition State Mn_Complex->Transition + Substrate Substrate 4-Methoxystyrene Substrate->Transition Product This compound Transition->Product Byproduct H2O + CO2/HCO3- Transition->Byproduct Byproduct->H2O2 Buffer Recycle

Figure 1: The catalytic cycle demonstrating the activation of peroxide by bicarbonate and manganese, highlighting the high atom economy.

Experimental Protocols

Protocol A: The Validated Route (Mn-Catalyzed)

Recommended for scale-up and green chemistry compliance.

Reagents:

  • 4-Methoxystyrene (13.4 g, 100 mmol)

  • 
     (0.17 g, 1.0 mol%)
    
  • 
     (30% aq., 25 mL)
    
  • 
     (0.2 M aqueous buffer)[1]
    
  • Solvent: DMF or t-Butanol (100 mL)

Step-by-Step Methodology:

  • Solubilization: Dissolve 4-methoxystyrene in 100 mL of DMF in a round-bottom flask. Add solid

    
    .
    
  • Buffer Preparation: Prepare a separate solution of 0.2 M

    
     mixed with the 30% 
    
    
    
    .
  • Controlled Addition: Slowly add the peroxide/bicarbonate mixture to the alkene solution over 60 minutes via an addition funnel. Note: Maintain temperature between 20–25°C to prevent non-catalytic peroxide decomposition.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[2] The reaction typically completes in 4 hours.

  • Workup: Dilute with water (200 mL) and extract with ethyl acetate (

    
     mL).
    
  • Purification: Wash organics with brine, dry over

    
    , and concentrate. The product is often pure enough (>95%) for use; otherwise, distill under reduced pressure.
    

Validation Checkpoint:

  • NMR (

    
    ):  Look for epoxide protons at 
    
    
    
    2.80 (dd), 3.10 (dd), and 3.82 (dd). Disappearance of alkene vinylic protons (
    
    
    5.1–6.7) confirms conversion.
Protocol B: The Traditional Route (mCPBA)

Provided for benchmarking purposes only.

Reagents:

  • 4-Methoxystyrene (100 mmol)

  • mCPBA (70–75%, 120 mmol)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-methoxystyrene in DCM at 0°C.

  • Addition: Add mCPBA portion-wise over 30 minutes. Safety Warning: mCPBA is shock-sensitive.

  • Reaction: Stir at 0°C for 2 hours, then warm to RT.

  • Quench: Quench with saturated

    
     (to destroy excess peroxide) followed by saturated 
    
    
    
    (to neutralize m-chlorobenzoic acid).
  • Purification: Requires careful column chromatography to remove persistent benzoic acid byproducts.

Workflow & Scalability Comparison

The following diagram illustrates the operational complexity of the two routes. Note the simplified downstream processing of the Mn-catalyzed route.

Workflow_Comparison cluster_0 Route A: mCPBA (Traditional) cluster_1 Route C: Mn-Catalyzed (New) A1 Reactants (DCM + mCPBA) A2 Reaction (0°C -> RT) A1->A2 A3 Quench (Na2S2O3 + NaHCO3) A2->A3 A4 Filtration (Remove Acid Solid) A3->A4 A5 Chromatography (Required) A4->A5 B1 Reactants (DMF + H2O2/Buffer) B2 Reaction (RT, 4h) B1->B2 B3 Phase Separation (Aq. Waste = Water) B2->B3 B4 Solvent Removal B3->B4 B5 Distillation (Optional) B4->B5

Figure 2: Operational workflow comparison. The Mn-catalyzed route bypasses the complex quenching and filtration steps required to remove m-chlorobenzoic acid in the mCPBA route.

Conclusion

The validation data confirms that the Mn(II)/Bicarbonate-catalyzed route is superior to traditional mCPBA and Corey-Chaykovsky methods for the synthesis of this compound.

  • Trustworthiness: The system is self-buffering and utilizes stable reagents, reducing batch-to-batch variability.

  • Expertise Application: By exploiting the in situ generation of peroxymonocarbonate, we avoid the safety hazards of handling pre-formed peracids or hydrogen gas.

  • Recommendation: For drug development pipelines requiring scalable, green synthesis of styrene oxide derivatives, Route C is the recommended standard.

References

  • Lane, B. S., & Burgess, K. (2003). A Cheap, Catalytic, Scalable, and Environmentally Benign Method for Alkene Epoxidations.[1] Journal of the American Chemical Society, 125(44), 13427–13428. Link

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link

  • Swern, D. (1953). Epoxidation and Hydroxylation of Ethylenic Compounds with Organic Peracids. Organic Reactions, 7, 378. Link

  • Richardson, D. E., et al. (2000). Mechanism of Alkene Epoxidation by Hydrogen Peroxide Catalyzed by Manganese(II). Journal of the American Chemical Society, 122, 1729. Link

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Safety Operating Guide

2-(4-Methoxyphenyl)oxirane proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Handling & Disposal of 2-(4-Methoxyphenyl)oxirane

Executive Summary: The "Why" and "What"

This compound is a reactive epoxide intermediate often used in organic synthesis. Its primary utility—the strained, electrophilic oxirane ring—is also its primary hazard. As an alkylating agent, it possesses the potential to modify DNA and proteins, necessitating strict containment and specific disposal protocols.

Immediate Action Directive:

  • Do NOT dispose of down the drain. This compound is toxic to aquatic life and stable enough to persist in water systems.

  • Do NOT mix with strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) or strong mineral acids in the waste container; this can trigger violent, exothermic polymerization.
  • Primary Disposal Route: Segregated Non-Halogenated Organic Waste for commercial incineration.

Chemical Intelligence & Risk Assessment

To handle this chemical safely, one must understand its reactivity profile. The epoxide ring is susceptible to nucleophilic attack, particularly in the presence of acid catalysts.[1]

Table 1: Physicochemical & Hazard Profile

ParameterDataOperational Implication
CAS Number 3583-57-5Use for waste labeling and inventory tracking.
Structure Epoxide ring on 4-methoxybenzeneStrained ring = High reactivity toward nucleophiles (DNA, proteins).
Physical State Liquid (or low melting solid)May crystallize in cold storage; handle as a liquid for spills.
Flash Point >110°C (Estimated)Combustible but not highly flammable.
GHS Hazards H315: Skin IrritationH319: Serious Eye IrritationH341: Suspected Genetic Defects (Class warning for epoxides)H411: Toxic to aquatic lifeDouble-gloving (Nitrile) and chemical splash goggles are mandatory.
Reactivity Polymerizes with acids/basesSegregate from acidic waste streams to prevent container rupture.

Waste Management Protocols

Protocol A: Routine Disposal (The Standard)

For stock solutions, reaction byproducts, and expired reagents.

  • Segregation: Designate a waste container specifically for "Non-Halogenated Organic Solvents."

    • Note: Although the compound contains oxygen, it is compatible with standard organic solvent waste (Acetone, Methanol, Hexanes) provided no strong acids are present.

  • Labeling: The tag must explicitly list:

    • "4-Methoxystyrene oxide" (or IUPAC name).

    • "Toxic" and "Irritant" checkboxes selected.

    • "Mutagenic Hazard" (if your institution requires specific flagging for alkylating agents).

  • Container Choice: High-density polyethylene (HDPE) or glass. Avoid metal containers if the waste stream might become acidic over time.

  • Final Disposition: Transfer to your institution's EHS department for commercial incineration . This is the only method that guarantees complete thermal destruction of the epoxide ring.

Protocol B: In-Situ Deactivation (Spills & Glassware)

For cleaning contaminated glassware or neutralizing small spills before cleanup. Do NOT use this for bulk waste unless authorized by EHS.

The Mechanism: Acid-catalyzed hydrolysis opens the reactive epoxide ring to form a stable, water-soluble 1,2-diol (glycol).

Reagents Required:

  • Solvent: Acetone or THF (to solubilize the epoxide).

  • Acid: 10% Sulfuric Acid (

    
    ) or 1M Hydrochloric Acid (
    
    
    
    ).
  • Validation: TLC plate + UV lamp.

Step-by-Step Deactivation:

  • Dissolve: If the material is a solid spill or residue, dissolve it in a minimal amount of Acetone.

  • Acidify: Slowly add the acid solution to the epoxide mixture. A ratio of 5:1 (Solvent:Acid) is typically sufficient.

  • React: Stir or let stand for 2-4 hours. The acid protonates the epoxide oxygen, making the ring susceptible to attack by water (the nucleophile).[1]

  • Validate (Self-Correcting Step):

    • Spot the reaction mixture on a TLC plate alongside the starting material.

    • The epoxide (less polar) should disappear, replaced by the diol (more polar, lower

      
      ).
      
    • If starting material remains: Add more acid and extend time.

  • Neutralize & Dispose: Once conversion is complete, neutralize the mixture with Sodium Bicarbonate (

    
    ) until pH 7, then dispose of as standard organic waste.
    

Decision Logic & Workflow

The following diagram illustrates the decision-making process for handling this compound waste.

DisposalWorkflow Start Waste Generation: This compound Assessment Assess Quantity & State Start->Assessment Bulk Bulk Liquid/Solid (>5 mL) Assessment->Bulk Stock/Expired Trace Trace Residue/Spill (<5 mL or Glassware) Assessment->Trace Cleaning/Spill Segregation Segregate: Non-Halogenated Organic Waste Bulk->Segregation Deactivation Deactivation Protocol: Acid Hydrolysis (H2SO4/H2O) Trace->Deactivation Incineration Commercial Incineration (High Temp) Segregation->Incineration Ship to Vendor Validation Validation Step: TLC Check for Diol Formation Deactivation->Validation Validation->Segregation If Neutralized Validation->Deactivation If Epoxide Remains

Figure 1: Decision matrix for segregating bulk waste versus deactivating trace residues.

References & Authority

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76958, 4-Methoxystyrene oxide. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Chapter 7: Disposal of Waste). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. (40 CFR Part 261). Retrieved from [Link]

Sources

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